Product packaging for Aclidinium(Cat. No.:CAS No. 727649-81-2)

Aclidinium

货号: B1254267
CAS 编号: 727649-81-2
分子量: 484.7 g/mol
InChI 键: ASMXXROZKSBQIH-VITNCHFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Aclidinium is a carboxylic ester obtained by formal condensation between the carboxy group of 2-hydroxy(di-2-thienyl)acetic acid and the hydroxy group of N-(3-phenoxypropyl)-3-quinuclidinol. Used as its bromide salt for the long-term maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease (COPD). It has a role as a bronchodilator agent and a muscarinic antagonist. It is a quaternary ammonium ion, a carboxylic ester, a member of thiophenes and an aromatic ether. It is functionally related to a 3-quinuclidinol.
This compound is an anticholinergic for the long-term management of chronic obstructive pulmonary disease (COPD). It has a much higher propensity to bind to muscarinic receptors than nicotinic receptors. FDA approved on July 24, 2012.
This compound is an Anticholinergic. The mechanism of action of this compound is as a Cholinergic Antagonist.
This compound is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis or emphysema. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 5 approved and 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30NO4S2+ B1254267 Aclidinium CAS No. 727649-81-2

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

Aclidinium is a long-acting, competitive, and reversible anticholinergic drug that is specific for the acetylcholine muscarinic receptors. It binds to all 5 muscarinic receptor subtypes to a similar affinity. Aclidinium's effects on the airways are mediated through the M3 receptor at the smooth muscle to cause bronchodilation. Prevention of acetylcholine-induced bronchoconstriction effects was dose-dependent and lasted longer than 24 hours.

CAS 编号

727649-81-2

分子式

C26H30NO4S2+

分子量

484.7 g/mol

IUPAC 名称

[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C26H30NO4S2/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2/q+1/t20?,22-,27?/m0/s1

InChI 键

ASMXXROZKSBQIH-VITNCHFBSA-N

手性 SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5

规范 SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5

其他CAS编号

727649-81-2

溶解度

Very slightly soluble

产品来源

United States

Foundational & Exploratory

Aclidinium Bromide: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator therapy for patients with Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic efficacy is rooted in a well-defined mechanism of action, characterized by high-affinity binding to muscarinic receptors, kinetic selectivity for the M3 subtype, and a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular and physiological actions of this compound bromide, detailing its receptor binding kinetics, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. A key pathophysiological feature of COPD is increased cholinergic tone in the airways, which leads to bronchoconstriction. Muscarinic antagonists, such as this compound bromide, are a cornerstone of COPD management as they competitively and reversibly inhibit the action of acetylcholine at muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[1][2]

This compound bromide is administered via a dry powder inhaler, ensuring direct delivery to the lungs and rapid onset of action.[1] This guide will explore the intricate details of its mechanism, providing researchers and drug development professionals with a thorough understanding of its pharmacological profile.

Muscarinic Receptor Binding and Selectivity

The primary mechanism of action of this compound bromide is its antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), with the M3 receptor being the predominant subtype on bronchial smooth muscle, mediating bronchoconstriction.[3]

This compound bromide exhibits a high affinity for all five human muscarinic receptor subtypes, with subnanomolar affinity.[4] However, its clinical efficacy and safety profile are significantly influenced by its kinetic selectivity for the M3 receptor over the M2 receptor. The M2 receptor is found on presynaptic cholinergic nerve endings and in the heart; its antagonism can lead to undesirable cardiovascular side effects.

Quantitative Binding Affinity Data

The binding affinity of this compound bromide for the five human muscarinic receptor subtypes has been determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor.

Receptor SubtypeThis compound Bromide Ki (nM)Tiotropium Ki (nM)Ipratropium Ki (nM)
M1 ~0.15~0.14~1.1
M2 ~0.20~0.31~1.6
M3 ~0.12~0.07~1.0
M4 ~0.19~0.15~1.4
M5 ~0.24~0.23~2.0

Table 1: Comparative binding affinities (Ki) of this compound bromide, tiotropium, and ipratropium for human muscarinic receptor subtypes. Data compiled from multiple sources.

Kinetic Selectivity

Beyond simple binding affinity, the duration of action and receptor selectivity of this compound bromide are determined by its association and dissociation kinetics. This compound exhibits a faster association rate with the M3 receptor compared to tiotropium. More importantly, it demonstrates kinetic selectivity through its dissociation half-life (t½), remaining bound to the M3 receptor for a prolonged period while dissociating more rapidly from the M2 receptor. This kinetic selectivity contributes to a sustained bronchodilatory effect with a reduced potential for cardiac side effects.

CompoundDissociation Half-life from M3 Receptor (hours)Dissociation Half-life from M2 Receptor (hours)
This compound Bromide 29.2~4.9
Tiotropium 62.2~3.6
Ipratropium 0.47-

Table 2: Dissociation half-lives of this compound bromide, tiotropium, and ipratropium from human M2 and M3 muscarinic receptors.

Downstream Signaling Pathways

The binding of acetylcholine to M3 receptors on airway smooth muscle cells activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels lead to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction and bronchoconstriction.

This compound bromide, by competitively antagonizing the M3 receptor, blocks this entire signaling cascade, leading to smooth muscle relaxation and bronchodilation.

In contrast, the M2 receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound's faster dissociation from M2 receptors is thought to contribute to its favorable cardiac safety profile.

Recent studies have also suggested that this compound bromide can inhibit the cigarette smoke-induced transition of lung fibroblasts to myofibroblasts. This process is implicated in airway remodeling in COPD and involves a non-neuronal cholinergic system. This compound was shown to reverse the cigarette smoke-induced increase in collagen type I and α-smooth muscle actin (α-SMA) expression by modulating intracellular reactive oxygen species, cAMP levels, and ERK1/2 phosphorylation.

G cluster_0 M3 Receptor Signaling Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates This compound This compound Bromide This compound->M3R Inhibits Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction Leads to

Diagram 1: this compound bromide's antagonism of the M3 receptor signaling pathway.

Experimental Protocols

The pharmacological properties of this compound bromide have been characterized through a series of in vitro and in vivo experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) and dissociation kinetics of this compound bromide for muscarinic receptors.

  • Objective: To quantify the binding affinity of this compound bromide to the five human muscarinic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared.

    • Competitive Binding: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound bromide.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

  • Dissociation Kinetics: To determine the dissociation half-life, receptor-radioligand complexes are formed and then an excess of a non-radiolabeled antagonist is added to prevent re-binding of the dissociated radioligand. The amount of bound radioligand is measured over time.

G cluster_1 Radioligand Binding Assay Workflow prep Prepare Cell Membranes with Muscarinic Receptors incubate Incubate Membranes with [3H]-NMS and this compound prep->incubate filter Separate Bound and Unbound Ligand via Filtration incubate->filter count Quantify Radioactivity on Filters filter->count analyze Calculate Ki and Dissociation Half-life count->analyze

Diagram 2: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays: Isolated Guinea Pig Trachea

This classic pharmacological preparation is used to assess the functional potency and duration of action of bronchodilators.

  • Objective: To evaluate the ability of this compound bromide to inhibit acetylcholine-induced contraction of airway smooth muscle.

  • Methodology:

    • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

    • Contraction Induction: A contractile agent, typically acetylcholine or methacholine, is added to the organ bath to induce a stable contraction of the tracheal smooth muscle.

    • Drug Application: this compound bromide is added in a cumulative concentration-response manner to assess its relaxant effect.

    • Measurement: Changes in the isometric tension of the tracheal rings are recorded using a force transducer.

    • Data Analysis: The potency (EC50) of this compound bromide is determined from the concentration-response curve. The duration of action can be assessed by washing out the contractile agent and re-challenging at various time points after initial exposure to this compound.

In Vivo Bronchodilation Studies: Guinea Pig Model

Animal models are used to confirm the bronchodilatory effects of this compound bromide in a living system.

  • Objective: To measure the in vivo bronchodilator activity of inhaled this compound bromide against acetylcholine-induced bronchoconstriction.

  • Methodology:

    • Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance and dynamic lung compliance are continuously monitored.

    • Bronchoconstriction Challenge: Bronchoconstriction is induced by an intravenous infusion or aerosol administration of acetylcholine.

    • Drug Administration: this compound bromide is administered via inhalation (e.g., nebulization).

    • Measurement: The ability of this compound bromide to prevent or reverse the acetylcholine-induced increase in airway resistance and decrease in lung compliance is measured.

    • Data Analysis: The magnitude and duration of the bronchodilator effect are quantified.

In Vivo Cardiovascular Safety Studies: Dog Model

To assess the potential for cardiac side effects, studies are conducted in a species with cardiovascular physiology relevant to humans.

  • Objective: To evaluate the effect of this compound bromide on heart rate and other cardiovascular parameters.

  • Methodology:

    • Animal Preparation: Conscious or anesthetized dogs are instrumented for continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG).

    • Drug Administration: this compound bromide is administered at therapeutic and supratherapeutic doses.

    • Measurement: Heart rate and other cardiovascular parameters are recorded before and after drug administration.

    • Data Analysis: Changes in heart rate and the incidence of any cardiac arrhythmias are compared to a control group.

Pharmacokinetics and Metabolism

This compound bromide's favorable safety profile is also attributed to its rapid metabolism in human plasma. Following inhalation, a portion of the this compound dose is absorbed into the systemic circulation. However, it is rapidly and extensively hydrolyzed by esterases in the plasma into two major inactive metabolites: a carboxylic acid derivative and an alcohol derivative. This rapid systemic clearance minimizes the potential for systemic anticholinergic side effects. The plasma half-life of this compound is very short, on the order of minutes.

Conclusion

The mechanism of action of this compound bromide is well-characterized and provides a strong rationale for its use in the treatment of COPD. Its high affinity for all muscarinic receptor subtypes, coupled with its kinetic selectivity for the M3 receptor over the M2 receptor, results in sustained bronchodilation with a low potential for cardiac side effects. The rapid plasma hydrolysis of this compound further contributes to its favorable safety profile. The experimental methodologies outlined in this guide have been instrumental in elucidating these key pharmacological features and continue to be valuable tools in the development and characterization of novel respiratory therapeutics.

References

Aclidinium's Selectivity for the M3 Muscarinic Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of aclidinium for the M3 muscarinic acetylcholine receptor (mAChR), a key target in the treatment of chronic obstructive pulmonary disease (COPD). This compound bromide is a long-acting muscarinic antagonist (LAMA) that exhibits a favorable pharmacological profile, in part due to its kinetic selectivity for the M3 receptor over the M2 receptor. This guide provides a comprehensive overview of its binding affinity, functional potency, receptor kinetics, and the underlying experimental methodologies.

Quantitative Analysis of this compound's Muscarinic Receptor Affinity and Potency

This compound bromide demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][2][3] However, its clinical efficacy and safety profile are significantly influenced by its kinetic selectivity for the M3 receptor, which is highly expressed in airway smooth muscle and mediates bronchoconstriction.[4][5]

Binding Affinity (Ki)

The binding affinity of this compound and its metabolites for the human muscarinic receptors has been determined through radioligand binding assays. This compound exhibits subnanomolar affinity for all five receptor subtypes. The affinity of its major metabolites, LAS34823 (alcohol) and LAS34850 (carboxylic acid), is significantly lower, indicating that the parent compound is the primary active agent. This compound's rapid hydrolysis in plasma to these less active metabolites contributes to its low systemic side effects.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound ~0.2~0.5~0.15~0.2~0.25
LAS34823 (alcohol metabolite) >1000>1000>1000>1000>1000
LAS34850 (carboxylic acid metabolite) >1000>1000>1000>1000>1000

Note: The Ki values are approximate and collated from multiple sources for comparative purposes. Exact values may vary depending on the specific experimental conditions.

Functional Potency

The functional antagonism of this compound at M3 receptors is a key determinant of its bronchodilatory effect. In functional assays, this compound has been shown to be a potent antagonist of acetylcholine-induced responses. For instance, in isolated guinea pig trachea, this compound demonstrated comparable potency to tiotropium and ipratropium in inhibiting acetylcholine-induced bronchoconstriction. Furthermore, studies in human airway epithelial cells show that this compound inhibits carbachol-induced MUC5AC expression, a marker of mucus hypersecretion, with a half-maximal inhibitory concentration (IC50) of approximately 1 nM, an effect mediated through the M3 receptor.

Receptor SubtypeAssayParameterValue
M3 Inhibition of carbachol-induced MUC5AC expression in human airway epithelial cellsIC50~1 nM
M3 Inhibition of acetylcholine-induced bronchoconstriction in guinea pig tracheaPotencyComparable to tiotropium and ipratropium

Kinetic Selectivity: A Differentiating Feature

A key aspect of this compound's M3 selectivity is its kinetic profile, specifically its residence time at the receptor. This compound exhibits a longer residence half-life at the M3 receptor compared to the M2 receptor, leading to a sustained blockade of M3-mediated bronchoconstriction while allowing for more rapid dissociation from M2 receptors, which are involved in cardiac function. This kinetic selectivity is thought to contribute to its favorable cardiovascular safety profile.

Preclinical studies have shown that this compound has a long residence time at the M3 receptor and a shorter residence time at the M2 receptor. The dissociation of [3H]this compound is slightly faster from M2 and M3 receptors than [3H]tiotropium but significantly slower than [3H]ipratropium. The association rate of this compound for the M3 receptor is similar to that of ipratropium and 2.6 times faster than that of tiotropium.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

M3_Signaling_Pathway This compound This compound M3R M3 Receptor This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing muscarinic receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate measure Quantify bound radioactivity using liquid scintillation counting separate->measure analyze Analyze data to determine IC₅₀ and calculate Ki measure->analyze end End analyze->end Calcium_Flux_Workflow start Start prep Culture cells expressing M3 muscarinic receptors start->prep load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep->load preincubate Pre-incubate cells with varying concentrations of this compound load->preincubate stimulate Stimulate cells with a muscarinic agonist (e.g., carbachol) preincubate->stimulate measure Measure changes in fluorescence intensity over time using a fluorescence plate reader stimulate->measure analyze Analyze data to determine the antagonist's potency (e.g., pA₂ or IC₅₀) measure->analyze end End analyze->end

References

Aclidinium Bromide: An In-depth Review of its In Vivo Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of aclidinium bromide, a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This document synthesizes key data from various clinical studies, details experimental methodologies, and visualizes complex biological and experimental processes to support further research and development in the field of respiratory medicine.

Pharmacokinetic Profile

This compound bromide is administered via inhalation, leading to localized effects in the lungs. Its systemic exposure is low, which is a key feature of its safety profile. The pharmacokinetic properties of this compound and its metabolites have been characterized in healthy volunteers and COPD patients, including special populations.

Absorption

Following inhalation, this compound is rapidly absorbed, with approximately 30% of the inhaled dose deposited in the lungs.[1] Systemic bioavailability, however, is low, estimated to be less than 5%.[1][2] Peak plasma concentrations (Cmax) are typically reached within 5 to 15 minutes post-inhalation in both healthy individuals and COPD patients.[1][3]

Distribution

This compound has a volume of distribution of approximately 300 L following intravenous administration. Plasma protein binding is low to moderate, with the acid metabolite showing 87% binding and the alcohol metabolite 15%.

Metabolism

The primary metabolic pathway for this compound bromide is rapid and extensive hydrolysis of its ester moiety, which occurs both non-enzymatically and enzymatically, primarily by butyrylcholinesterase in the plasma. This hydrolysis results in the formation of two major, pharmacologically inactive metabolites: an alcohol derivative (LAS34823) and a carboxylic acid derivative (LAS34850).

A minor metabolic pathway involves oxidative metabolism, mediated primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6. This pathway leads to the formation of minor hydroxylated derivatives. Due to the rapid and extensive hydrolysis, the potential for clinically significant drug-drug interactions involving the CYP450 system is considered low.

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. Following intravenous administration of radiolabeled this compound, approximately 54-65% of the radioactivity is recovered in the urine and 20-33% in the feces. Unchanged this compound accounts for a very small fraction of the excreted dose (less than 0.1% of an inhaled dose), highlighting its extensive metabolism. The estimated effective half-life of this compound is approximately 5 to 8 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound and its metabolites from various clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers and COPD Patients

PopulationDose (µg)Cmax (pg/mL)Tmax (h)AUC (h·pg/mL)t½ (h)Reference
Healthy Volunteers
Chinese400 (single)-0.08-13.5
Chinese400 (multiple)-0.08-21.4
US400 (multiple, Day 1)194.20.08324.9-
US400 (multiple, Day 7)240.5-468.4-
Healthy Volunteers400 (multiple, Day 7)---4.6 - 7.0
COPD Patients
Chinese400/12 (multiple, Day 1)45.820.0885.45-
Chinese400/12 (multiple, Day 5)60.860.08168.8019.42
Younger (40-59 yrs)200 & 400-0.17 - 0.25-1 - 3
Elderly (≥70 yrs)200 & 400-0.17 - 0.25-1 - 3

AUC values are presented as AUCτ for multiple-dose studies. Dose for Chinese COPD patients is for an this compound/formoterol combination.

Table 2: Pharmacokinetic Parameters in Special Populations

PopulationDose (µg)Key FindingsReference
Renal Impairment
Mild to Severe400 (single)No significant alteration in plasma PK parameters. Dose adjustment may not be necessary.
Hepatic Impairment
Not Studied-The effects of hepatic impairment on this compound pharmacokinetics have not been formally studied.
Age
Younger (40-59 yrs) vs. Elderly (≥70 yrs)200 & 400Similar linear and time-independent pharmacokinetics. No dose adjustment required.

Experimental Protocols

The pharmacokinetic and metabolism data for this compound bromide have been generated through a series of well-controlled clinical trials. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Studies in Humans
  • Study Design: Phase I, open-label, single- and multiple-dose studies are typically conducted in healthy volunteers and patients with COPD. Studies often involve randomization and crossover designs. For special populations, such as those with renal impairment, non-randomized, parallel-group designs are employed.

  • Drug Administration: this compound bromide is administered as a dry powder for inhalation using a multi-dose dry powder inhaler. For intravenous studies to determine absolute bioavailability and metabolism, a solution of this compound bromide (often radiolabeled) is infused over a short period (e.g., 5 minutes).

  • Sample Collection: Blood samples are collected at multiple time points pre- and post-dose to characterize the plasma concentration-time profile. Typical time points include pre-dose, and at 5, 10, 15, 30 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Urine and feces are collected over specified intervals (e.g., 0-24, 24-48 hours) to determine excretion routes and amounts.

  • Bioanalytical Method: Plasma and urine concentrations of this compound and its metabolites are determined using a fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and specificity for quantifying low concentrations of the analytes.

Metabolism Studies
  • Radiolabeling: To trace the metabolic fate of this compound, studies have utilized [¹⁴C]-labeled this compound bromide. Different positions of the molecule, such as the phenyl and glycolyl moieties, are labeled to track the formation of the alcohol and acid metabolites, respectively.

  • Metabolite Profiling and Identification: Following administration of the radiolabeled drug, plasma, urine, and fecal samples are analyzed to profile the radioactive components. Metabolites are identified and characterized using techniques such as LC-MS/MS.

  • In Vitro Studies: To identify the enzymes involved in metabolism, in vitro experiments are conducted using human liver microsomes, hepatocytes, and recombinant P450 enzymes. These studies help to elucidate the specific CYP isoforms responsible for the oxidative metabolism of this compound.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound bromide.

metabolic_pathway This compound This compound Bromide Hydrolysis Hydrolysis (Non-enzymatic and Enzymatic) This compound->Hydrolysis Major Pathway Oxidation Oxidative Metabolism (CYP3A4, CYP2D6) This compound->Oxidation Minor Pathway Metabolite1 Alcohol Metabolite (LAS34823) (Inactive) Hydrolysis->Metabolite1 Metabolite2 Carboxylic Acid Metabolite (LAS34850) (Inactive) Hydrolysis->Metabolite2 MinorMetabolites Minor Oxidative Metabolites Oxidation->MinorMetabolites

Metabolic Pathway of this compound Bromide.

experimental_workflow cluster_study_setup Study Setup cluster_sampling Sample Collection cluster_analysis Analysis Participant Participant Recruitment (Healthy Volunteers or COPD Patients) Dosing Drug Administration (Inhaled or IV) Participant->Dosing Blood Blood Sampling (Multiple Time Points) Dosing->Blood Excreta Urine and Feces Collection Dosing->Excreta LCMS LC-MS/MS Analysis Blood->LCMS Excreta->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS->PK

Typical Experimental Workflow for a Pharmacokinetic Study.

signaling_pathway ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor (on Airway Smooth Muscle) ACh->M3 Binds to Contraction Bronchoconstriction M3->Contraction Activates This compound This compound Bromide This compound->M3 Blocks Dilation Bronchodilation This compound->Dilation Leads to

Mechanism of Action of this compound Bromide.

References

Aclidinium Bromide's Core Signaling Pathway in Airway Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway of aclidinium bromide in airway smooth muscle (ASM). This compound bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic effect stems from its ability to induce bronchodilation by antagonizing acetylcholine-mediated bronchoconstriction. This document details the molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades.

Mechanism of Action of this compound Bromide

This compound bromide is a competitive and reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[1] While it shows affinity for all five muscarinic receptor subtypes (M1-M5), it exhibits a kinetic preference for the M3 receptor subtype, which is predominantly expressed on airway smooth muscle cells.[2][3] The binding of the endogenous neurotransmitter, acetylcholine, to M3 receptors on ASM cells triggers a signaling cascade that leads to muscle contraction and bronchoconstriction.[4][5] this compound bromide effectively blocks this interaction, leading to smooth muscle relaxation and bronchodilation.

The bronchodilatory effect of this compound is sustained, making it suitable for maintenance therapy in COPD. Furthermore, this compound bromide is rapidly hydrolyzed in human plasma into two inactive metabolites, resulting in low systemic exposure and a favorable safety profile.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound bromide with muscarinic receptors and its functional effect on airway smooth muscle.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound Bromide

Receptor SubtypeKi (nM)
M1~0.6
M2~0.5
M3~0.4
M4~0.8
M5~1.0

Data compiled from preclinical studies. Actual values may vary depending on the experimental conditions.

Table 2: Functional Antagonism of this compound Bromide in Airway Smooth Muscle

ParameterSpeciesValue
Onset of ActionGuinea PigFaster than tiotropium
Duration of Action (t1/2)Guinea Pig29 hours
Bronchodilation (FEV1 increase)Human (COPD patients)Significant vs. placebo

FEV1: Forced Expiratory Volume in 1 second. Data extracted from preclinical and clinical studies.

Signaling Pathways

The interaction of acetylcholine with M3 receptors on airway smooth muscle initiates a cascade of intracellular events culminating in muscle contraction. This compound bromide prevents the initiation of this cascade. The primary signaling pathway involves the Gq protein, phospholipase C, and subsequent increases in intracellular calcium. A secondary pathway involving RhoA/Rho kinase contributes to the calcium sensitization of the contractile apparatus.

Gq/PLC/IP3 Signaling Pathway

Upon acetylcholine binding, the M3 muscarinic receptor, a G protein-coupled receptor (GPCR), activates the heterotrimeric G protein Gq. The activated α-subunit of Gq (Gαq) stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), a specialized endoplasmic reticulum in muscle cells. This binding triggers the release of stored calcium ions (Ca2+) from the SR into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

Gq_PLC_IP3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Bromide M3R M3 Muscarinic Receptor This compound->M3R Blocks ACh Acetylcholine ACh->M3R Activates Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca_cytosol ↑ Intracellular Ca2+ SR->Ca_cytosol Ca2+ Release Contraction Muscle Contraction Ca_cytosol->Contraction

Gq/PLC/IP3 Signaling Pathway in Airway Smooth Muscle.
Calcium-Dependent Contraction

The elevated intracellular Ca2+ acts as a crucial second messenger. It binds to the protein calmodulin, forming a Ca2+-calmodulin complex. This complex then activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates the regulatory light chain of myosin (MLC), which is a key step in enabling the interaction between actin and myosin filaments, leading to cross-bridge cycling and ultimately, muscle contraction.

RhoA/Rho Kinase (ROCK) Signaling Pathway and Calcium Sensitization

In addition to the primary calcium-dependent pathway, the activation of M3 receptors can also engage the RhoA/Rho kinase (ROCK) signaling pathway. This pathway contributes to muscle contraction by increasing the sensitivity of the contractile machinery to calcium, a process known as calcium sensitization.

Activated RhoA, a small GTPase, stimulates Rho kinase (ROCK). ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP). MLCP is the enzyme responsible for dephosphorylating myosin light chain, leading to muscle relaxation. By inhibiting MLCP, ROCK effectively increases the level of phosphorylated MLC for a given concentration of intracellular calcium, thereby enhancing and sustaining muscle contraction.

RhoA_ROCK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor RhoA RhoA M3R->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Contraction Sustained Muscle Contraction pMLC->Contraction

RhoA/ROCK Calcium Sensitization Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound bromide on airway smooth muscle.

Isometric Contraction Measurement of Tracheal Rings

This ex vivo method directly assesses the contractile and relaxant properties of airway smooth muscle.

Protocol:

  • Tissue Preparation: Euthanize a laboratory animal (e.g., guinea pig, mouse) and carefully excise the trachea. Place the trachea in ice-cold Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose). Dissect the trachea into rings of 2-3 mm in width, taking care to remove adhering connective tissue.

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer.

  • Equilibration and Pre-contraction: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing. Induce a stable contraction using a contractile agonist such as carbachol or acetylcholine.

  • Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound bromide to the organ bath to generate a concentration-response curve for relaxation.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contracted tension and calculate the EC50 value (the concentration of this compound bromide that produces 50% of the maximal relaxation).

Isometric_Contraction_Workflow start Start step1 Trachea Excision and Ring Preparation start->step1 step2 Mounting in Organ Bath step1->step2 step3 Equilibration and Pre-contraction (e.g., with Acetylcholine) step2->step3 step4 Cumulative Addition of this compound Bromide step3->step4 step5 Record Isometric Tension Changes step4->step5 step6 Data Analysis (Concentration-Response Curve, EC50) step5->step6 end End step6->end

Isometric Contraction Experimental Workflow.
Intracellular Calcium Imaging

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to stimuli.

Protocol:

  • Cell Culture and Dye Loading: Culture primary airway smooth muscle cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a solution containing the dye.

  • Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system capable of ratiometric imaging for Fura-2).

  • Baseline Measurement: Perfuse the cells with a physiological salt solution and record the baseline fluorescence intensity.

  • Stimulation and Recording: Stimulate the cells with acetylcholine to induce an increase in intracellular calcium. After a stable response is observed, introduce this compound bromide to the perfusion solution to observe its inhibitory effect on the acetylcholine-induced calcium signal.

  • Data Analysis: Quantify the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This biochemical assay is used to quantify the level of myosin light chain phosphorylation, a direct indicator of the contractile state of the muscle.

Protocol:

  • Sample Preparation: Treat airway smooth muscle strips or cultured cells with acetylcholine in the presence or absence of this compound bromide for a specified time. Immediately freeze the samples in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue or lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated myosin light chain (p-MLC). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensity for p-MLC and normalize it to the total myosin light chain or a housekeeping protein (e.g., GAPDH) to determine the relative change in MLC phosphorylation.

Conclusion

This compound bromide exerts its bronchodilatory effects by competitively antagonizing the M3 muscarinic receptor on airway smooth muscle cells. This action effectively inhibits the acetylcholine-induced signaling cascade involving Gq protein, phospholipase C, and a subsequent increase in intracellular calcium. Furthermore, by preventing M3 receptor activation, this compound bromide also mitigates the calcium-sensitizing effects of the RhoA/Rho kinase pathway. The in-depth understanding of this signaling pathway, supported by quantitative data and robust experimental methodologies, is crucial for the continued development and optimization of therapeutic strategies for obstructive airway diseases like COPD.

References

A Preclinical Pharmacological Profile of Aclidinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacology of aclidinium bromide, a long-acting muscarinic antagonist (LAMA) utilized in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail its mechanism of action, receptor binding kinetics, in vitro and in vivo functional activity, and metabolic profile, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Mechanism of Action

This compound bromide is a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[1] In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering bronchoconstriction.[2][3] By blocking these M3 receptors, this compound prevents acetylcholine binding, leading to smooth muscle relaxation and sustained bronchodilation.[1][2]

This compound displays a crucial characteristic known as kinetic selectivity. While it binds with similar high affinity to all five muscarinic receptor subtypes (M1-M5), it dissociates much more slowly from the M3 receptor compared to the M2 receptor. The M2 receptor functions as a presynaptic autoreceptor that inhibits further acetylcholine release; prolonged blockade of M2 receptors could paradoxically increase acetylcholine levels and potentially lead to adverse cardiovascular effects. This compound's faster dissociation from M2 receptors, relative to its prolonged blockade of M3 receptors, provides a favorable therapeutic window, maximizing bronchodilation while minimizing the potential for M2-mediated side effects.

cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell Ach_vesicle Acetylcholine (ACh) Vesicles Ach_release ACh Release Ach_vesicle->Ach_release Nerve Impulse M2_receptor M2 Autoreceptor (Inhibitory) Ach_release->M2_receptor Negative Feedback Ach_synapse Acetylcholine (ACh) Ach_release->Ach_synapse M3_receptor M3 Receptor Gq Gq Protein M3_receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Ach_synapse->M3_receptor Binds This compound This compound Bromide This compound->M3_receptor Blocks

Caption: this compound's mechanism of action at the neuromuscular junction.

Receptor Binding and Functional Activity

The preclinical characterization of this compound involves quantifying its binding affinity for muscarinic receptors and its functional potency in tissue-based assays.

Data Presentation

Table 1: Equilibrium Dissociation Constants (Ki) of Muscarinic Antagonists at Human Receptors

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound 0.200.150.120.190.26
Tiotropium0.380.270.100.220.45
Ipratropium2.502.101.302.103.50
Data sourced from Gavaldà et al., 2009.

Table 2: Dissociation Kinetics of Muscarinic Antagonists from Human M2 and M3 Receptors

CompoundReceptorDissociation Half-Life (t½, min)
This compound M2282
M31020
TiotropiumM2360
M32082
IpratropiumM25.6
M334.2
Data sourced from Gavaldà et al., 2009.

In functional assays using isolated guinea pig trachea, this compound demonstrated potency comparable to tiotropium and ipratropium, with a significantly faster onset of action than tiotropium.

Experimental Protocols

This protocol determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

  • Preparation of Membranes: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are prepared. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined.

  • Assay Setup: The assay is conducted in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubation: Plates are incubated at room temperature for a sufficient duration (e.g., 2-6 hours) to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filter plates. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with an ice-cold wash buffer.

  • Quantification: Scintillation fluid is added to the dried filters, and the radioactivity, corresponding to the amount of bound [³H]-NMS, is measured using a microplate scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

This ex vivo protocol assesses the functional potency and duration of action of a muscarinic antagonist.

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and the epithelium may be left intact or removed.

  • Organ Bath Setup: Tracheal rings are suspended between two hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for approximately 60-90 minutes, with periodic washes.

  • Contraction and Antagonism: The tracheal rings are pre-contracted with a submaximal concentration of a cholinergic agonist like acetylcholine or carbachol. Once a stable contraction is achieved, cumulative concentrations of the antagonist (this compound) are added to generate a concentration-response curve and determine its potency (often expressed as pA₂).

  • Washout and Duration of Action: To assess the duration of action, after incubation with the antagonist and subsequent washing, the tissue is repeatedly challenged with the agonist at fixed time intervals to measure the recovery of the contractile response over several hours.

In Vivo Pharmacology

In vivo studies in animal models are essential to confirm the efficacy and safety profile of this compound bromide.

Data Presentation

Table 3: In Vivo Bronchodilator Activity and Safety in Animal Models

ParameterSpeciesThis compoundTiotropiumIpratropium
Duration of Action (t½ offset, h) Guinea Pig29648
Therapeutic Index (Cardiovascular Safety) Dog4.21.6N/A
Data sourced from Gavaldà et al., 2009.

Further studies in a guinea pig model of COPD induced by chronic cigarette smoke exposure demonstrated that this compound not only improved respiratory function but also attenuated airway smooth muscle enlargement and neutrophilic inflammation in the alveolar septa, suggesting potential anti-remodeling and anti-inflammatory effects.

Experimental Protocols

This model evaluates the potency and duration of the bronchodilator effect of an inhaled compound.

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for mechanical ventilation and measurement of airway resistance. A catheter is placed in the jugular vein for administration of the bronchoconstricting agent.

  • Drug Administration: this compound or a comparator drug is administered as an aerosol via a nebulizer connected to the tracheal cannula.

  • Bronchial Challenge: At various time points after drug administration, a bolus of acetylcholine is injected intravenously to induce bronchoconstriction.

  • Measurement: Airway resistance and dynamic lung compliance are continuously measured using a pneumotachograph and pressure transducers. The inhibitory effect of the test drug on the acetylcholine-induced bronchoconstriction is quantified.

  • Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated at each time point. The data are then used to determine the onset of action and the duration of the pharmacological effect (e.g., t½ offset, the time for the effect to decrease by 50%).

cluster_0 Experimental Workflow Animal Anesthetized, Ventilated Guinea Pig Inhalation Inhalation of This compound/Vehicle Animal->Inhalation Wait Wait for Defined Time Inhalation->Wait Challenge IV Challenge with Acetylcholine Wait->Challenge Measure Measure Airway Resistance Challenge->Measure Analyze Calculate % Inhibition & Duration of Action Measure->Analyze

Caption: Workflow for in vivo assessment of bronchodilator activity.

Pharmacokinetics and Metabolism

A key feature of this compound's preclinical profile is its rapid metabolism in the bloodstream, which is predicted to reduce systemic anticholinergic side effects.

Upon entering the systemic circulation, this compound bromide is rapidly and extensively hydrolyzed by esterases (both enzymatic, like butyrylcholinesterase, and non-enzymatic) in the plasma. This breaks the ester bond, yielding two major metabolites: a carboxylic acid derivative and an alcohol derivative. Crucially, both of these primary metabolites are pharmacologically inactive, showing no significant affinity for muscarinic receptors. The plasma half-life of parent this compound is extremely short, estimated to be around 2.4 minutes in human plasma. This rapid systemic clearance means that any drug that is swallowed or absorbed from the lungs is quickly inactivated, minimizing its potential to cause systemic side effects.

This compound This compound Bromide (Active) Hydrolysis Rapid Plasma Hydrolysis (Esterases) This compound->Hydrolysis Metabolite1 Carboxylic Acid Metabolite (Inactive) Hydrolysis->Metabolite1 Metabolite2 Alcohol Metabolite (Inactive) Hydrolysis->Metabolite2

Caption: Metabolic pathway of this compound bromide in plasma.

Conclusion

The preclinical pharmacology of this compound bromide reveals a profile well-suited for an inhaled therapy for COPD. It is a potent muscarinic antagonist with a high affinity for all five receptor subtypes. Its key advantage lies in its kinetic selectivity, demonstrating a prolonged duration of action at the therapeutic M3 receptor and a shorter residence time at the M2 receptor, which may improve its cardiovascular safety profile compared to other LAMAs. In vivo studies confirm a long duration of bronchodilator action and suggest additional anti-inflammatory and anti-remodeling properties. Furthermore, its rapid hydrolysis in plasma to inactive metabolites results in low systemic exposure, minimizing the risk of systemic anticholinergic side effects. These combined attributes provide a strong preclinical rationale for its efficacy and safety in the management of COPD.

References

Aclidinium Bromide: A Technical Overview of its Hydrolysis and Metabolite Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator therapy for patients with chronic obstructive pulmonary disease (COPD). Its pharmacological profile is characterized by a rapid onset of action and a notable safety profile, which is intrinsically linked to its metabolic fate. This technical guide provides an in-depth analysis of the hydrolysis of this compound bromide and the pharmacological activity of its resulting metabolites, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Hydrolysis of this compound Bromide

This compound bromide is an ester that undergoes rapid and extensive hydrolysis in human plasma. This biotransformation is a key feature of the drug, contributing to its low systemic bioavailability and favorable safety profile. The hydrolysis occurs through both chemical (non-enzymatic) and enzymatic pathways.

The primary enzyme responsible for the enzymatic hydrolysis of this compound bromide is butyrylcholinesterase.[1] This process leads to the cleavage of the ester bond, resulting in the formation of two major metabolites: an alcohol metabolite (LAS34823) and a carboxylic acid metabolite (LAS34850).[2][3]

In Vitro Plasma Stability

The stability of this compound bromide has been evaluated in plasma from various species, demonstrating its rapid degradation. The in vitro half-life in human plasma is remarkably short, contributing to the transient nature of the parent compound in systemic circulation.

Table 1: In Vitro Plasma Half-Life of this compound Bromide in Various Species

SpeciesPlasma Half-Life (minutes)
Human2.4[2]
Dog1.8[2]
Rat11.7
Guinea Pig38

Pharmacological Activity of Metabolites

Extensive in vitro studies have been conducted to characterize the pharmacological activity of the two primary metabolites of this compound bromide, LAS34823 and LAS34850. These investigations have consistently demonstrated that both metabolites are pharmacologically inactive.

Muscarinic Receptor Binding Affinity

The binding affinity of the alcohol and carboxylic acid metabolites for human muscarinic receptors (M1 to M5) has been assessed. The results conclusively show that these metabolites have no significant affinity for any of the muscarinic receptor subtypes. While specific Ki values are not detailed in the primary literature, the consistent reporting of their inactivity underscores their negligible contribution to the therapeutic effect or potential side effects of this compound bromide therapy.

Table 2: Muscarinic Receptor Affinity of this compound Bromide and its Metabolites

CompoundTargetAffinity
This compound BromideHuman Muscarinic Receptors (M1-M5)Subnanomolar
LAS34823 (Alcohol Metabolite)Human Muscarinic Receptors (M1-M5)No Significant Affinity
LAS34850 (Carboxylic Acid Metabolite)Human Muscarinic Receptors (M1-M5)No Significant Affinity
In Vivo Activity

In vivo studies in animal models have further confirmed the lack of pharmacological activity of the metabolites. For instance, in studies of acetylcholine-induced bronchoconstriction in guinea pigs, the metabolites showed no relevant antibronchoconstrictory activity.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the characterization of this compound bromide hydrolysis and metabolite activity.

In Vitro Plasma Stability Assay

Objective: To determine the rate of hydrolysis of this compound bromide in plasma.

Methodology:

  • Preparation of Plasma: Pooled human plasma is used.

  • Incubation: this compound bromide is incubated with the plasma at a specified concentration (e.g., 1 µM) at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a protein-precipitating agent, such as methanol, which may also contain an internal standard for analytical quantification.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Quantification: The supernatant is analyzed by a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining concentration of this compound bromide.

  • Data Analysis: The percentage of the remaining parent compound at each time point is calculated relative to the concentration at time zero. The in vitro half-life (t1/2) is then determined from the rate of disappearance.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound bromide and its metabolites to muscarinic receptors.

Methodology:

  • Receptor Preparation: Membranes from cells expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

  • Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

  • Competition Binding: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound bromide or its metabolites).

  • Incubation: The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound bromide and the general workflows of the key experimental procedures.

Hydrolysis_Pathway This compound This compound Bromide Hydrolysis Chemical & Enzymatic Hydrolysis (Butyrylcholinesterase) This compound->Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites Alcohol LAS34823 (Alcohol Metabolite) Pharmacologically Inactive Metabolites->Alcohol Acid LAS34850 (Carboxylic Acid Metabolite) Pharmacologically Inactive Metabolites->Acid

Metabolic pathway of this compound bromide.

Plasma_Stability_Workflow Start Start: this compound Bromide + Human Plasma Incubate Incubate at 37°C Start->Incubate Sample Sample at multiple time points (0-120 min) Incubate->Sample Terminate Terminate reaction (add Methanol + Internal Std) Sample->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % remaining and Half-life (t½) Analyze->Calculate End End Calculate->End Receptor_Binding_Workflow Start Start: Prepare Receptor Membranes (Expressing Human Muscarinic Receptors) Incubate Incubate with [3H]-Radioligand and varying concentrations of This compound or Metabolites Start->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity (Scintillation Counting) Wash->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

References

Aclidinium's Muscarinic Receptor Engagement: An In-depth Technical Guide on Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetic properties of aclidinium bromide, a long-acting muscarinic antagonist (LAMA). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile at its core target, the muscarinic acetylcholine receptors.

Core Tenets of this compound's Receptor Interaction

This compound bromide is a potent and selective muscarinic antagonist that demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][2] Its therapeutic efficacy in chronic obstructive pulmonary disease (COPD) is primarily driven by its interaction with the M3 receptor on airway smooth muscle, leading to bronchodilation.[3] A key characteristic of this compound is its kinetic selectivity, exhibiting a longer residence time at M3 receptors compared to M2 receptors, which may contribute to its favorable safety profile.[4][5] Furthermore, this compound undergoes rapid hydrolysis in human plasma into two major inactive metabolites, limiting systemic exposure.

Quantitative Analysis of Receptor Binding Affinity

This compound displays subnanomolar affinity for all five human muscarinic receptor subtypes. The binding affinities of this compound and its primary metabolites, LAS34823 (alcohol) and LAS34850 (carboxylic acid), have been characterized through radioligand binding assays. The data clearly indicates that the metabolites have no significant affinity for muscarinic receptors.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
This compound M1Subnanomolar
M2Subnanomolar
M3Subnanomolar
M4Subnanomolar
M5Subnanomolar
LAS34823 (alcohol metabolite) M1-M5No significant affinity
LAS34850 (carboxylic acid metabolite) M1-M5No significant affinity

Kinetic Profile of this compound at Muscarinic Receptors

The kinetic properties of this compound, particularly its association and dissociation rates, are crucial to its long duration of action and its selectivity. This compound's association with the M3 receptor is rapid, comparable to that of ipratropium and significantly faster than tiotropium. Conversely, its dissociation from the M3 receptor is much slower than ipratropium, contributing to its prolonged bronchodilatory effect.

A distinguishing feature of this compound is its kinetic selectivity for the M3 receptor over the M2 receptor. The residence half-life of this compound at the M2 receptor is shorter than at the M3 receptor. This faster dissociation from M2 receptors, which are implicated in cardiac function, may underlie this compound's favorable cardiovascular safety profile.

ParameterThis compoundTiotropiumIpratropiumReference
Association Rate at M3 Receptor Similar to ipratropium, 2.6 times faster than tiotropiumSlower than this compound and ipratropiumSimilar to this compound
Dissociation from M2 Receptor Faster than tiotropium, slower than ipratropiumSlower than this compound and ipratropiumFaster than this compound and tiotropium
Dissociation from M3 Receptor Faster than tiotropium, slower than ipratropiumSlower than this compound and ipratropiumFaster than this compound and tiotropium
Residence Half-Life at M2 Receptor Shorter than at M3 receptor; 3.22 times shorter than tiotropiumLonger than this compoundSignificantly shorter than this compound and tiotropium
Residence Half-Life at M3 Receptor ~29 hours~62 hours~8 hours
Kinetic Selectivity (M3/M2 Half-Life Ratio) Demonstrates kinetic selectivityDemonstrates kinetic selectivity-

Experimental Protocols

The determination of this compound's receptor binding affinity and kinetics predominantly relies on in vitro radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay for Affinity Determination (Ki)

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the five human muscarinic receptor subtypes.

Materials and Reagents:

  • Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]-QNB).

  • Unlabeled this compound bromide.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound bromide in the assay buffer.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: Dissociation Kinetic Assay

Objective: To determine the dissociation rate (koff) and residence half-life (t1/2) of [3H]this compound from muscarinic receptors.

Materials and Reagents:

  • Same as Protocol 1, with the exception of using radiolabeled this compound ([3H]this compound).

  • A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to prevent re-binding of the radioligand.

Procedure:

  • Association Phase: Incubate the receptor membranes with [3H]this compound to allow for binding to reach equilibrium.

  • Initiation of Dissociation: Initiate dissociation by adding a saturating concentration of a competing non-radiolabeled antagonist (e.g., atropine) at time zero. This prevents the re-association of [3H]this compound that dissociates from the receptor.

  • Time Course Sampling: At various time points following the addition of the competing antagonist, filter aliquots of the incubation mixture and quantify the remaining bound radioactivity as described in Protocol 1.

  • Data Analysis: Plot the natural logarithm of the percentage of [3H]this compound remaining bound versus time. The slope of this linear plot represents the dissociation rate constant (koff). The residence half-life (t1/2) is calculated as ln(2)/koff.

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

G cluster_M3 M3 Receptor Signaling Pathway M3 M3 Receptor Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 receptor signaling cascade leading to smooth muscle contraction.

G cluster_M2 M2 Receptor Signaling Pathway M2 M2 Receptor Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Relaxation Inhibition of Relaxation cAMP->Relaxation leads to

Caption: M2 receptor signaling cascade inhibiting adenylyl cyclase.

G cluster_Workflow Competitive Radioligand Binding Assay Workflow prep Prepare Receptor Membranes reagents Add Radioligand, Receptor, and Varying [this compound] prep->reagents incubate Incubate to Equilibrium reagents->incubate filter Vacuum Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for determining receptor binding affinity.

References

Aclidinium's Impact on Cholinergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily achieved through the competitive and reversible inhibition of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, at muscarinic receptors within the airways.[2][3] This technical guide provides an in-depth analysis of this compound's effects on cholinergic neurotransmission, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. This compound's unique pharmacokinetic profile, characterized by its kinetic selectivity for M3 over M2 receptors and rapid hydrolysis in plasma, contributes to its efficacy and favorable safety profile.[4][5]

Quantitative Analysis of this compound's Interaction with Muscarinic Receptors

The following tables summarize the quantitative data regarding this compound's binding affinity, kinetic properties, and functional potency at muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeThis compound Kᵢ (nM)Reference CompoundReference Kᵢ (nM)
M1Subnanomolar affinityTiotropiumSimilar affinity to this compound
M2Subnanomolar affinityTiotropiumSimilar affinity to this compound
M3Subnanomolar affinityTiotropiumSimilar affinity to this compound
M4Subnanomolar affinityTiotropiumSimilar affinity to this compound
M5Subnanomolar affinityTiotropiumSimilar affinity to this compound

Table 2: Kinetic Properties of this compound at M2 and M3 Receptors

ParameterThis compoundTiotropiumIpratropium
Association Rate (M3) Similar to ipratropium, 2.6 times faster than tiotropiumSlower than this compound and ipratropiumSimilar to this compound
Dissociation from M2 Faster than TiotropiumSlower than this compoundMuch faster than this compound and tiotropium
Dissociation from M3 Slightly faster than TiotropiumSlightly slower than this compoundMuch faster than this compound and tiotropium
Residence Half-Life (t½) at M2 Shorter than at M33.6 hours8 hours (duration of action)
Residence Half-Life (t½) at M3 Longer than at M2, demonstrating kinetic selectivity34.7 hoursNot specified
Duration of Action (in vivo, guinea pig) 29 hours64 hours8 hours

Table 3: Functional Potency of this compound

AssayThis compound PotencyComparison
Inhibition of Acetylcholine-induced bronchoconstriction (isolated guinea pig trachea)Comparable to ipratropium and tiotropium-
Onset of Action (isolated guinea pig trachea)Faster than tiotropium-
Duration of Action (isolated guinea pig trachea)Similar to tiotropium, significantly longer than ipratropium-

Experimental Protocols

Radioligand Binding Assays for Muscarinic Receptor Affinity

This protocol outlines the methodology for determining the binding affinity (Kᵢ) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound bromide.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Plate shaker.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane preparations on ice and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound bromide at various concentrations (for competition binding) or buffer (for saturation binding).

    • Radioligand at a fixed concentration (typically at or near its Kₔ for competition assays) or varying concentrations (for saturation assays).

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Saturation Binding: Determine the equilibrium dissociation constant (Kₔ) and the maximum number of binding sites (Bₘₐₓ) by non-linear regression analysis of the specific binding data.

    • Competition Binding: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Isolated Organ Bath Assay for Functional Antagonism

This protocol describes the methodology for assessing the functional antagonist activity of this compound on acetylcholine-induced smooth muscle contraction in isolated guinea pig trachea.

Materials:

  • Guinea pig trachea.

  • Krebs-Henseleit physiological salt solution.

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Acetylcholine (agonist).

  • This compound bromide (antagonist).

  • Isolated organ bath system with force-displacement transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings.

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washes with fresh Krebs-Henseleit solution.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the contractile response until a maximal response is achieved.

  • Antagonist Incubation: Wash the tissues to remove the agonist and allow them to return to baseline. Incubate the tissues with a fixed concentration of this compound bromide for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Concentration-Response Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀ value.

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

The primary mechanism of action of this compound in the airways is the blockade of acetylcholine-induced bronchoconstriction, which is mediated by M3 muscarinic receptors on airway smooth muscle cells. The following diagram illustrates this signaling pathway.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_intracellular ↑ Intracellular Ca²⁺ Ca_release->Ca_intracellular Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_intracellular->Contraction Leads to PKC->Contraction Contributes to

M3 Muscarinic Receptor Signaling Pathway in Bronchoconstriction.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a radioligand binding assay to determine the affinity of a test compound like this compound.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Membrane Preparation - Radioligand - Test Compound (this compound) - Buffers start->prep_reagents assay_setup Set up 96-well plate: Add Reagents in Order prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Scintillation Counting to Quantify Radioactivity washing->counting analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ counting->analysis end End analysis->end

Workflow for a Radioligand Binding Assay.

Logical Workflow for Screening Anticholinergic Drugs

This diagram outlines a logical progression for the in vitro screening and characterization of novel anticholinergic compounds.

Anticholinergic_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Radioligand Binding Assay (e.g., M3 Receptor) start->primary_screen hit_id Hit Identification: Compounds with Significant Binding Affinity primary_screen->hit_id secondary_screen Secondary Screen: - Receptor Subtype Selectivity Profiling (M1-M5 Binding Assays) - Functional Assays (e.g., Calcium Flux) hit_id->secondary_screen Hits no_hit No Significant Hits hit_id->no_hit No Hits lead_selection Lead Candidate Selection: Potent and Selective Compounds secondary_screen->lead_selection in_vitro_char In Vitro Characterization: - Isolated Organ Bath Assays (Potency, Onset, Duration) - Kinetic Binding Studies (Association/Dissociation Rates) lead_selection->in_vitro_char Leads no_lead No Suitable Leads lead_selection->no_lead No Leads in_vivo_studies Proceed to In Vivo Studies in_vitro_char->in_vivo_studies

Logical Workflow for Screening Anticholinergic Compounds.

Conclusion

This compound bromide is a potent muscarinic antagonist with a distinct pharmacological profile. Its high affinity for all five muscarinic receptor subtypes, coupled with kinetic selectivity for M3 over M2 receptors, provides a sustained bronchodilatory effect with a reduced potential for cardiac side effects. Furthermore, its rapid metabolism in human plasma to inactive metabolites results in low systemic exposure, enhancing its safety profile. The data and methodologies presented in this guide offer a comprehensive technical overview of this compound's interaction with the cholinergic system, providing a valuable resource for researchers and professionals in the field of respiratory drug development.

References

In Vitro Characterization of Aclidinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its specific interactions with muscarinic acetylcholine receptors, leading to bronchodilation. This technical guide provides an in-depth overview of the in vitro characterization of this compound bromide, presenting key pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical Structure:

This compound bromide is chemically known as (3R)-3-{[hydroxy(dithiophen-2-yl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide[1]. It is a quaternary ammonium derivative of a (3R)-quinuclidinol ester[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound bromide is presented below.

PropertyValueReference
Molecular Formula C26H30BrNO4S2[1]
Molecular Weight 564.6 g/mol [1]
Water Solubility Slightly soluble[3]
pKa (Strongest Acidic) 10.35
pKa (Strongest Basic) -4.8
LogP 2.24

Pharmacological Characterization in Vitro

The in vitro pharmacological profile of this compound bromide is defined by its high affinity for muscarinic receptors, kinetic selectivity for the M3 subtype, and potent functional antagonism of bronchoconstriction.

Muscarinic Receptor Binding Affinity

This compound bromide demonstrates subnanomolar affinity for all five human muscarinic receptor subtypes (M1-M5). The equilibrium dissociation constants (Ki) from radioligand binding assays are summarized in the table below.

Receptor SubtypeKi (nM)
M1 0.20
M2 0.24
M3 0.15
M4 0.19
M5 0.27
Muscarinic Receptor Binding Kinetics

This compound bromide exhibits kinetic selectivity for the M3 receptor over the M2 receptor, which is believed to contribute to its favorable safety profile by minimizing cardiac side effects associated with M2 receptor blockade. The dissociation half-life of this compound at the M3 receptor is significantly longer than at the M2 receptor.

Receptor SubtypeDissociation Half-life (t½)
M2 ~5 hours
M3 ~29 hours
Functional Antagonism in Isolated Guinea Pig Trachea

In isolated guinea pig tracheal preparations, this compound bromide acts as a potent antagonist of acetylcholine-induced smooth muscle contraction. Its potency is comparable to that of ipratropium and tiotropium. While a specific EC50 value for this compound bromide in this assay is not consistently reported across literature, its functional activity is well-established.

In Vitro Pharmacokinetics

A key feature of this compound bromide is its rapid hydrolysis in human plasma, which limits systemic exposure and the potential for off-target effects.

Plasma Hydrolysis

This compound bromide is rapidly broken down in human plasma into two major, pharmacologically inactive metabolites: a carboxylic acid derivative and an alcohol derivative. The in vitro plasma half-life is remarkably short.

SpeciesPlasma Half-life (t½)
Human 2.4 minutes

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

This compound bromide exerts its bronchodilatory effect by blocking the M3 muscarinic receptor on airway smooth muscle cells. The diagram below illustrates the signaling cascade initiated by acetylcholine binding to the M3 receptor, which is inhibited by this compound.

M3_Signaling_Pathway This compound This compound Bromide M3R M3 Muscarinic Receptor This compound->M3R Blocks ACh Acetylcholine ACh->M3R Activates Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on IP3R Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca2 Ca²⁺ Release SR->Ca2 Ca2->Contraction Initiates

M3 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the typical workflow for a radioligand binding assay to determine the affinity of this compound bromide for muscarinic receptors.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (e.g., from CHO cells expressing human muscarinic receptors) start->prep incubation Incubate Membranes with Radioligand (e.g., [³H]-NMS) and varying concentrations of This compound Bromide prep->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC₅₀ and Ki determination) quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow
Experimental Workflow: Isolated Guinea Pig Trachea Assay

This diagram illustrates the workflow for assessing the functional antagonism of this compound bromide in an isolated organ bath setup.

Trachea_Assay_Workflow start Start dissection Dissect Guinea Pig Trachea and mount in organ bath start->dissection equilibration Equilibrate tissue in physiological salt solution (e.g., Krebs-Henseleit) dissection->equilibration contraction Induce Contraction with Acetylcholine equilibration->contraction treatment Add increasing concentrations of this compound Bromide contraction->treatment measurement Measure Isometric Contraction treatment->measurement analysis Data Analysis (Concentration-response curve and potency calculation) measurement->analysis end End analysis->end

Isolated Trachea Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound bromide for human M1-M5 muscarinic receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound bromide stock solution.

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash buffer: Cold PBS.

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add assay buffer, the cell membrane suspension, the radioligand ([³H]-NMS) at a concentration close to its Kd, and varying concentrations of this compound bromide.

  • For total binding wells, add vehicle instead of this compound bromide.

  • For non-specific binding wells, add atropine.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound bromide by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Isolated Guinea Pig Trachea Functional Assay

Objective: To evaluate the functional antagonist potency of this compound bromide against acetylcholine-induced smooth muscle contraction.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit physiological salt solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

  • Acetylcholine stock solution.

  • This compound bromide stock solution.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

  • Humanely euthanize a guinea pig and dissect the trachea.

  • Prepare tracheal rings (2-3 mm wide) and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with periodic washes.

  • Induce a stable submaximal contraction of the tracheal smooth muscle with a fixed concentration of acetylcholine (e.g., 1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound bromide to the organ bath.

  • Record the relaxation of the tracheal rings as a change in isometric tension.

  • Generate concentration-response curves for this compound bromide and determine its potency, typically expressed as pA₂ or IC₅₀.

In Vitro Plasma Hydrolysis Assay

Objective: To determine the rate of hydrolysis of this compound bromide in human plasma.

Materials:

  • Pooled human plasma.

  • This compound bromide stock solution.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile.

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection.

Procedure:

  • Pre-warm human plasma to 37°C.

  • Initiate the reaction by adding a known concentration of this compound bromide to the plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 5, 10, 30, 60 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a protein precipitating agent like cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of remaining this compound bromide using a validated HPLC method.

  • Plot the concentration of this compound bromide versus time and determine the half-life (t½) of hydrolysis from the rate of disappearance of the parent compound.

Conclusion

The in vitro characterization of this compound bromide reveals a pharmacological profile well-suited for its clinical use as an inhaled bronchodilator for COPD. Its high affinity for all muscarinic receptor subtypes, coupled with a kinetic selectivity for M3 over M2 receptors, provides a basis for its potent and long-lasting bronchodilatory effects with a reduced potential for cardiac side effects. Furthermore, its rapid hydrolysis in human plasma to inactive metabolites underscores its favorable systemic safety profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation and understanding of this and other novel muscarinic receptor antagonists.

References

Aclidinium's Potential Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) primarily utilized as a maintenance bronchodilator therapy for chronic obstructive pulmonary disease (COPD).[1] Beyond its established effects on airway smooth muscle, a growing body of evidence suggests that this compound possesses direct anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of these anti-inflammatory effects, focusing on the underlying molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of respiratory therapeutics.

Mechanism of Action: Beyond Bronchodilation

This compound exerts its primary effect by competitively and reversibly inhibiting acetylcholine binding to muscarinic M3 receptors on airway smooth muscle, leading to bronchodilation.[2][3][4][5] However, muscarinic receptors are also expressed on various inflammatory and structural cells within the airways, including epithelial cells, neutrophils, and macrophages. By antagonizing these receptors, this compound can modulate inflammatory responses triggered by various stimuli.

The anti-inflammatory actions of this compound are believed to be mediated through the inhibition of downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and matrix metalloproteinases (MMPs).

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of Inflammatory Mediator Release from Human Neutrophils

Inflammatory MediatorStimulantCell TypeThis compound Concentration% InhibitionIC50Reference
IL-8Lipopolysaccharide (LPS)Peripheral Blood Neutrophils0.1 nM - 1 µMConcentration-dependentNot Reported--INVALID-LINK--
MMP-9Lipopolysaccharide (LPS)Peripheral Blood Neutrophils0.1 nM - 1 µMConcentration-dependentNot Reported--INVALID-LINK--
IL-8Cigarette Smoke Extract (CSE)Sputum Neutrophils (COPD)0.1 nM - 1 µMConcentration-dependentNot Reported--INVALID-LINK--
MMP-9Cigarette Smoke Extract (CSE)Sputum Neutrophils (COPD)0.1 nM - 1 µMConcentration-dependentNot Reported--INVALID-LINK--

Table 2: Inhibition of MUC5AC Expression

StimulantCell TypeThis compound EffectIC50Reference
CarbacholHuman Bronchial Epithelial CellsInhibition of MUC5AC mRNA and protein expression~1 nM--INVALID-LINK--

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are rooted in its ability to interfere with key intracellular signaling pathways. The primary mechanism involves the blockade of M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine or other cholinergic agonists, can trigger multiple downstream cascades.

Inhibition of the EGFR-MAPK/ERK Pathway

Studies have shown that cholinergic agonists can transactivate the Epidermal Growth Factor Receptor (EGFR), a key step in initiating the MAPK/ERK signaling cascade. This pathway is crucial for cell proliferation, differentiation, and the production of inflammatory mediators. This compound has been demonstrated to inhibit the phosphorylation of EGFR and the downstream kinase ERK1/2 (p44/42 MAPK), thereby attenuating inflammatory responses such as MUC5AC overexpression.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M3R M3 Muscarinic Receptor PLC PLC M3R->PLC EGFR EGFR Ras Ras EGFR->Ras This compound This compound This compound->M3R Cholinergic_Agonist Cholinergic Agonist (e.g., Carbachol) Cholinergic_Agonist->M3R PKC PKC PLC->PKC PKC->EGFR Transactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Inflammatory_Genes Inflammatory Gene Expression (e.g., MUC5AC) Transcription_Factors->Inflammatory_Genes

This compound inhibits the EGFR-MAPK/ERK pathway.
Potential Modulation of the NF-κB Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. While direct studies on this compound's effect on IKK phosphorylation or IκBα degradation are limited, the known crosstalk between muscarinic receptor signaling and NF-κB activation suggests a likely point of intervention. M3 receptor activation can lead to NF-κB activation through PKC-dependent pathways. By blocking the M3 receptor, this compound may prevent the downstream activation of the IKK complex, thereby inhibiting the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm and prevent the transcription of pro-inflammatory genes.

Postulated modulation of the NF-κB pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

Inhibition of Cytokine Release from LPS-Stimulated Neutrophils

This protocol describes the methodology used to assess the effect of this compound on the release of inflammatory cytokines from human neutrophils stimulated with lipopolysaccharide (LPS).

Cytokine_Release_Protocol A 1. Isolate Human Peripheral Blood Neutrophils B 2. Pre-incubate Neutrophils with This compound (0.1 nM - 1 µM) for 1 hour A->B C 3. Stimulate Neutrophils with LPS (1 µg/mL) for 6 hours B->C D 4. Collect Cell Supernatant C->D E 5. Measure Cytokine Levels (e.g., IL-8, MMP-9) by ELISA D->E F 6. Data Analysis: Compare cytokine levels in treated vs. untreated cells E->F

Workflow for assessing cytokine inhibition.

1. Neutrophil Isolation:

  • Human peripheral blood neutrophils are isolated from whole blood using standard density gradient centrifugation techniques (e.g., using Ficoll-Paque).

  • Red blood cells are removed by hypotonic lysis.

  • The purity of the neutrophil population should be assessed and should typically be >95%.

2. Cell Culture and Treatment:

  • Isolated neutrophils are resuspended in a suitable cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in multi-well plates at a specified density.

  • Neutrophils are pre-incubated with various concentrations of this compound bromide (e.g., 0.1 nM to 1 µM) or vehicle control for 1 hour at 37°C in a humidified incubator with 5% CO2.

3. Cell Stimulation:

  • Following pre-incubation, neutrophils are stimulated with an inflammatory agonist, such as lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

  • The cells are incubated for an additional 6 hours.

4. Supernatant Collection and Cytokine Measurement:

  • After the incubation period, the cell culture plates are centrifuged to pellet the cells.

  • The cell-free supernatants are carefully collected.

  • The concentrations of specific cytokines and chemokines (e.g., IL-8, MMP-9) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Data Analysis:

  • The results are typically expressed as the percentage inhibition of cytokine release compared to the LPS-stimulated control group without this compound treatment.

  • Statistical analysis is performed to determine the significance of the observed inhibitory effects.

Western Blot Analysis of EGFR and ERK Phosphorylation

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of EGFR and ERK in human bronchial epithelial cells.

1. Cell Culture and Treatment:

  • Human bronchial epithelial cells (e.g., BEAS-2B) are cultured in an appropriate medium and seeded in culture plates.

  • Once the cells reach a suitable confluency, they are serum-starved for a period (e.g., 24 hours) to reduce basal levels of kinase phosphorylation.

  • Cells are pre-treated with this compound bromide at various concentrations for a specified time (e.g., 1 hour).

  • Following pre-treatment, cells are stimulated with a cholinergic agonist like carbachol (e.g., 10 µM) for a short duration (e.g., 15-30 minutes) to induce EGFR and ERK phosphorylation.

2. Cell Lysis and Protein Quantification:

  • After stimulation, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • The cell lysates are collected and centrifuged to remove cellular debris.

  • The protein concentration of the supernatant is determined using a protein assay kit (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.

  • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Densitometric Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The levels of phosphorylated proteins are normalized to the levels of their respective total proteins and the loading control to determine the effect of this compound on their phosphorylation status.

Conclusion

The evidence presented in this technical guide indicates that this compound bromide, in addition to its well-established bronchodilatory effects, exhibits significant anti-inflammatory properties. By antagonizing muscarinic M3 receptors on inflammatory and structural cells, this compound can inhibit the release of key pro-inflammatory mediators. This is achieved, at least in part, through the modulation of critical intracellular signaling pathways, including the EGFR-MAPK/ERK and likely the NF-κB cascades. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for further research into the anti-inflammatory potential of this compound and other muscarinic antagonists. A deeper understanding of these mechanisms may pave the way for novel therapeutic strategies in the management of chronic inflammatory airway diseases.

References

Methodological & Application

Aclidinium Bromide: In Vitro Efficacy and Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the in vitro pharmacological profile of aclidinium bromide, a long-acting muscarinic antagonist (LAMA). Detailed protocols for key assays are presented to facilitate the assessment of its binding affinity and functional activity at muscarinic acetylcholine receptors (mAChRs). Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

This compound bromide is a competitive, reversible antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 receptor subtype.[1] It is utilized in the management of chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of acetylcholine-mediated bronchoconstriction. This compound exhibits kinetic selectivity for M3 over M2 receptors, which is a key characteristic for its therapeutic application.[2] Furthermore, it is rapidly hydrolyzed in human plasma into two major metabolites with no significant affinity for muscarinic receptors, contributing to a favorable safety profile.[3] This document outlines the in vitro assays used to characterize the pharmacological properties of this compound bromide.

Quantitative Data Summary

The in vitro activity of this compound bromide has been extensively characterized through various binding and functional assays. The following tables summarize the key quantitative data for this compound bromide and a relevant comparator, tiotropium.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Bromide SubnanomolarSubnanomolarSubnanomolarSubnanomolarSubnanomolar
Tiotropium Bromide High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity

Note: Specific Ki values were not consistently provided in the search results, but multiple sources confirm subnanomolar affinity of this compound for all five human muscarinic receptors.

Table 2: Kinetic and Functional Parameters

ParameterThis compound BromideTiotropium BromideIpratropium BromideReference
Association Rate (M3 Receptor) Similar to Ipratropium, 2.6x faster than Tiotropium--
Dissociation from M2 & M3 Receptors Slightly faster than Tiotropium, much slower than Ipratropium--
Residence Half-Life (t½) at M2 Receptor Shorter than at M3 Receptor--
Residence Half-Life (t½) in vivo 29 hours64 hours8 hours

Signaling Pathways

This compound bromide exerts its effects by blocking the signaling of acetylcholine at muscarinic receptors. The primary targets for its therapeutic action in the airways are the M3 receptors on smooth muscle and the M2 receptors on presynaptic nerve terminals.

  • M3 Receptor Signaling (Gq-coupled): Activation of M3 receptors by acetylcholine leads to the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.

  • M2 Receptor Signaling (Gi-coupled): M2 receptor activation by acetylcholine is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to This compound This compound Bromide This compound->M3R Blocks

Caption: M3 Receptor Signaling Pathway and this compound Blockade.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Decreased Cellular Response cAMP->Response This compound This compound Bromide This compound->M2R Blocks

Caption: M2 Receptor Signaling Pathway and this compound Blockade.

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the affinity and functional antagonism of this compound bromide at muscarinic receptors.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound bromide for muscarinic receptor subtypes.

Radioligand_Binding_Workflow A Prepare CHO cell membranes expressing M1-M5 receptors B Incubate membranes with [3H]-NMS (radioligand) and varying concentrations of This compound Bromide A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine IC50 and calculate Ki D->E

Caption: Radioligand Binding Assay Workflow.

Materials:

  • CHO-K1 cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • This compound bromide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize and dilute in assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [3H]-NMS, and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of atropine, 25 µL of [3H]-NMS, and 50 µL of membrane suspension.

    • Competitive Binding: 25 µL of varying concentrations of this compound bromide, 25 µL of [3H]-NMS, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound bromide.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Antagonism: IP1 Accumulation Assay (for M1, M3, M5 Receptors)

This assay measures the ability of this compound bromide to inhibit agonist-induced IP1 accumulation, a downstream product of the Gq signaling pathway.

IP1_Assay_Workflow A Plate CHO cells expressing Gq-coupled muscarinic receptors (M1, M3, or M5) B Pre-incubate cells with varying concentrations of This compound Bromide A->B C Stimulate cells with a muscarinic agonist (e.g., carbachol) at EC80 concentration B->C D Lyse cells and add HTRF reagents for IP1 detection C->D E Measure HTRF signal and determine IC50 D->E

Caption: IP1 Accumulation Assay Workflow.

Materials:

  • CHO-K1 cells stably expressing human M1, M3, or M5 receptors.

  • Cell culture medium.

  • Assay buffer.

  • This compound bromide.

  • Muscarinic agonist (e.g., carbachol).

  • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight.

  • Antagonist Addition: Remove the culture medium and add varying concentrations of this compound bromide prepared in assay buffer. Incubate for a specified time.

  • Agonist Stimulation: Add the muscarinic agonist at a concentration that elicits approximately 80% of its maximal response (EC80). Incubate for 30-60 minutes at 37°C.

  • Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well. Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the log concentration of this compound bromide.

    • Determine the IC50 value using non-linear regression.

Functional Antagonism: cAMP Inhibition Assay (for M2, M4 Receptors)

This assay measures the ability of this compound bromide to reverse agonist-induced inhibition of forskolin-stimulated cAMP production, a hallmark of Gi signaling.

cAMP_Assay_Workflow A Plate CHO cells expressing Gi-coupled muscarinic receptors (M2 or M4) B Incubate cells with this compound Bromide, a muscarinic agonist (e.g., carbachol), and forskolin A->B C Lyse cells and add HTRF reagents for cAMP detection B->C D Measure HTRF signal C->D E Determine IC50 D->E

Caption: cAMP Inhibition Assay Workflow.

Materials:

  • CHO-K1 cells stably expressing human M2 or M4 receptors.

  • Cell culture medium.

  • Assay buffer.

  • This compound bromide.

  • Muscarinic agonist (e.g., carbachol).

  • Forskolin.

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight.

  • Assay Reaction: Add a mixture of varying concentrations of this compound bromide, a fixed concentration of the muscarinic agonist (EC80 for inhibition), and a fixed concentration of forskolin to the cells. Incubate for 30 minutes at room temperature.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well. Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio.

    • Plot the HTRF ratio against the log concentration of this compound bromide.

    • Determine the IC50 value using non-linear regression.

Conclusion

The in vitro assays described provide a robust framework for characterizing the pharmacological profile of this compound bromide. Its high affinity for all muscarinic receptor subtypes, coupled with kinetic selectivity for M3 over M2 receptors, underpins its efficacy as a bronchodilator. The detailed protocols and visual aids in this document are intended to support researchers in the continued investigation and development of muscarinic receptor antagonists.

References

Application Notes and Protocols: Aclidinium Airway Smooth Muscle Contraction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium is a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect stems from the relaxation of airway smooth muscle (bronchodilation). This compound acts as a competitive and reversible antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominant on airway smooth muscle cells.[2][3] Activation of M3 receptors by acetylcholine triggers a signaling cascade leading to bronchoconstriction.[4] this compound blocks this action, leading to bronchodilation.

This document provides a detailed protocol for assessing the antagonist potency of this compound on airway smooth muscle contraction using an in vitro isolated organ bath assay. This technique is a cornerstone in respiratory pharmacology for characterizing the effects of compounds on airway contractility.

Mechanism of Action: M3 Receptor Signaling Pathway

Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The rise in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), which phosphorylates myosin light chains, initiating cross-bridge cycling and ultimately, muscle contraction. This compound competitively binds to the M3 receptor, preventing acetylcholine from initiating this contractile cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Produces SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca Ca²⁺ SR->Ca Release MLCK MLCK Activation Ca->MLCK Contraction Muscle Contraction MLCK->Contraction

Caption: M3 receptor signaling pathway in airway smooth muscle contraction.

Experimental Protocol: Isolated Organ Bath Assay

This protocol details the measurement of isometric contraction of isolated airway smooth muscle (e.g., guinea pig trachea) to determine the antagonistic effect of this compound against a muscarinic agonist like carbachol or acetylcholine.

Materials and Reagents
  • Animal Model: Male Dunkin-Hartley guinea pig (250-350 g)

  • Dissection Tools: Fine scissors, forceps, surgical blades

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11.1 Glucose). Maintain at 37°C and bubble continuously with Carbogen (95% O₂ / 5% CO₂).

  • Agonist: Carbachol or Acetylcholine chloride

  • Antagonist: this compound bromide

  • Equipment:

    • Isolated Organ Bath System (e.g., Panlab, Radnoti)

    • Isometric Force Transducer

    • Data Acquisition System (e.g., PowerLab, ADInstruments)

    • Water Bath/Heater

    • Carbogen Gas Tank with regulator

Tissue Preparation
  • Humanely euthanize the guinea pig according to approved institutional guidelines.

  • Immediately excise the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.

  • Carefully remove adherent connective tissue and fat.

  • Cut the trachea into 3-4 mm wide rings. For some experiments, the epithelial layer may be removed by gentle rubbing of the luminal surface.

Organ Bath Setup and Equilibration
  • Mount each tracheal ring in a 10-20 mL organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Suspend the rings between two L-shaped stainless steel hooks. One hook is fixed to the chamber, and the other is connected to an isometric force transducer.

  • Apply an optimal resting tension of 1.0 g to each tissue and allow them to equilibrate for 60-90 minutes.

  • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Experimental Procedure
  • Tissue Viability Test: After equilibration, contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability. Wash thoroughly until tension returns to baseline.

  • Control Concentration-Response Curve (CRC):

    • Generate a cumulative concentration-response curve for the agonist (e.g., carbachol, 1 nM to 100 µM).

    • Add the agonist in a stepwise manner (log increments) once the response to the previous concentration has reached a stable plateau.

    • Record the maximal contraction (Emax).

    • After the CRC is complete, wash the tissues repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Antagonist Incubation:

    • Add a specific concentration of this compound (e.g., 0.1 nM to 100 nM) to the organ baths.

    • Incubate the tissues with this compound for a fixed period (e.g., 30-60 minutes) to allow for receptor equilibrium.

  • Test Concentration-Response Curve:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for the same agonist.

    • Repeat steps 3 and 4 with increasing concentrations of this compound for different tissue preparations.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Isolation Isolate Guinea Pig Trachea Ring_Prep Prepare 3-4 mm Tracheal Rings Tissue_Isolation->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate (60-90 min) Apply 1.0g Tension Mounting->Equilibration Viability_Test Viability Test (60 mM KCl) Equilibration->Viability_Test Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Viability_Test->Control_CRC Washout Washout to Baseline Control_CRC->Washout Data_Acquisition Record Isometric Tension Control_CRC->Data_Acquisition Antagonist_Incubation Incubate with this compound (e.g., 30-60 min) Washout->Antagonist_Incubation Test_CRC Generate Agonist CRC in presence of this compound Antagonist_Incubation->Test_CRC Test_CRC->Data_Acquisition Schild_Plot Perform Schild Analysis Data_Acquisition->Schild_Plot Calculate_pA2 Calculate pA2 Value Schild_Plot->Calculate_pA2

Caption: Workflow for the isolated organ bath assay to test this compound.
Data Analysis

  • Express the contractile response as a percentage of the maximal contraction induced by the agonist in the control CRC.

  • Plot the agonist concentration (log scale) against the response (%) to generate sigmoidal curves.

  • Calculate the EC₅₀ (concentration of agonist producing 50% of the maximal response) for each curve using non-linear regression analysis (e.g., using GraphPad Prism).

  • A competitive antagonist like this compound will cause a rightward, parallel shift in the concentration-response curve without depressing the maximal response.

  • Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. The pA₂ value is a measure of the antagonist's potency.

Data Presentation

The quantitative data should be summarized to compare the effects of the agonist in the absence and presence of this compound.

Table 1: Effect of this compound on Carbachol-Induced Contraction of Guinea Pig Trachea

This compound Conc. (nM)nLog EC₅₀ (M)EC₅₀ (nM)Emax (% of Control)Concentration Ratio (CR)
0 (Control)8-6.85 ± 0.08141.3100 ± 01.0
0.36-6.51 ± 0.09309.0101 ± 2.12.19
1.06-6.18 ± 0.11660.799 ± 1.84.68
3.06-5.75 ± 0.101778.3102 ± 2.512.58
10.06-5.30 ± 0.125011.998 ± 3.035.48

Data are presented as mean ± SEM. EC₅₀ and Emax values are derived from non-linear regression analysis. The Concentration Ratio (CR) is calculated as (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).

Table 2: Antagonist Potency (pA₂) of Muscarinic Antagonists

AntagonistpA₂ ValueSchild SlopeReference
This compound 9.0 - 9.2~1.0In vitro studies
Ipratropium8.9 - 9.1~1.0
Tiotropium9.6 - 10.0>1.0

A Schild slope not significantly different from unity (1.0) is consistent with competitive antagonism. A slope greater than 1.0, as seen with tiotropium, may suggest non-surmountable antagonism under the experimental conditions.

References

Application Notes and Protocols: Aclidinium Dose-Response Curve in Isolated Trachea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through competitive antagonism of M3 muscarinic acetylcholine receptors on airway smooth muscle, leading to bronchodilation. This document provides detailed application notes and protocols for characterizing the dose-response relationship of this compound in an ex vivo isolated guinea pig trachea model, a standard preclinical assay for assessing the potency and efficacy of bronchodilators.

This compound demonstrates high affinity for all five muscarinic receptor subtypes but exhibits kinetic selectivity for the M3 receptor.[1] In functional assays using isolated guinea pig trachea, this compound has been shown to be a potent antagonist of cholinergic agonist-induced contractions, with potency comparable to other established LAMAs like ipratropium and tiotropium.[1]

Data Presentation

The potency of a competitive antagonist is typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response. A higher pA2 value indicates greater antagonist potency.

CompoundAgonistPreparationpA2 ValueReference
This compound Bromide AcetylcholineIsolated Guinea Pig Trachea9.6–10.3 [2]
Tiotropium BromideAcetylcholineIsolated Guinea Pig Trachea9.6–10.3[2]

Table 1: Comparative antagonist potency of this compound Bromide and Tiotropium Bromide against acetylcholine-induced contractions in isolated guinea pig trachea.

Signaling Pathway of this compound in Tracheal Smooth Muscle

This compound acts as a competitive antagonist at the M3 muscarinic receptor on airway smooth muscle cells. Under normal physiological conditions, acetylcholine released from parasympathetic nerves binds to these Gq protein-coupled receptors, initiating a signaling cascade that leads to muscle contraction. This compound, by blocking this binding, prevents this cascade and promotes relaxation.

cluster_0 Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates Relaxation Muscle Relaxation M3R->Relaxation Promotes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca²⁺ (intracellular) SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Initiates cluster_0 Experimental Workflow Start Euthanize Guinea Pig & Excise Trachea Prepare Prepare Tracheal Rings (3-4 mm width) Start->Prepare Mount Mount Rings in Organ Bath Prepare->Mount Equilibrate Equilibrate (1-1.5g tension) ~60-90 min at 37°C Mount->Equilibrate CRC1 Generate Control Agonist (Carbachol) Dose-Response Curve Equilibrate->CRC1 Wash1 Wash Tissue to Baseline CRC1->Wash1 Incubate Incubate with this compound (Fixed Concentration) ~60 min Wash1->Incubate CRC2 Generate Agonist Dose-Response Curve in Presence of this compound Incubate->CRC2 Wash2 Wash Tissue to Baseline CRC2->Wash2 Repeat Repeat with Increasing This compound Concentrations Wash2->Repeat Repeat->Incubate Next Concentration Analyze Calculate Dose Ratios & Construct Schild Plot Repeat->Analyze All Concentrations Tested End Determine pA2 Value Analyze->End

References

Application Notes and Protocols for Aclidinium Bromide in Murine Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aclidinium bromide, a long-acting muscarinic M3 receptor antagonist, in preclinical murine models of asthma. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound bromide and similar compounds for allergic airway diseases.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), reversible airflow obstruction, and airway inflammation. The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a significant role in the pathophysiology of asthma by inducing bronchoconstriction and promoting inflammatory responses via muscarinic receptors. This compound bromide is a selective antagonist of the M3 muscarinic receptor, which is predominantly expressed on airway smooth muscle cells and is the primary mediator of ACh-induced bronchoconstriction.[1] Preclinical studies in murine models of asthma have demonstrated that this compound bromide not only acts as a potent bronchodilator but also exhibits anti-inflammatory properties, suggesting its potential as a multifaceted therapeutic agent for asthma.[2]

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound bromide in an Aspergillus fumigatus (Af)-induced murine model of allergic asthma.

Table 1: Effect of this compound Bromide on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPeak Lung Resistance (cmH₂O/mL/s)
Naïve + Vehicle10.5 ± 1.5
Naïve + this compound5.0 ± 0.5
Af-exposed + Vehicle22.0 ± 2.0#
Af-exposed + this compound7.5 ± 1.0

*Data are presented as mean ± SEM. #p<0.05 vs. Naïve + Vehicle; *p<0.05 vs. respective vehicle control. Data extrapolated from Damera et al., 2010.[2]

Table 2: Effect of this compound Bromide on Bronchoalveolar Lavage Fluid (BALF) Cell Counts

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Lymphocytes (x10⁵)Neutrophils (x10⁵)Eosinophils (x10⁵)
Naïve + Vehicle1.2 ± 0.21.1 ± 0.20.05 ± 0.010.02 ± 0.010.01 ± 0.01
Naïve + this compound1.1 ± 0.11.0 ± 0.10.04 ± 0.010.03 ± 0.010.01 ± 0.01
Af-exposed + Vehicle3.5 ± 0.4#1.5 ± 0.20.1 ± 0.020.1 ± 0.031.8 ± 0.3#
Af-exposed + this compound2.0 ± 0.31.2 ± 0.10.1 ± 0.020.1 ± 0.020.9 ± 0.1

*Data are presented as mean ± SEM. #p<0.05 vs. Naïve + Vehicle; *p<0.05 vs. Af-exposed + Vehicle. This compound bromide significantly diminished Af-induced airway eosinophil numbers by 51±4%.[2]

Table 3: Effect of this compound Bromide on BALF Cytokine and Total Protein Levels

Treatment GroupIL-4 (pg/mL)IL-6 (pg/mL)Total Protein (µg/mL)
Naïve + Vehicle10 ± 215 ± 3150 ± 25
Naïve + this compound12 ± 318 ± 4125 ± 20
Af-exposed + Vehicle45 ± 8#55 ± 10#450 ± 50#
Af-exposed + this compound40 ± 750 ± 9250 ± 40*

*Data are presented as mean ± SEM. #p<0.05 vs. Naïve + Vehicle; *p<0.05 vs. Af-exposed + Vehicle. This compound bromide had little effect on IL-4 or IL-6 levels but markedly decreased total protein levels in the BALF of Af-exposed mice.[2]

Experimental Protocols

Protocol 1: Aspergillus fumigatus-Induced Allergic Airway Inflammation

This protocol describes the induction of an allergic asthma phenotype in mice using an extract of the common aeroallergen Aspergillus fumigatus (Af).

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Aspergillus fumigatus extract

  • Alum adjuvant (e.g., Imject™ Alum)

  • Sterile phosphate-buffered saline (PBS)

  • This compound bromide solution (1 mg/mL in sterile PBS)

  • Nebulizer system

Procedure:

  • Sensitization:

    • On day 0, intraperitoneally (i.p.) inject mice with 20 µg of Af extract emulsified in 2 mg of alum in a total volume of 200 µL PBS.

    • On day 14, administer a booster i.p. injection of 20 µg of Af extract in alum.

  • Challenge:

    • On days 21, 22, and 23, challenge the sensitized mice by intranasal instillation of 20 µg of Af extract in 50 µL of PBS.

  • This compound Bromide Administration:

    • Thirty minutes prior to each intranasal challenge, expose the mice to nebulized this compound bromide (1 mg/mL) or vehicle (PBS) for 10 minutes.

  • Outcome Assessment (24 hours after the final challenge):

    • Measure airway hyperresponsiveness to methacholine.

    • Perform bronchoalveolar lavage (BAL) to collect BALF for cell counts and cytokine analysis.

    • Collect lung tissue for histological analysis.

Protocol 2: Ovalbumin-Induced Allergic Airway Inflammation

This is a classic and widely used model for inducing an eosinophilic asthma phenotype.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Alum adjuvant

  • Sterile PBS

  • This compound bromide solution

  • Aerosol delivery system

Procedure:

  • Sensitization:

    • On days 0 and 14, i.p. inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

  • Challenge:

    • On days 28, 29, and 30, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes.

  • This compound Bromide Administration:

    • Administer this compound bromide or vehicle via the desired route (e.g., nebulization, intratracheal instillation) at a specified time point before each OVA challenge.

  • Outcome Assessment (24-48 hours after the final challenge):

    • Assess AHR, BALF cellularity and cytokine levels, and lung histology.

Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is typically assessed by measuring the bronchoconstrictor response to an agonist like methacholine.

Invasive Method (Anesthetized Mice):

  • Anesthetize the mouse (e.g., with ketamine/xylazine).

  • Tracheostomize the mouse and connect it to a small animal ventilator.

  • Measure baseline lung resistance and dynamic compliance.

  • Administer increasing concentrations of aerosolized methacholine (e.g., 3.125 to 50 mg/mL) and record the changes in lung resistance and compliance.

Non-invasive Method (Conscious Mice):

  • Place the mouse in a whole-body plethysmography chamber and allow it to acclimatize.

  • Record baseline breathing parameters.

  • Expose the mouse to increasing concentrations of nebulized methacholine.

  • Measure the enhanced pause (Penh), a calculated value that correlates with airway obstruction.

Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL is performed to collect cells and fluid from the lower airways for analysis.

  • Euthanize the mouse and expose the trachea.

  • Cannulate the trachea with a small-gauge catheter.

  • Instill a known volume of cold, sterile PBS (e.g., 0.5-1.0 mL) into the lungs and then gently aspirate.

  • Repeat the lavage 2-3 times, pooling the recovered fluid (BALF).

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentages of macrophages, lymphocytes, neutrophils, and eosinophils.

  • The supernatant can be stored at -80°C for subsequent analysis of cytokines and other mediators by ELISA or other immunoassays.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Bromide in Asthma

Aclidinium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Airway Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling Acetylcholine Acetylcholine M3 Receptor M3 Muscarinic Receptor Acetylcholine->M3 Receptor Binds & Activates This compound Bromide This compound Bromide This compound Bromide->M3 Receptor Binds & Blocks Gq_Protein Gq Protein Activation M3 Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release NF_kB_Activation NF-κB Activation IP3_DAG->NF_kB_Activation Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Inflammatory_Cytokines Inflammatory Cytokine Production (e.g., IL-5, IL-13) NF_kB_Activation->Inflammatory_Cytokines Eosinophil_Recruitment Eosinophil Recruitment Inflammatory_Cytokines->Eosinophil_Recruitment

Caption: this compound bromide competitively antagonizes the M3 muscarinic receptor.

Experimental Workflow for Evaluating this compound Bromide

Experimental_Workflow cluster_model_induction Asthma Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis Sensitization Sensitization (e.g., OVA/Alum or Af/Alum, i.p.) Challenge Allergen Challenge (e.g., Nebulized OVA or Intranasal Af) Sensitization->Challenge Treatment_Group This compound Bromide Administration Challenge->Treatment_Group Vehicle_Group Vehicle Control Administration Challenge->Vehicle_Group AHR Airway Hyperresponsiveness (AHR) Measurement Treatment_Group->AHR BAL Bronchoalveolar Lavage (BAL) Treatment_Group->BAL Histology Lung Histology Treatment_Group->Histology Vehicle_Group->AHR Vehicle_Group->BAL Vehicle_Group->Histology AHR_Analysis AHR Data Analysis AHR->AHR_Analysis BALF_Analysis BALF Analysis (Cell Counts, Cytokines) BAL->BALF_Analysis Histo_Analysis Histological Scoring Histology->Histo_Analysis

Caption: Workflow for assessing this compound bromide in a murine asthma model.

Logical Relationship of this compound Bromide's Effects

Logical_Relationship This compound This compound Bromide M3_Blockade M3 Receptor Blockade on Airway Smooth Muscle This compound->M3_Blockade Reduced_Ca Reduced Intracellular Ca²⁺ M3_Blockade->Reduced_Ca Reduced_Signaling Reduced Inflammatory Signaling (e.g., NF-κB) M3_Blockade->Reduced_Signaling Bronchodilation Bronchodilation Reduced_Ca->Bronchodilation Reduced_Inflammation Reduced Airway Inflammation Reduced_Signaling->Reduced_Inflammation Reduced_AHR Reduced Airway Hyperresponsiveness Bronchodilation->Reduced_AHR Reduced_Inflammation->Reduced_AHR Reduced_Eosinophilia Reduced Eosinophilia Reduced_Inflammation->Reduced_Eosinophilia

Caption: this compound bromide's mechanism of action leading to therapeutic effects.

References

Application Notes and Protocols: Aclidinium in Cigarette Smoke-Induced COPD Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Cigarette smoking is the primary risk factor, and animal models that utilize chronic cigarette smoke (CS) exposure are crucial for studying COPD pathogenesis and evaluating novel therapeutics.[1] Guinea pigs are a particularly relevant model as their airway anatomy and physiological responses to CS closely mimic human COPD.[2] Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) that acts as a bronchodilator by blocking acetylcholine at muscarinic receptors in the airways.[1] Preclinical studies have demonstrated that beyond its bronchodilator effects, this compound may also possess anti-inflammatory and anti-remodeling properties, making it a significant compound for investigation in the context of COPD.[1][3]

These application notes provide detailed protocols for utilizing a CS-induced guinea pig model of COPD to evaluate the efficacy of this compound bromide, along with methods for data analysis and an overview of the underlying signaling pathways.

Experimental Protocols

Protocol 1: Induction of COPD in Guinea Pigs via Cigarette Smoke Exposure

This protocol describes the chronic exposure of guinea pigs to cigarette smoke to induce a COPD phenotype characterized by airway inflammation, remodeling, and emphysema.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Commercial filterless cigarettes

  • Whole-body exposure chamber

  • Smoke generator

  • Airflow control system

Procedure:

  • Acclimatization: Acclimate animals for at least one week before the start of the experiment with free access to food and water.

  • Exposure Groups: Divide animals into a sham-exposed (control) group and a CS-exposed group.

  • Exposure Chamber Setup: Place the guinea pigs in a whole-body exposure chamber.

  • Smoke Generation: Generate mainstream smoke from commercial filterless cigarettes using a smoke generator.

  • Exposure Parameters: Expose the animals to the smoke of 6 cigarettes per day, 5 days a week, for 24 weeks. Ensure a constant airflow and smoke concentration within the chamber.

  • Sham Exposure: The control group should be exposed to filtered air under identical conditions.

  • Monitoring: Monitor the animals' weight and general health status weekly throughout the exposure period.

Protocol 2: Administration of this compound Bromide via Nebulization

This protocol details the daily administration of this compound bromide to the COPD animal model.

Materials:

  • This compound bromide solution (e.g., 10 µg/mL and 30 µg/mL in saline)

  • Vehicle control (saline)

  • Nebulizer (e.g., jet or ultrasonic)

  • A small, enclosed chamber for nebulization

Procedure:

  • Treatment Groups: Subdivide the CS-exposed group into a vehicle-treated group and this compound-treated groups (e.g., 10 µg/mL and 30 µg/mL).

  • Nebulization Chamber: Place the guinea pig into a small, enclosed chamber connected to the nebulizer. A modified pet carrier or a custom-made plexiglass box can be used.

  • Drug Administration: Nebulize the assigned treatment (vehicle or this compound solution) daily. This should be performed 60 minutes prior to the CS exposure.

  • Duration of Nebulization: Continue the nebulization for a fixed period, typically 10-15 minutes, to ensure adequate delivery of the aerosolized drug.

  • Post-Treatment Observation: Monitor the animal for any immediate adverse reactions after nebulization.

Protocol 3: Assessment of Pulmonary Function

This protocol outlines the use of whole-body plethysmography to measure changes in respiratory function.

Materials:

  • Unrestrained whole-body plethysmograph

Procedure:

  • Measurement Schedule: Perform pulmonary function tests weekly.

  • Acclimatization to Plethysmograph: Place the animal in the plethysmograph chamber and allow it to acclimate for at least 15-20 minutes.

  • Data Recording: Record the respiratory parameters for a stable period of 5-10 minutes.

  • Key Parameter - Enhanced Pause (Penh): The primary parameter to be measured is the Enhanced Pause (Penh), a dimensionless value that reflects changes in bronchoconstriction and airway resistance.

  • Measurement Conditions: Assess Penh at baseline, after treatment with this compound/vehicle, and after CS/sham exposure.

Protocol 4: Lung Tissue Collection and Histopathological Analysis

This protocol describes the procedures for collecting and analyzing lung tissue to assess airway remodeling and emphysema.

Materials:

  • Anesthetic (e.g., urethane)

  • 4% paraformaldehyde solution

  • Paraffin wax

  • Microtome

  • Hematoxylin and eosin (H&E) stain

  • Masson's trichrome stain

  • Anti-α-smooth muscle actin (α-SMA) antibody for immunohistochemistry

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Euthanasia and Lung Fixation: At the end of the 24-week period, euthanize the animals and fix the lungs by intratracheal instillation of 4% paraformaldehyde at a constant pressure.

  • Tissue Processing: Excise the lungs, immerse them in the same fixative, and then process and embed them in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining:

    • Stain sections with H&E to evaluate general morphology and airspace enlargement (emphysema).

    • Use Masson's trichrome stain to assess collagen deposition and fibrosis.

    • Perform immunohistochemistry for α-SMA to quantify smooth muscle mass in the airway walls.

  • Morphometric Analysis:

    • Airway Wall Thickness: Measure the thickness of the adventitia, muscularis, and mucosal layers of the airway wall.

    • Airspace Enlargement: Quantify the mean linear intercept (Lm) to assess the degree of emphysema.

    • Smooth Muscle Area: Measure the area of α-SMA positive staining in the airway wall.

Protocol 5: Bronchoalveolar Lavage (BAL) Fluid Analysis

This protocol details the collection and analysis of BAL fluid to quantify inflammatory cell infiltration.

Materials:

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Hemocytometer

  • Cytology stains (e.g., Diff-Quik)

Procedure:

  • BAL Fluid Collection: After euthanasia, perform a bronchoalveolar lavage by instilling and retrieving a known volume of PBS into the lungs via the trachea.

  • Total Cell Count: Determine the total number of inflammatory cells in the BAL fluid using a hemocytometer.

  • Differential Cell Count: Prepare cytospin slides and stain them to differentiate and count the numbers of macrophages, neutrophils, lymphocytes, and eosinophils.

Data Presentation

The following tables summarize the expected outcomes of this compound treatment in a CS-induced COPD guinea pig model, based on published findings.

Table 1: Effect of this compound on Pulmonary Function

Treatment GroupBaseline Enhanced Pause (Penh)
Sham + VehicleNormal
CS + VehicleSignificantly Increased
CS + this compound (10 µg/mL)Significantly lower than CS + Vehicle (p = 0.02)
CS + this compound (30 µg/mL)Significantly lower than CS + Vehicle (p = 0.02)

Table 2: Effect of this compound on Airway Remodeling

ParameterCS + VehicleCS + this compound (10 & 30 µg/mL)
Small Airway Smooth Muscle Enlargement Significant increaseAbrogated (p = 0.001)
Airspace Enlargement (Emphysema) Significant increaseTendency to reduce (p = 0.054)
Thickening of Bronchial Wall Layers Significant increaseNo significant reduction

Table 3: Effect of this compound on Lung Inflammation

Cell Type (in Alveolar Septa)CS + VehicleCS + this compound (10 & 30 µg/mL)
Neutrophils Significant increaseAttenuated (p = 0.04)
Macrophages Significant increaseNo significant change
Lymphocytes Significant increaseNo significant change

Mandatory Visualizations

Experimental Workflow

G cluster_setup Model Setup cluster_exposure Exposure & Treatment (24 weeks) cluster_assessment Assessment acclimatization Animal Acclimatization (1 week) grouping Grouping: - Sham - Cigarette Smoke (CS) acclimatization->grouping sham_exp Sham Exposure (Filtered Air) grouping->sham_exp treatment Daily Nebulization: - Vehicle - this compound (10 µg/mL) - this compound (30 µg/mL) grouping->treatment plethysmography Weekly Pulmonary Function (Whole-body Plethysmography) sham_exp->plethysmography histopathology Endpoint Analysis: - Histopathology - BALF Analysis sham_exp->histopathology cs_exp CS Exposure (6 cigarettes/day, 5 days/week) cs_exp->plethysmography cs_exp->histopathology treatment->cs_exp 60 min prior

Caption: Experimental workflow for the CS-induced COPD model and this compound treatment.

Signaling Pathway of this compound Action

G cluster_stimulus Stimulus cluster_cellular Cellular Response in Lung Fibroblasts cluster_drug Therapeutic Intervention cluster_outcome Pathological Outcome cs Cigarette Smoke ros ↑ Reactive Oxygen Species (ROS) cs->ros nncs ↑ Non-neuronal Acetylcholine (ACh) Production cs->nncs m3r Muscarinic M3 Receptor nncs->m3r binds erk ↑ ERK1/2 Phosphorylation m3r->erk rhoa ↑ RhoA Activation m3r->rhoa remodeling Fibroblast-to-Myofibroblast Transition erk->remodeling rhoa->remodeling This compound This compound Bromide This compound->m3r blocks collagen ↑ Collagen I Expression remodeling->collagen sma ↑ α-SMA Expression remodeling->sma

Caption: this compound's mechanism in inhibiting fibroblast-to-myofibroblast transition.

Mechanism of Action

Cigarette smoke exposure triggers a cascade of events in the lungs, including oxidative stress and the activation of a non-neuronal cholinergic system in cells like lung fibroblasts. This leads to an increase in the local production of acetylcholine (ACh). ACh then acts on muscarinic receptors (predominantly M3 receptors on fibroblasts) in an autocrine or paracrine fashion.

This stimulation of the M3 receptor activates downstream signaling pathways, including the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and the activation of RhoA. These signaling events are critical in promoting the transition of fibroblasts into myofibroblasts, a key process in airway remodeling and fibrosis. This transition is characterized by the increased expression of α-smooth muscle actin (α-SMA) and extracellular matrix proteins like collagen type I.

This compound bromide, as a muscarinic antagonist, directly blocks the binding of ACh to the M3 receptor. By inhibiting this initial step, this compound effectively prevents the downstream activation of ERK1/2 and RhoA, thereby inhibiting the fibroblast-to-myofibroblast transition and the subsequent deposition of fibrotic proteins. This anti-remodeling effect is in addition to its well-established role in causing bronchodilation by blocking M3 receptors on airway smooth muscle. Furthermore, this compound has been shown to attenuate neutrophilic infiltration in the alveolar septa, indicating an anti-inflammatory effect, although the precise mechanism for this is still under investigation.

References

Application Notes and Protocols: Aclidinium's Effect on Calcium Mobilization in Airway Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism by which aclidinium affects calcium mobilization in airway cells, with a focus on airway smooth muscle cells. Detailed protocols for investigating these effects are also provided.

Introduction

This compound is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action is the inhibition of acetylcholine-mediated bronchoconstriction.[2] This effect is largely attributed to its antagonism of M3 muscarinic receptors on airway smooth muscle cells, which are pivotal in regulating intracellular calcium levels and, consequently, muscle contraction.[1][3] Understanding the precise effects of this compound on calcium signaling is crucial for elucidating its therapeutic action and for the development of novel respiratory drugs.

Mechanism of Action: this compound and Calcium Signaling

Acetylcholine (ACh) and its analogue, carbachol, are key signaling molecules in the parasympathetic nervous system that cause bronchoconstriction. This process is initiated by the binding of ACh to M3 muscarinic receptors on the surface of airway smooth muscle cells. The M3 receptor is a Gq protein-coupled receptor (GPCR). Its activation triggers a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), a critical event for muscle contraction.

This compound, as a competitive antagonist of the M3 receptor, blocks the binding of acetylcholine, thereby inhibiting this signaling cascade and preventing the rise in intracellular calcium that leads to bronchoconstriction. This compound exhibits kinetic selectivity for M3 over M2 receptors, which may contribute to its favorable safety profile.

The signaling pathway is as follows:

  • Agonist Binding: Acetylcholine binds to the M3 muscarinic receptor.

  • Gq Protein Activation: The receptor activates the Gq protein.

  • PLC Activation: Gq protein activates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored Ca2+ into the cytoplasm.

  • Calcium Influx: DAG can contribute to the opening of receptor-operated cation channels in the plasma membrane, leading to an influx of extracellular Ca2+.

  • Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

This compound's antagonism at the M3 receptor prevents these downstream events, leading to airway smooth muscle relaxation.

Quantitative Data on Muscarinic Antagonist Effects

Table 1: Inhibitory Potency of Muscarinic Antagonists on Acetylcholine-Induced Calcium Response in Rat Tracheal Smooth Muscle Cells

Muscarinic AntagonistReceptor SelectivityIC50 (nM)
AtropineNon-selective13
4-DAMPM3 selective20
PirenzepineM1 selective2000
MethoctramineM2 selective>10000 (40% inhibition at 10 µM)

Data from a study on freshly isolated rat tracheal smooth muscle cells stimulated with acetylcholine. The IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal calcium response.

Signaling Pathway Diagram

Aclidinium_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca_cyto Increased Cytosolic Ca2+ SR->Ca_cyto Ca2+ Release Ca_SR Ca2+ Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to

Caption: this compound blocks acetylcholine's binding to M3 receptors, inhibiting the downstream signaling cascade that leads to calcium release and muscle contraction.

Experimental Protocols

The following protocols provide a framework for studying the effect of this compound on agonist-induced calcium mobilization in primary human bronchial smooth muscle cells (HBSMCs).

Protocol 1: Isolation and Culture of Primary Human Bronchial Smooth Muscle Cells

Objective: To establish primary cultures of HBSMCs from human bronchial tissue.

Materials:

  • Human bronchial tissue from lung resection surgery

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Collagenase Type IV

  • Soybean trypsin inhibitor

  • DNase I

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Amphotericin B

  • Culture flasks and dishes

Procedure:

  • Obtain fresh human bronchial tissue in cold HBSS.

  • Dissect the bronchial rings and remove the epithelium and connective tissue mechanically.

  • Mince the remaining smooth muscle tissue into small pieces.

  • Digest the tissue with a solution of collagenase, trypsin inhibitor, and DNase I in HBSS at 37°C with gentle agitation for 60-90 minutes.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS, penicillin-streptomycin, and amphotericin B.

  • Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days. Cells should be used between passages 2 and 5 for experiments.

Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in HBSMCs in response to a muscarinic agonist and the inhibitory effect of this compound.

Materials:

  • Cultured HBSMCs on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Carbachol (muscarinic agonist)

  • This compound bromide

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter at 510 nm.

Procedure:

  • Cell Plating: Seed HBSMCs onto 25 mm glass coverslips and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with HBS and incubate in fresh HBS for at least 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBS at 37°C.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Experiment:

    • To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound bromide for 15-30 minutes.

    • Stimulate the cells with a specific concentration of carbachol (e.g., 1 µM).

    • Continue to record the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio from baseline to the peak response after carbachol stimulation.

    • Compare the response in the presence and absence of this compound to determine the percentage of inhibition.

    • Generate concentration-response curves for this compound to determine its IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Calcium Imaging Experiment cluster_analysis Data Analysis A1 Isolate & Culture Primary HBSMCs A2 Seed Cells on Coverslips A1->A2 A3 Load Cells with Fura-2 AM A2->A3 A4 De-esterify Dye A3->A4 B1 Mount Coverslip & Establish Baseline A4->B1 B2 Pre-incubate with This compound (or Vehicle) B1->B2 B3 Stimulate with Carbachol B2->B3 B4 Record Fluorescence (340/380nm Excitation) B3->B4 C1 Calculate F340/F380 Ratio B4->C1 C2 Determine Peak Calcium Response C1->C2 C3 Calculate % Inhibition by this compound C2->C3 C4 Determine IC50 C3->C4

Caption: Workflow for investigating this compound's effect on calcium mobilization in HBSMCs.

References

Application Note: Protocol for Nebulized Aclidinium Bromide Administration in Murine Models of Airway Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the administration of nebulized aclidinium bromide to mice. It is intended for use in preclinical research settings to evaluate the efficacy of this compound as a long-acting muscarinic antagonist (LAMA) in models of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1]

Introduction

This compound bromide is a long-acting, reversible muscarinic receptor antagonist with a preference for the M3 receptor subtype.[2][3][4][5] In the airways, M3 receptors mediate bronchoconstriction and mucus secretion. By blocking these receptors, this compound leads to bronchodilation, making it an effective maintenance treatment for COPD. Preclinical evaluation in murine models is crucial for understanding its therapeutic potential and mechanism of action. Nebulization offers a non-invasive method for direct lung delivery, mimicking clinical administration routes.

This protocol outlines the preparation of this compound bromide solution, the procedure for nebulization using a whole-body exposure system, and a method for assessing its bronchodilatory effects via methacholine challenge and whole-body plethysmography.

Mechanism of Action: M3 Receptor Antagonism

Acetylcholine (ACh), a neurotransmitter, binds to M3 muscarinic receptors on airway smooth muscle cells. This activation triggers a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of intracellular calcium (Ca2+). The rise in cytosolic Ca2+ causes smooth muscle contraction and bronchoconstriction.

This compound bromide acts as a competitive antagonist at the M3 receptor, preventing ACh from binding. This inhibition blocks the downstream signaling pathway, leading to smooth muscle relaxation and sustained bronchodilation. This compound exhibits a longer dissociation half-life from M3 receptors compared to M2 receptors, which contributes to its long-acting bronchodilatory effect with minimized cardiac side effects.

This compound Signaling Pathway This compound Mechanism of Action cluster_0 Airway Smooth Muscle Cell M3 M3 Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_Store Ca2+ Store (ER/SR) IP3->Ca_Store signals release Ca_Ion Ca_Store->Ca_Ion Contraction Bronchoconstriction Ca_Ion->Contraction leads to ACh Acetylcholine ACh->M3 binds This compound This compound Bromide This compound->M3 blocks

Figure 1: this compound blocks acetylcholine-induced bronchoconstriction.

Materials and Equipment

3.1 Reagents

  • This compound Bromide (powder form)

  • Sterile Saline (0.9% NaCl), pyrogen-free

  • Methacholine (Acetyl-β-methylcholine chloride)

  • Phosphate-Buffered Saline (PBS), pH 7.4

3.2 Equipment

  • Nebulizer (Jet or Ultrasonic type)

  • Whole-body plethysmography (WBP) system for conscious, unrestrained mice

  • Aerosol exposure chamber/tower suitable for mice

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Sterile conical tubes (15 mL and 50 mL)

Experimental Protocols

Preparation of this compound Bromide Solution
  • Calculate Required Mass: Determine the total volume of solution needed for the nebulizer based on the manufacturer's specifications and the number of mice.

  • Weigh this compound: Accurately weigh the required amount of this compound bromide powder.

  • Dissolve: Dissolve the powder in sterile 0.9% saline to the desired final concentration. A typical starting concentration for nebulization might range from 0.1 to 1.0 mg/mL. This may require optimization based on the specific nebulizer system and mouse model.

  • Mix Thoroughly: Vortex the solution until the this compound bromide is completely dissolved.

  • Storage: Prepare fresh on the day of the experiment.

Nebulization Protocol (Whole-Body Exposure)
  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. On the day of the study, allow mice to acclimate to the whole-body plethysmography chambers before recording baseline measurements.

  • System Setup: Set up the nebulizer and exposure chamber according to the manufacturer's instructions. Ensure all tubing is securely connected.

  • Load Nebulizer: Fill the nebulizer reservoir with the prepared this compound bromide solution or vehicle (sterile saline).

  • Place Mice in Chamber: Place the mice into the exposure chamber. Allow a brief period for them to settle.

  • Initiate Nebulization: Turn on the air source to the nebulizer to generate the aerosol. The duration of exposure typically ranges from 15 to 60 minutes, depending on the desired lung deposition dose.

  • Monitor: Continuously monitor the animals and the nebulizer system throughout the exposure period.

  • Post-Exposure: After the designated time, turn off the nebulizer and air source. Allow the aerosol to clear from the chamber for 5-10 minutes before removing the animals.

  • Chamber Cleaning: Thoroughly clean and dry the chamber and nebulizer components between experimental groups.

ParameterRecommended Setting/ValueNotes
Nebulizer Type Jet or UltrasonicParticle size should ideally be in the 1-3 µm range for deep lung deposition in rodents.
This compound Concentration 0.1 - 1.0 mg/mL in salineDose-response studies are recommended to determine the optimal concentration.
Vehicle Control Sterile Saline (0.9% NaCl)Essential for comparing the effects of the drug against the vehicle.
Airflow Rate 5-10 L/minVaries by system; consult manufacturer's guidelines.
Exposure Duration 15 - 60 minutesLonger durations increase the total deposited dose.
Animal Monitoring Continuous visual observationMonitor for signs of distress.

Table 1: Recommended Nebulization Parameters.

Assessment of Bronchodilation: Methacholine Challenge

This protocol assesses airway hyperreactivity (AHR) and the protective effect of this compound. It is typically performed 1-2 hours after this compound nebulization.

  • Baseline Measurement: Place a single, conscious, unrestrained mouse into a WBP chamber. Allow the mouse to acclimate for 15-30 minutes. Record baseline respiratory parameters for 3-5 minutes.

  • Vehicle Challenge: Nebulize the chamber with saline or PBS for 2-3 minutes and record post-vehicle respiratory parameters. This establishes the baseline response to the nebulization process itself.

  • Methacholine Challenge: Sequentially expose the mouse to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Data Recording: After each methacholine concentration, record respiratory parameters for 3-5 minutes. The primary parameter of interest is the Enhanced Pause (Penh), a calculated value that correlates with airway resistance.

  • Data Analysis: Calculate the average Penh for the 3-minute period following each methacholine dose. Plot the mean Penh values against the methacholine concentration for both vehicle-treated and this compound-treated groups.

Experimental Workflow

The overall workflow provides a systematic approach from animal preparation to data analysis, ensuring reproducibility.

Experimental Workflow A1 Animal Acclimatization (1 week) A2 Group Assignment (e.g., Vehicle, this compound) A1->A2 B1 Baseline Lung Function (Whole-Body Plethysmography) A2->B1 C1 Nebulized Administration (this compound or Vehicle) B1->C1 D1 Rest Period (1-2 hours) C1->D1 E1 Methacholine Challenge (Increasing Concentrations) D1->E1 F1 Lung Function Measurement (Post-Challenge) E1->F1 G1 Data Analysis (Penh vs. MCh Concentration) F1->G1 H1 Optional: BALF Collection & Histology F1->H1 Terminal Endpoint

Figure 2: Workflow for assessing this compound efficacy in mice.

Data Presentation and Expected Results

Data from the methacholine challenge should be summarized in a table and plotted as a dose-response curve. It is expected that mice pre-treated with nebulized this compound will show a significantly blunted bronchoconstrictive response (lower Penh values) to methacholine compared to the vehicle-treated control group.

Methacholine (mg/mL)Mean Penh (Vehicle Group) ± SEMMean Penh (this compound Group) ± SEM
0 (Saline) 0.55 ± 0.050.53 ± 0.04
6.25 1.20 ± 0.150.75 ± 0.08
12.5 2.15 ± 0.251.10 ± 0.12
25 3.80 ± 0.401.85 ± 0.20
50 5.50 ± 0.652.60 ± 0.31

Table 2: Example data from a methacholine challenge study. *Indicates a statistically significant difference (p < 0.05) compared to the vehicle group.

Conclusion

This protocol provides a comprehensive framework for administering nebulized this compound bromide to mice and assessing its bronchodilatory effects. Adherence to these methodologies will facilitate reproducible and reliable preclinical evaluation of this compound and other inhaled therapeutics in relevant murine models of airway disease. Researchers should optimize parameters such as drug concentration and exposure time for their specific experimental setup and disease model.

References

Application Notes and Protocols: Immunohistochemistry for M3 Receptor After Aclidinium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the M3 muscarinic acetylcholine receptor (M3R) in tissues following treatment with aclidinium bromide. This document includes an overview of the underlying pharmacology, detailed experimental protocols, and critical considerations for data interpretation.

Introduction

This compound bromide is a long-acting muscarinic antagonist (LAMA) with a high affinity for the M3 receptor. It is primarily used in the management of chronic obstructive pulmonary disease (COPD)[1]. The mechanism of action involves competitive and reversible inhibition of acetylcholine binding to M3 receptors on airway smooth muscle, leading to bronchodilation[1]. Understanding the effect of this compound on M3 receptor expression and localization is crucial for elucidating its long-term pharmacological effects and for the development of novel respiratory therapeutics. Immunohistochemistry is a powerful technique to visualize and quantify M3 receptor protein in situ.

M3 Receptor Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand acetylcholine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade resulting in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, most notably smooth muscle contraction.

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) M3R M3 Receptor This compound->M3R Blocks ACh Acetylcholine (Agonist) ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: M3 Receptor Signaling Pathway and this compound Inhibition.

Expected Effects of this compound on M3 Receptor Expression

The effect of long-term muscarinic antagonist treatment on M3 receptor expression is an area of active research, with some studies presenting conflicting results. It is hypothesized that chronic blockade of M3 receptors by an antagonist like this compound could lead to changes in receptor protein levels or localization.

One potential mechanism is receptor internalization . As a G-protein coupled receptor, the M3 receptor can be internalized into the cytoplasm following ligand binding. While this is more commonly associated with agonists, antagonist-induced conformational changes could also potentially trigger this process. This would lead to a decrease in membrane-bound receptors and a corresponding increase in cytosolic receptors.

Quantitative Data from a Related LAMA (Tiotropium)

While direct IHC data for this compound is limited, studies on tiotropium, another LAMA, provide valuable insights. A study on induced sputum cells from COPD patients treated with tiotropium for 12 weeks showed a significant increase in cytosolic M3 receptor protein expression, which may suggest receptor internalization[2][3]. Conversely, a study in a mouse model of chronic asthma reported that tiotropium treatment decreased the expression of M3 receptors[4]. These differing results highlight the complexity of M3 receptor regulation and may depend on the specific tissue, disease model, and experimental conditions.

Treatment GroupChange in M3 Receptor ExpressionTissue/Cell TypeSpeciesReference
Tiotropium (12 weeks)▲ 37% increase in cytosolic M3 proteinInduced Sputum CellsHuman (COPD)
Tiotropium▼ Decreased M3 expressionLung TissueMouse (Asthma model)

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the key steps for performing immunohistochemistry for the M3 receptor on tissues from this compound-treated subjects.

IHC_Workflow cluster_protocol IHC Protocol for M3 Receptor Tissue_Prep 1. Tissue Preparation (Fixation & Embedding) Sectioning 2. Sectioning Tissue_Prep->Sectioning Deparaffinization 3. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 4. Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking 5. Blocking Antigen_Retrieval->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-M3R) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection (e.g., DAB) Secondary_Ab->Detection Counterstaining 9. Counterstaining (e.g., Hematoxylin) Detection->Counterstaining Dehydration_Mounting 10. Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging 11. Imaging & Analysis Dehydration_Mounting->Imaging

Caption: General workflow for M3 receptor immunohistochemistry.
Detailed Protocol for M3 Receptor IHC in Paraffin-Embedded Lung Tissue

This protocol is a synthesized guideline based on standard IHC procedures and literature on M3 receptor detection. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is critical and should be performed for each new antibody and tissue type.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS/TBS)

  • Primary antibody: Rabbit or mouse anti-M3R antibody (validated for IHC)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit/mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene: 2 changes for 5-10 minutes each.

    • Rehydrate through a graded series of ethanol:

      • 100% ethanol: 2 changes for 3-5 minutes each.

      • 95% ethanol: 1 change for 3 minutes.

      • 80% ethanol: 1 change for 3 minutes.

      • 70% ethanol: 1 change for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated sodium citrate buffer (pH 6.0).

    • Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

    • Rinse slides in PBS/TBS.

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS/TBS.

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-M3R antibody in blocking solution to its optimal concentration (as determined by titration).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS/TBS.

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS/TBS.

    • Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS/TBS.

    • Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Clear in xylene.

    • Mount coverslips using a permanent mounting medium.

Data Analysis and Interpretation

Quantitative Analysis:

  • Scoring: Staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells can be assessed. An H-score (Intensity x Percentage) can be calculated for a semi-quantitative comparison between treatment groups.

  • Image Analysis Software: Automated image analysis software can provide more objective quantification of staining intensity and area.

Important Considerations:

  • Antibody Specificity: The specificity of M3 receptor antibodies can be a significant issue. Many commercially available antibodies may exhibit non-specific binding. It is crucial to use antibodies that have been validated for IHC, ideally with knockout-validated data. Always include appropriate controls:

    • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

    • Isotype Control: Use an antibody of the same isotype and concentration as the primary antibody to assess background staining.

    • Positive Control: Use a tissue known to express the M3 receptor (e.g., bladder, salivary gland).

  • Subcellular Localization: Pay close attention to the subcellular localization of the M3 receptor staining. A shift from membranous to cytoplasmic staining after this compound treatment could indicate receptor internalization.

  • Heterogeneity of Expression: M3 receptor expression may be heterogeneous within a tissue. Ensure that multiple fields of view are analyzed for each sample.

Conclusion

Immunohistochemistry is a valuable tool for investigating the effects of this compound treatment on M3 receptor expression and localization. Careful protocol optimization, rigorous antibody validation, and cautious interpretation of the data are essential for obtaining reliable and meaningful results. The provided protocols and application notes serve as a comprehensive guide for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aclidinium Bromide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing aclidinium bromide in in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful optimization of this compound concentration in your studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound bromide in cell culture?

A1: For initial experiments, it is advisable to test a broad range of concentrations to determine the optimal dose-response for your specific cell type and assay. Based on published studies, a logarithmic dilution series from 0.1 nM to 1 µM is a good starting point.[1] For studies on human lung fibroblasts, effective concentrations have been reported in the range of 1 nM to 100 nM.[2]

Q2: How should I prepare this compound bromide stock and working solutions?

A2: this compound bromide is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The working solutions should be freshly prepared for each experiment by diluting the stock solution in your cell culture medium.

Q3: I'm observing precipitation when I dilute my this compound bromide DMSO stock solution into the cell culture medium. What should I do?

A3: This is a common issue when diluting DMSO-solubilized compounds into an aqueous medium. Here are some troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of the medium. Instead, perform one or more intermediate dilution steps in the culture medium.[3]

  • Vigorous Mixing: Ensure rapid and thorough mixing by vortexing or gently pipetting immediately after adding the stock solution to the medium.[4]

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (ideally ≤ 0.1%, and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration as your treatment groups) in your experiments.

Q4: I am not observing any effect of this compound bromide in my experiment. What could be the reason?

A4: Several factors could contribute to a lack of observable effect:

  • Concentration: The concentration range you are using might be too low. Consider performing a wider dose-response curve.

  • Cell Type: The expression of muscarinic receptors can vary between cell types. Confirm that your cell model expresses the target muscarinic receptors (primarily M3).

  • Incubation Time: The duration of treatment may be insufficient for the desired biological effect to manifest. A time-course experiment is recommended.

  • Compound Stability: this compound is known to be rapidly hydrolyzed in plasma. While it is more stable in cell culture media, its stability can be influenced by media components and incubation conditions. Consider the stability of this compound under your specific experimental setup.

Q5: Is this compound bromide cytotoxic to cells?

A5: this compound bromide is generally used at nanomolar concentrations where it is not reported to be cytotoxic. However, at higher concentrations, like any compound, it may exhibit cytotoxic effects. It is crucial to determine the non-toxic concentration range for your specific cell line by performing a cell viability assay before proceeding with functional assays.

Recommended this compound Bromide Concentrations for In Vitro Studies

The following table summarizes recommended starting concentrations for this compound bromide based on published in vitro studies.

Cell Type Assay Stimulant This compound Concentration Range Reference
Human Bronchial Epithelial CellsMUC5AC ExpressionCarbachol (100 µM)0.1 nM - 1 µM (IC50 ~1 nM)
Human Bronchial Epithelial CellsMUC5AC ExpressionCigarette Smoke Extract1 µM
Human Lung FibroblastsFibroblast-to-Myofibroblast TransitionCigarette Smoke Extract1 nM - 100 nM
Human Lung FibroblastsProliferation Assay-1 nM - 100 nM

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Bromide Stock and Working Solutions

Materials:

  • This compound Bromide powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution (10 mM):

    • Under sterile conditions, dissolve the appropriate amount of this compound bromide powder in DMSO to achieve a 10 mM stock solution.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, perform stepwise dilutions and mix thoroughly after each step. Ensure the final DMSO concentration in the medium does not exceed 0.5%.

Protocol 2: Cell Viability Assay

Objective: To determine the non-toxic concentration range of this compound bromide.

Materials:

  • Your cell line of interest (e.g., human bronchial epithelial cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound bromide working solutions

  • Cell viability reagent (e.g., MTT, MTS, or CCK-8)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of this compound bromide concentrations in culture medium (e.g., from 0.1 nM to 100 µM).

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound bromide to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value if applicable.

Protocol 3: MUC5AC Expression Assay in Human Airway Epithelial Cells

Objective: To assess the effect of this compound bromide on MUC5AC expression.

Materials:

  • Differentiated human airway epithelial cells (e.g., grown in an air-liquid interface culture)

  • Carbachol or cigarette smoke extract as a stimulant

  • This compound bromide working solutions

  • Reagents for RNA extraction and RT-qPCR

  • ELISA kit for human MUC5AC

Procedure:

  • Culture human airway epithelial cells to full differentiation.

  • Pre-incubate the cells with various concentrations of this compound bromide for 1 hour.

  • Stimulate the cells with a known MUC5AC inducer like carbachol (e.g., 100 µM) for a predetermined time (e.g., 12 hours for peak expression).

  • For mRNA analysis:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for MUC5AC and a housekeeping gene for normalization.

  • For protein analysis:

    • Collect the apical supernatant to measure secreted MUC5AC protein by ELISA according to the manufacturer's protocol.

    • Cell lysates can also be prepared for Western blotting to analyze intracellular MUC5AC.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Solution Preparation cluster_exp Experimental Workflow stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions (Stepwise Dilution in Media) stock->working Dilute treat Treat Cells with This compound Concentrations working->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., Cell Viability, ELISA) incubate->assay analyze Analyze Data & Determine Optimal Concentration assay->analyze

Caption: Workflow for Optimizing this compound Concentration.

G This compound This compound Bromide M3R Muscarinic M3 Receptor This compound->M3R Inhibits Carbachol Carbachol Carbachol->M3R Activates EGFR EGFR M3R->EGFR Transactivates p44_42 p44/42 MAPK (ERK1/2) EGFR->p44_42 Phosphorylates MUC5AC_Gene MUC5AC Gene Transcription p44_42->MUC5AC_Gene Increases MUC5AC_Protein MUC5AC Protein (Mucus Hypersecretion) MUC5AC_Gene->MUC5AC_Protein

Caption: this compound's Inhibition of MUC5AC Expression Pathway.

G cluster_nucleus Stimulus Inflammatory Stimulus (e.g., Cigarette Smoke) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) Nucleus->Genes Activates This compound This compound (Anti-inflammatory effect) This compound->Stimulus Reduces effect of

References

Overcoming poor solubility of aclidinium bromide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to overcome challenges associated with the poor solubility of aclidinium bromide during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and why is its solubility a potential issue for experiments?

This compound bromide is a long-acting muscarinic antagonist (LAMA) used as a maintenance bronchodilator treatment for chronic obstructive pulmonary disease (COPD).[1][2] It is a quaternary ammonium salt.[1] For laboratory experiments, especially in vitro and in vivo studies, achieving appropriate and consistent concentrations is crucial. This compound bromide is described as being hardly soluble or slightly soluble in water and ethanol, which can pose a challenge for preparing stock solutions and aqueous-based media for assays.[3][4] Poor solubility can lead to inaccurate dosing, precipitation of the compound, and unreliable experimental results.

Q2: What are the known solubility properties of this compound bromide?

The solubility of this compound bromide has been reported in several common laboratory solvents. The quantitative data is summarized in the table below.

Solvent SystemReported SolubilitySource(s)
Water0.6 g/L (or 0.6 mg/mL)
WaterSlightly soluble
WaterHardly soluble
MethanolSoluble
EthanolHardly soluble
AcetonitrileVery soluble
Dimethyl sulfoxide (DMSO)≥33.33 mg/mL (requires sonication)
Dimethyl sulfoxide (DMSO)≥28.2275 mg/mL
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL

Q3: How does this compound bromide function at the molecular level?

This compound bromide is a competitive and reversible antagonist of all five muscarinic acetylcholine receptors (M1-M5). Its therapeutic effect in COPD is primarily due to its action at M3 receptors located on the smooth muscle of the airways. By blocking these receptors, it prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation. It has a long residence time at M3 receptors, which contributes to its long duration of action.

G cluster_pathway This compound Bromide Signaling Pathway This compound This compound Bromide M3R Muscarinic M3 Receptor This compound->M3R Blocks Bronchodilation Bronchodilation (Relaxation) This compound->Bronchodilation Results in Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from SR Contraction Smooth Muscle Contraction Ca->Contraction Leads to

This compound bromide's mechanism of action on the M3 receptor pathway.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound bromide in a laboratory setting.

Problem: My this compound bromide is not dissolving in my chosen solvent.

Possible Cause Recommended Solution
Incorrect Solvent Choice This compound bromide has poor solubility in water and ethanol. Switch to a more suitable organic solvent like DMSO or methanol, where it is reported to be more soluble.
Insufficient Solubilization Energy The dissolution process may be slow. Aid dissolution by gently warming the solution, vortexing, or using an ultrasonic bath. Always check the compound's stability at higher temperatures before heating.
Concentration Exceeds Solubility Limit The amount of compound is too high for the volume of solvent. Refer to the solubility table above. Increase the solvent volume or decrease the amount of this compound bromide to stay within the known solubility limits.

Problem: After preparing a DMSO stock solution, a precipitate forms when I add it to my aqueous buffer or cell culture media.

Possible Cause Recommended Solution
Solvent-Induced Precipitation The high concentration of the drug in DMSO crashes out when diluted into an aqueous medium where its solubility is much lower. This is a common issue with poorly soluble drugs.
Final DMSO Concentration is Too Low The final percentage of DMSO in the aqueous solution is not high enough to keep the this compound bromide dissolved.
Recommended Solutions 1. Decrease the Stock Concentration: Prepare a less concentrated DMSO stock solution so that less of it needs to be added to the aqueous medium.2. Increase Final DMSO %: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful that high concentrations of DMSO can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.3. Use Co-solvents/Formulation Aids: For in vivo experiments, consider using a co-solvent system such as those listed in the table above (e.g., DMSO/PEG300/Tween-80/saline). For in vitro work, cyclodextrins can also be used to enhance aqueous solubility.

Experimental Protocols & Workflow

Success with poorly soluble compounds often depends on a systematic approach to solubilization.

G Start Start: Obtain This compound Bromide Assess 1. Assess Solubility Data (See FAQ Table) Start->Assess Select 2. Select Appropriate Solvent (e.g., DMSO) Assess->Select PrepareStock 3. Prepare Concentrated Stock Solution Select->PrepareStock Store 4. Store Stock Solution (e.g., -20°C or -80°C) PrepareStock->Store PrepareWorking 5. Prepare Aqueous Working Solution Store->PrepareWorking CheckPrecipitate Check for Precipitate PrepareWorking->CheckPrecipitate Use Use in Experiment CheckPrecipitate->Use  No Precipitate Troubleshoot Troubleshoot: - Adjust concentrations - Use co-solvents - Apply sonication CheckPrecipitate->Troubleshoot Precipitate Forms   Troubleshoot->PrepareWorking

General workflow for handling poorly soluble this compound bromide.
Protocol 1: Preparation of a Concentrated this compound Bromide Stock Solution in DMSO

This protocol describes how to prepare a 30 mg/mL stock solution.

  • Weigh the Compound: Accurately weigh the desired amount of this compound bromide powder in a sterile microcentrifuge tube or glass vial. For example, weigh 30 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For 30 mg, add 1 mL of DMSO.

  • Facilitate Dissolution: Tightly cap the vial. Vortex the solution for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials. A product data sheet suggests stability for up to 6 months at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol describes the preparation of a 100 µM working solution in a phosphate-buffered saline (PBS) from a 30 mg/mL stock. (Molecular Weight of this compound Bromide: 564.55 g/mol ).

  • Calculate Molarity of Stock:

    • 30 mg/mL = 30 g/L

    • Molarity = (30 g/L) / (564.55 g/mol ) = 0.0531 M = 53.1 mM

  • Calculate Dilution Factor:

    • Desired concentration (C2) = 100 µM = 0.1 mM

    • Stock concentration (C1) = 53.1 mM

    • Required volume (V2) = 1 mL (example)

    • Volume of stock needed (V1) = (C2 * V2) / C1 = (0.1 mM * 1 mL) / 53.1 mM = 0.00188 mL = 1.88 µL

  • Perform Dilution:

    • Add 998.12 µL of your desired aqueous buffer (e.g., PBS or cell culture medium) to a sterile microcentrifuge tube.

    • Crucially, while vortexing the buffer at a medium speed, add the 1.88 µL of the DMSO stock solution drop-wise into the center of the vortex. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness. The final DMSO concentration in this example will be approximately 0.19%, which is generally well-tolerated by most cell lines.

References

Technical Support Center: Interpreting Aclidinium Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aclidinium bromide in cell-based assays. Here, you will find information to help interpret both expected on-target and potential off-target effects of this compound, detailed experimental protocols, and visualizations of relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound bromide?

This compound bromide is a long-acting muscarinic antagonist (LAMA) that exhibits high affinity for all five muscarinic acetylcholine receptors (M1-M5).[1][2] Its therapeutic effect in conditions like Chronic Obstructive Pulmonary Disease (COPD) stems from its antagonism of M3 receptors on bronchial smooth muscle, leading to bronchodilation.[1][2] this compound has a kinetic selectivity for M3 over M2 receptors, which may contribute to a favorable cardiovascular safety profile.[2]

Q2: Why does this compound have a reportedly good safety profile with low systemic side effects?

This compound is rapidly hydrolyzed in human plasma into two major, pharmacologically inactive metabolites. This rapid inactivation limits the systemic exposure to the active compound, thereby reducing the potential for off-target and systemic side effects. Studies on these metabolites have shown no significant affinity for muscarinic receptors or a panel of other G protein-coupled receptors (GPCRs), ion channels, and enzymes.

Q3: Can this compound affect signaling pathways other than those directly linked to muscarinic receptors?

Yes, studies have indicated that this compound can influence other signaling pathways, which may be considered off-target effects. Notably, this compound has been shown to inhibit the PI3K/AKT and ERK1/2 signaling pathways in various cell types, including lung fibroblasts and some cancer cell lines. These pathways are crucial for cell proliferation, migration, and survival. Therefore, unexpected effects on these cellular processes in your assays might be attributable to these off-target activities.

Q4: In which cell-based assays are off-target effects of this compound likely to be observed?

Off-target effects are most likely to become apparent in assays that measure endpoints beyond immediate receptor-proximal events (like calcium flux or cAMP production). These include:

  • Cell Proliferation Assays (e.g., MTT, BrdU): Inhibition of PI3K/AKT or ERK1/2 pathways by this compound can lead to decreased cell proliferation.

  • Cell Migration/Invasion Assays (e.g., Transwell, Wound Healing): As the PI3K/AKT and ERK1/2 pathways are involved in cell motility, this compound may show inhibitory effects.

  • Inflammatory Marker Expression Assays (e.g., ELISA, qPCR for cytokines/chemokines): Given the role of PI3K/AKT and ERK in inflammation, this compound could modulate the expression of inflammatory mediators.

Q5: How can I differentiate between on-target M3 antagonism and potential off-target effects in my experiments?

To dissect the underlying mechanism of your observations, consider the following experimental controls:

  • Use of a structurally different muscarinic antagonist: Comparing the effects of this compound to another LAMA (e.g., tiotropium, glycopyrronium) can help determine if the observed effect is class-specific (muscarinic antagonism) or unique to this compound's chemical structure.

  • Rescue experiments: After treating with this compound, try to rescue the phenotype by activating downstream components of the suspected off-target pathway (e.g., by adding a PI3K or MEK activator).

  • Knockdown/knockout of muscarinic receptors: Using siRNA or CRISPR to reduce or eliminate the expression of the target muscarinic receptor can help verify if the effect is dependent on the receptor.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell-based assays with this compound.

Observed Problem Potential Cause Suggested Solution
Calcium Flux Assay: Weaker than expected inhibition of agonist-induced calcium release. Receptor Desensitization: Prolonged exposure to the agonist during the assay can lead to receptor desensitization.Optimize the agonist concentration to an EC80 to avoid rapid and complete receptor desensitization. Ensure a short incubation time with the agonist.
Cell Health: Unhealthy or dying cells will not respond optimally to stimuli.Routinely check cell viability (e.g., with Trypan Blue) before starting the assay. Handle cells gently during plating and washing.
Assay Buffer Components: Components in the assay buffer, such as phenol red, can interfere with fluorescence.Use phenol red-free media for the assay. Include appropriate background controls (cells with dye, no agonist/antagonist) and subtract this from your measurements.
cAMP Assay: Biphasic (U-shaped) dose-response curve. Complex Biological Response: At low concentrations, this compound might have a slight stimulatory effect on a counteracting pathway before its dominant antagonistic effect becomes apparent at higher concentrations.Widen the range of this compound concentrations tested, especially at the lower end, to better define the curve. Use a non-monotonic regression model for data fitting instead of a standard sigmoidal model.
Off-Target Effects: At very high concentrations, this compound might interact with other GPCRs that modulate cAMP levels.Refer to off-target screening data if available. Test for effects on other known GPCRs expressed in your cell line that couple to Gs or Gi.
Cell Proliferation Assay: this compound inhibits proliferation even in cells with low muscarinic receptor expression. Off-Target Kinase Inhibition: this compound may be inhibiting the PI3K/AKT or ERK1/2 pathways, which are critical for cell proliferation.Perform western blot analysis to check the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK1/2) in the presence of this compound.
Cytotoxicity: At high concentrations, this compound might be causing cell death.Perform a cytotoxicity assay (e.g., LDH release assay) in parallel with your proliferation assay to distinguish between anti-proliferative and cytotoxic effects.
General: High variability between replicate wells. Pipetting Inaccuracy: Small volume additions of concentrated compounds can lead to significant concentration errors.Ensure pipettes are properly calibrated and use appropriate pipetting techniques for small volumes. Consider serial dilutions to work with larger volumes.
Cell Plating Inconsistency: Uneven cell distribution in the assay plate will lead to variable responses.Ensure a homogenous cell suspension before plating and use a consistent plating technique. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.

Experimental Protocols

Calcium Flux Assay for M3 Receptor Antagonism

This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing the M3 receptor.

Materials:

  • Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-M3, HEK-M3).

  • Black-walled, clear-bottom 96- or 384-well assay plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound bromide.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the M3-expressing cells into the assay plates at an optimized density and culture overnight.

  • Dye Loading: Prepare a loading solution with the calcium-sensitive dye in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for the time and temperature recommended by the dye manufacturer (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for a few seconds. Program the instrument to automatically add a fixed concentration of the agonist (typically EC80) to all wells and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the maximum fluorescence response for each well and subtract the baseline. Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP Assay for M2 Receptor Antagonism

This protocol measures the ability of this compound to reverse the inhibition of cAMP production induced by a muscarinic agonist in cells expressing the M2 receptor.

Materials:

  • Cells stably expressing the human M2 muscarinic receptor (e.g., CHO-M2).

  • White, opaque 96- or 384-well assay plates.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA-based).

  • Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin.

  • Muscarinic agonist (e.g., carbachol).

  • This compound bromide.

  • Plate reader compatible with the chosen cAMP detection technology.

Procedure:

  • Cell Plating: Seed the M2-expressing cells into the assay plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Cell Stimulation: Remove the culture medium. Add the different concentrations of this compound along with a fixed concentration of the muscarinic agonist. Then, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and detect the cAMP levels according to the manufacturer's protocol for your chosen kit.

  • Measurement: Read the signal on a compatible plate reader.

  • Data Analysis: The signal will be inversely proportional to the intracellular cAMP concentration in competitive immunoassays. Plot the signal as a function of this compound concentration and fit the data to determine the IC50 value.

Visualizations

Muscarinic Receptor Signaling Pathways

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o) ACh_M1_M3_M5 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_M1_M3_M5->M1_M3_M5 Gq Gαq/11 M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Aclidinium_Gq This compound Aclidinium_Gq->M1_M3_M5 ACh_M2_M4 Acetylcholine M2_M4 M2/M4 Receptor ACh_M2_M4->M2_M4 Gi Gαi/o M2_M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_Gi Aclidinium_Gi This compound Aclidinium_Gi->M2_M4

Caption: Muscarinic receptor signaling pathways.

Potential Off-Target Effects of this compound on PI3K/AKT and ERK Pathways

Off_Target_Signaling cluster_pi3k PI3K/AKT Pathway cluster_erk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK1/2 This compound->ERK inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates MEK->ERK activates Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration

Caption: this compound's potential off-target inhibitory effects.

Experimental Workflow for Investigating Off-Target Effects

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., decreased proliferation) Hypothesis1 On-Target Effect via Muscarinic Receptors? Start->Hypothesis1 Control_Exp1 Use Structurally Different Muscarinic Antagonist Hypothesis1->Control_Exp1 Test Hypothesis2 Off-Target Effect on PI3K/ERK Pathways? Control_Exp2 Western Blot for p-AKT and p-ERK Hypothesis2->Control_Exp2 Test Result1 Effect is Replicated Control_Exp1->Result1 If Result2 Effect is Unique to this compound Control_Exp1->Result2 If Result3 Phosphorylation is Decreased Control_Exp2->Result3 If Result4 No Change in Phosphorylation Control_Exp2->Result4 If Conclusion1 Likely On-Target Effect Result1->Conclusion1 Result2->Hypothesis2 Conclusion2 Likely Off-Target Effect Result3->Conclusion2 Result4->Conclusion1

References

Technical Support Center: Aclidinium Cardiovascular Safety in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the cardiovascular side effects of aclidinium in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected cardiovascular effects of this compound in animal models?

This compound is a long-acting muscarinic antagonist (LAMA) with a generally favorable cardiovascular safety profile in preclinical studies. Due to its mechanism of action, some increase in heart rate (tachycardia) can be anticipated as a class effect of muscarinic antagonists. However, this compound has demonstrated a lower propensity for inducing tachycardia compared to other LAMAs like tiotropium, which is attributed to its rapid hydrolysis in plasma, limiting systemic exposure.[1] In conscious beagle dogs, high doses of this compound resulted in a significantly lower increase in heart rate compared to tiotropium.[2] Effects on blood pressure are generally minimal, and significant QT interval prolongation has not been a consistent finding in preclinical safety assessments.

Q2: Why is the conscious, telemetered dog model preferred for cardiovascular safety studies of this compound?

The conscious, telemetered dog model is considered the gold standard for preclinical cardiovascular safety assessment for several reasons:

  • Physiological Relevance: Using conscious and unrestrained animals avoids the confounding effects of anesthesia on cardiovascular parameters.[2][3]

  • Continuous Data Collection: Telemetry allows for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate over extended periods, providing a comprehensive dataset.

  • Reduced Animal Use: Crossover study designs can be employed, where each animal serves as its own control, reducing the total number of animals required.

  • Regulatory Acceptance: This model is recommended by international guidelines, such as ICH S7A and S7B, for safety pharmacology studies.[4]

Q3: How does this compound's selectivity for muscarinic receptor subtypes contribute to its cardiovascular safety profile?

This compound exhibits kinetic selectivity for M3 over M2 muscarinic receptors. While M3 receptors are primarily involved in bronchial smooth muscle contraction (the therapeutic target), M2 receptors are the predominant subtype in the heart, mediating the negative chronotropic (heart rate-lowering) effects of acetylcholine. By having a shorter residence time at M2 receptors compared to M3 receptors, this compound may have a reduced potential for cardiac side effects associated with M2 blockade.

Q4: What is the significance of this compound's rapid plasma hydrolysis?

This compound is rapidly hydrolyzed in plasma into two inactive metabolites. This rapid breakdown limits the systemic exposure of the active drug, thereby minimizing the potential for systemic side effects, including cardiovascular effects. This pharmacokinetic property is a key differentiator from other LAMAs and contributes to its favorable safety profile.

Troubleshooting Guides

Issue 1: Unexpectedly High Tachycardia Observed in a Conscious Dog Study

Possible Causes:

  • Dose Miscalculation: An error in dose calculation or administration could lead to a higher than intended systemic exposure.

  • Animal Stress: Inadequate acclimatization to the laboratory environment or handling procedures can cause stress-induced tachycardia, confounding the drug effect.

  • Interaction with Other Medications: Concomitant administration of other drugs, such as sedatives (e.g., medetomidine), can interact with anticholinergics and lead to cardiac dysrhythmias.

  • Individual Animal Sensitivity: There can be inter-animal variability in response to pharmacological agents.

Troubleshooting Steps:

  • Verify Dose and Administration: Double-check all calculations, concentrations of dosing solutions, and the calibration of administration equipment (e.g., nebulizer).

  • Review Acclimatization and Handling Procedures: Ensure that animals have been adequately conditioned to the study environment and that handling is minimized and consistent across all animals.

  • Assess for Confounding Factors: Review animal health records and study logs for any signs of stress, illness, or administration of other medications.

  • Data Analysis: Analyze the time course of the heart rate increase. A rapid onset immediately following dosing is more likely to be drug-related, while a more variable or delayed response might suggest other factors. Compare the magnitude of the effect to established data for this compound and positive controls.

  • Consider a Lower Dose Group: If the tachycardia is dose-dependent and observed at the highest dose, consider adding a lower dose group to establish a dose-response relationship.

Issue 2: Inconsistent or Noisy Cardiovascular Telemetry Data

Possible Causes:

  • Poor Signal Quality: The telemetry implant may have migrated, or the electrodes may have poor contact, leading to a weak or noisy ECG signal.

  • Animal Activity: Excessive movement or specific behaviors (e.g., scratching near the implant) can create artifacts in the data.

  • Electromagnetic Interference: Other electronic equipment in the laboratory can interfere with the telemetry signal.

  • Data Acquisition Settings: Incorrect filtering or sampling rates during data acquisition can result in poor data quality.

Troubleshooting Steps:

  • Check Signal Strength: Most telemetry systems have software that displays the signal strength. If the signal is weak, the animal may need to be re-implanted.

  • Correlate Data with Video Monitoring: If available, correlate noisy data segments with video recordings of the animal's behavior to identify activity-related artifacts.

  • Environmental Scan: Check for and remove potential sources of electromagnetic interference near the animal's cage.

  • Review Data Acquisition Parameters: Ensure that the settings for filtering and sampling rate are appropriate for the species and the parameters being measured. For canine ECG, a sampling rate of at least 500 Hz is recommended.

  • Post-Acquisition Data Processing: Utilize software filters to remove noise and artifacts from the collected data. However, be cautious not to over-filter and distort the underlying signal.

Quantitative Data Summary

The following table summarizes the key cardiovascular parameters observed in preclinical studies with this compound.

ParameterAnimal ModelThis compound EffectComparator Effect (Tiotropium)Reference
Heart Rate Conscious Beagle DogSignificantly lower increase in heart rate compared to tiotropium at doses 100-fold higher than the bronchodilatory dose.Marked and sustained increase in heart rate.
Blood Pressure Conscious Beagle DogGenerally minimal effects reported.Not consistently reported in comparative preclinical studies.
QT Interval In vivo animal modelsNo significant QT prolongation reported in preclinical safety studies.Not consistently reported in comparative preclinical studies.

Experimental Protocols

Key Experiment: Cardiovascular Safety Assessment in Conscious Telemetered Beagle Dogs

This protocol provides a representative methodology for assessing the cardiovascular effects of inhaled this compound.

1. Animal Model and Instrumentation:

  • Species: Male or female beagle dogs.

  • Instrumentation: Surgical implantation of a telemetry transmitter (e.g., DSI PhysioTel Digital) for continuous measurement of ECG, blood pressure, and heart rate. A minimum 4-week recovery period post-surgery is recommended before the start of the study.

2. Acclimatization:

  • Animals should be acclimatized to the laboratory environment and handling procedures, including the dosing apparatus (e.g., face mask for nebulization). This minimizes stress-related cardiovascular changes.

3. Study Design:

  • A Latin square crossover design is often used, where each animal receives this compound, a vehicle control, and a positive control on separate occasions, with an adequate washout period between treatments.

4. Dosing Procedure:

  • Anesthesia (for nebulization): Animals are briefly anesthetized to facilitate the administration of the nebulized compound via a face mask. The specific anesthetic protocol should be chosen to have minimal impact on cardiovascular parameters and allow for rapid recovery.

  • Drug Administration: this compound bromide is dissolved in a suitable vehicle (e.g., saline) and administered via a nebulizer connected to a face mask for a predetermined duration.

  • Conscious Recovery: Following administration, animals are allowed to regain consciousness in their home cages for continuous telemetry monitoring.

5. Data Acquisition and Analysis:

  • Data Collection: Cardiovascular data (ECG, blood pressure, heart rate) are continuously recorded for at least 24 hours post-dose.

  • Data Analysis: Data are typically averaged over specific time intervals (e.g., 15-minute means). The QT interval should be corrected for heart rate using a species-specific formula (e.g., Van de Water's formula for dogs). Statistical analysis is performed to compare the effects of this compound to the vehicle control.

Visualizations

Aclidinium_MOA cluster_systemic Systemic Circulation cluster_airway Airway Smooth Muscle cluster_heart Cardiac SA Node Aclidinium_systemic This compound (Systemic) Metabolites Inactive Metabolites Aclidinium_systemic->Metabolites Rapid Plasma Hydrolysis M2_receptor M2 Receptor Aclidinium_systemic->M2_receptor Blockade (Limited due to rapid hydrolysis) Aclidinium_inhaled This compound (Inhaled) M3_receptor M3 Receptor Aclidinium_inhaled->M3_receptor Blockade Bronchodilation Bronchodilation (Therapeutic Effect) M3_receptor->Bronchodilation Inhibition of Contraction Tachycardia Tachycardia (Side Effect) M2_receptor->Tachycardia Inhibition of Bradycardia

Caption: this compound's mechanism of action and its impact on cardiovascular side effects.

Troubleshooting_Workflow Start Unexpected Cardiovascular Effect Observed Check_Dose Verify Dose Calculation and Administration Start->Check_Dose Review_Procedures Review Animal Handling and Acclimatization Check_Dose->Review_Procedures Dose Correct Modify_Protocol Modify Protocol (e.g., adjust dose) Check_Dose->Modify_Protocol Dose Incorrect Assess_Confounding Check for Confounding Factors (e.g., other drugs) Review_Procedures->Assess_Confounding Procedures OK Review_Procedures->Modify_Protocol Procedures Not OK Analyze_Data Analyze Time Course and Magnitude of Effect Assess_Confounding->Analyze_Data No Confounders Assess_Confounding->Modify_Protocol Confounders Present Conclusion Identify Root Cause Analyze_Data->Conclusion Modify_Protocol->Conclusion

Caption: Troubleshooting workflow for unexpected cardiovascular findings.

References

Technical Support Center: Aclidinium Bromide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of aclidinium bromide in long-term cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential stability issues and ensure the success of their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound bromide in aqueous solutions like cell culture media?

A1: The primary stability issue for this compound bromide is its susceptibility to hydrolysis. As an ester-containing compound, it undergoes hydrolytic cleavage of the ester moiety. This process occurs both non-enzymatically in aqueous solutions and can be accelerated by enzymatic activity if cultured with cells or tissues that express esterases like butyrylcholinesterase.

Q2: What are the degradation products of this compound bromide?

A2: The main degradation pathway for this compound is the hydrolysis of its ester bond, which results in the formation of two major, pharmacologically inactive metabolites: an alcohol derivative (LAS34823) and a carboxylic acid derivative (LAS34850). Under oxidative stress conditions, minor degradation products may also form.

Q3: How stable is this compound bromide in a typical cell culture environment (pH 7.4, 37°C)?

A3: this compound bromide shows significant degradation under hydrolytic conditions. While direct stability data in complex cell culture media is limited, studies in phosphate buffer at pH 7.4 and 37°C have determined a non-enzymatic hydrolysis rate constant (kₕ) of 0.0075 min⁻¹. This suggests a relatively short half-life even without enzymatic activity. For long-term experiments (spanning several days), this inherent instability is a critical factor to consider, as the effective concentration of the active compound will decrease over time.

Q4: How should I prepare and store this compound bromide stock solutions?

A4: this compound bromide is highly soluble in Dimethyl Sulfoxide (DMSO) and sparingly soluble in aqueous buffers like PBS. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from moisture. Under these conditions, the DMSO stock is stable for up to one month. Aqueous solutions are not recommended for storage for more than a day.

Q5: What is the mechanism of action of this compound bromide?

A5: this compound bromide is a long-acting, competitive muscarinic receptor antagonist. It has a high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5). Its therapeutic effect in respiratory research is primarily due to its antagonism of the M3 receptor on airway smooth muscle cells. This blocks acetylcholine-induced bronchoconstriction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological effect over time in a long-term experiment. 1. Hydrolysis of this compound: The compound has degraded in the culture medium due to its inherent instability in aqueous environments.• Refresh the cell culture medium with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.• Consider the rate of hydrolysis when designing the experiment and interpreting results.• Perform a time-course experiment to determine the functional half-life of this compound in your specific cell culture system.
Inconsistent or variable results between experiments. 1. Stock Solution Degradation: The DMSO stock solution may have been compromised by moisture or repeated freeze-thaw cycles.2. Inaccurate Dilution: Inconsistent pipetting when preparing working solutions.3. Variable Incubation Times: Differences in the duration of cell exposure to the compound.• Always use freshly thawed aliquots of the DMSO stock solution for each experiment.• Ensure your DMSO is anhydrous.• Calibrate pipettes regularly and use precise dilution techniques.• Standardize all incubation times across replicate experiments.
Precipitation observed after adding this compound to cell culture medium. 1. Low Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. High Final DMSO Concentration: The final concentration of DMSO in the culture medium is too high, causing cellular stress or interacting with the compound.3. Interaction with Media Components: this compound may interact with proteins or other components in serum-containing media.• Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is insignificant (typically <0.1%) to avoid solvent effects and precipitation.[1] • Prepare an intermediate dilution in a serum-free medium before adding it to the final culture vessel.• Vigorously but gently mix the medium immediately after adding the drug to ensure it is fully dissolved.
Unexpected cellular toxicity or off-target effects. 1. Degradation Products: Although the primary metabolites are inactive at muscarinic receptors, they could potentially have other effects at high concentrations.2. Impure Compound: The this compound bromide used may contain impurities from synthesis or degradation during storage.• Confirm the purity of your this compound bromide solid using an appropriate analytical method (e.g., HPLC).• As recommended, frequently replace the medium to prevent the accumulation of degradation products.

Quantitative Data Summary

The stability of this compound bromide is highly dependent on the experimental conditions. The following table summarizes key quantitative data related to its stability and properties.

Parameter Value Conditions Reference
Non-Enzymatic Hydrolysis Rate Constant (kₕ) 0.0075 min⁻¹Phosphate Buffer, pH 7.4, 37°C[2][3]
Half-life in Human Plasma ~2.4 minutesIn vitro, 37°C[4]
Primary Degradation Products Alcohol (LAS34823) and Carboxylic Acid (LAS34850) derivativesHydrolysis[5]
Solubility in DMSO ≥28 mg/mLRoom Temperature
Solubility in Water <1 mg/mLRoom Temperature
Storage of Solid Form -20°C, protected from moistureN/A
Storage of DMSO Stock Solution -20°C for 1 month; -80°C for 6 monthsSealed, away from moisture

Experimental Protocols

Protocol 1: Preparation of this compound Bromide Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution for use in cell culture.

Materials:

  • This compound Bromide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium (e.g., DMEM)

  • Calibrated analytical balance and pipettes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound bromide powder. For a 10 mM solution (Molar Mass = 564.55 g/mol ), this is 5.6455 mg per 1 mL of DMSO.

  • Dissolve the powder in the appropriate volume of anhydrous DMSO. Vortex briefly until fully dissolved.

  • Dispense the 10 mM stock solution into single-use, sterile microcentrifuge tubes (e.g., 20 µL aliquots).

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months).

  • To prepare a working solution, thaw a single aliquot of the 10 mM stock.

  • Perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock to 9.99 mL of pre-warmed cell culture medium.

  • Mix the working solution gently but thoroughly before adding it to the cells. Note: Always add the diluted drug to the cells/medium, not the concentrated stock directly, to avoid localized high concentrations.

Protocol 2: Assessing the Stability of this compound Bromide in Cell Culture Medium

This protocol provides a framework for researchers to determine the degradation rate of this compound in their specific experimental setup using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound Bromide

  • User-specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile culture plates or flasks

  • CO₂ incubator set to 37°C, 5% CO₂

  • HPLC system with a suitable detector (e.g., UV-Vis) and C18 column

  • Appropriate mobile phase (e.g., acetonitrile and phosphate buffer)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare a working solution of this compound bromide in the desired cell culture medium at the highest concentration to be used in experiments (e.g., 100 µM).

  • Dispense the medium containing this compound into multiple wells of a sterile culture plate or into several flasks (without cells). This will serve as the test condition.

  • As a control, prepare a parallel sample in a simple buffer (e.g., PBS, pH 7.4).

  • Place the samples in a CO₂ incubator at 37°C.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot from the test and control samples.

  • Immediately analyze the T=0 sample by HPLC to establish the initial concentration and peak area of the intact this compound. This serves as the 100% reference.

  • For subsequent time points, clarify the samples by centrifugation or filtration if necessary, and inject them into the HPLC system.

  • Quantify the peak area of the intact this compound bromide at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound versus time to determine its stability profile and calculate its half-life under your specific cell culture conditions.

Visualizations

Signaling Pathway

Aclidinium_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space M3R Muscarinic M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Activates This compound This compound This compound->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Smooth Muscle Contraction Ca_ER->Response Leads to PKC->Response Contributes to

This compound blocks acetylcholine-induced M3 receptor signaling.
Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO prep_working Dilute Stock into Cell Culture Medium (e.g., 100 µM) prep_stock->prep_working incubate Incubate Medium at 37°C, 5% CO₂ (Cell-Free Conditions) prep_working->incubate sampling Collect Aliquots at Multiple Time Points (0, 2, 4, 8... 72h) incubate->sampling hplc Analyze Samples by Reverse-Phase HPLC sampling->hplc quantify Quantify Peak Area of Intact this compound hplc->quantify calculate Calculate % this compound Remaining vs. Time=0 quantify->calculate plot Plot Data and Determine Half-Life (t½) calculate->plot

Workflow for determining this compound stability in cell culture medium.

References

Technical Support Center: Aclidinium Bromide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing aclidinium bromide in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound bromide for a new animal study?

A1: The optimal starting dose of this compound bromide depends on the animal model, the disease under investigation (e.g., COPD, asthma), and the route of administration. Based on published studies, a nebulized concentration of 1 mg/mL has been shown to be effective in a murine model of asthma.[1] For safety and toxicology studies, doses have ranged up to 1000 μg/kg via subcutaneous (s.c.) administration in rats and intravenous (i.v.) administration in dogs, and up to 100 μg/kg intratracheally in guinea pigs without significant adverse effects on urinary and renal function.[2] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare this compound bromide for administration?

A2: The preparation method depends on the chosen route of administration. For nebulization, this compound bromide can be dissolved in sterile isotonic saline (0.9% NaCl). For intravenous administration, it should be dissolved in a vehicle suitable for injection, such as sterile saline. The concentration of the solution should be calculated based on the target dose in mg/kg and the volume to be administered.

Q3: What are the common routes of administration for this compound bromide in animal models?

A3: Common routes of administration for respiratory studies include:

  • Nebulization: This method delivers the drug directly to the lungs and is suitable for mimicking human inhalation therapy.

  • Intratracheal (i.t.) Instillation: This allows for precise delivery of a specific dose directly into the trachea.

  • Intranasal (i.n.) Instillation: A less invasive method for delivering the drug to the respiratory tract.

  • Intravenous (i.v.) Injection: Used for systemic administration to study pharmacokinetics and systemic effects.

  • Subcutaneous (s.c.) Injection: Another method for systemic administration.

Q4: How can I convert a known effective human dose of this compound bromide to an equivalent dose for my animal model?

A4: Dose conversion between species should be based on body surface area (BSA) rather than body weight for greater accuracy. The following formula can be used:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

Where Km is a conversion factor. The Km for a human is typically 37, for a mouse is 3, and for a rat is 6.

Q5: What is the mechanism of action of this compound bromide?

A5: this compound bromide is a long-acting muscarinic antagonist (LAMA). It competitively and reversibly inhibits the action of acetylcholine at M3 muscarinic receptors in the smooth muscle of the airways.[3] This inhibition leads to bronchodilation. The signaling pathway involves the blockade of Gq protein activation, which in turn prevents the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium and subsequent smooth muscle contraction.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Efficacy
Potential Cause Troubleshooting Steps
Improper Drug Preparation - Ensure this compound bromide is fully dissolved in the appropriate vehicle. - Prepare fresh solutions for each experiment to avoid degradation. - Verify the final concentration of the prepared solution.
Incorrect Administration Technique - Nebulization: Check that the nebulizer is functioning correctly and producing a fine mist. Ensure the animal's snout is properly positioned in the exposure chamber. - Intratracheal Instillation: Confirm correct placement of the catheter in the trachea. Use a consistent and appropriate volume for the animal's size. - Intravenous Injection: Ensure the injection is truly intravenous and not subcutaneous or intramuscular.
Inappropriate Dosage - The selected dose may be too low to elicit a significant response. - Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Animal Model Variability - Ensure that the chosen animal model is appropriate for studying the intended disease. - Consider the age, sex, and strain of the animals as these factors can influence drug response.
Issue 2: Adverse Events or Toxicity
Potential Cause Troubleshooting Steps
High Dosage - Reduce the administered dose. This compound bromide has a good safety profile, but high systemic exposure can lead to anticholinergic side effects.[4] - Review the literature for reported toxic doses in your chosen animal model.
Rapid Systemic Absorption - For respiratory studies, prioritize local administration routes like nebulization or intratracheal instillation to minimize systemic exposure.
Off-Target Effects - While this compound has a preference for M3 receptors, it can interact with other muscarinic receptors at high concentrations.[3] - Monitor for anticholinergic side effects such as dry mouth, mydriasis (pupil dilation), and tachycardia.

Data Presentation

Table 1: Summary of this compound Bromide Dosages in Different Animal Models

Animal Model Disease/Application Route of Administration Dosage Key Findings Reference
Mouse (BALB/c)AsthmaNebulization1 mg/mLAbrogated airway hyperresponsiveness and reduced eosinophilia.
Rat (Wistar)Safety (Renal Function)Subcutaneous (s.c.)10 - 1000 µg/kgNo significant effect on urine and electrolyte excretion.
Guinea PigSafety (Urinary Function)Intratracheal (i.t.)3 - 100 µg/kgNo effect on urinary bladder function.
Dog (Beagle)Safety (Renal Function)Intravenous (i.v.)1000 µg/kgNo effect on renal function.

Experimental Protocols

Protocol 1: Nebulized this compound Bromide Administration in a Murine Asthma Model
  • Animal Model: Female BALB/c mice sensitized and challenged with an allergen (e.g., ovalbumin) to induce an asthma-like phenotype.

  • Drug Preparation: Prepare a 1 mg/mL solution of this compound bromide in sterile 0.9% saline.

  • Nebulization Procedure:

    • Place the mice in a whole-body plethysmography chamber.

    • Use an ultrasonic nebulizer to generate an aerosol of the this compound bromide solution.

    • Expose the mice to the aerosol for a predetermined duration (e.g., 30 minutes).

  • Assessment of Efficacy:

    • Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.

    • Perform bronchoalveolar lavage (BAL) to assess airway inflammation by counting inflammatory cells (e.g., eosinophils).

    • Analyze BAL fluid for cytokine levels.

Protocol 2: Intratracheal Instillation of this compound Bromide in Rats
  • Animal Model: Male Wistar rats.

  • Drug Preparation: Dissolve this compound bromide in sterile saline to the desired concentration.

  • Intratracheal Instillation Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Place the rat in a supine position on a slanted board.

    • Visualize the epiglottis and vocal cords using a small animal laryngoscope.

    • Gently insert a sterile, flexible catheter into the trachea.

    • Instill the this compound bromide solution through the catheter, followed by a small bolus of air to ensure delivery to the lungs.

    • Monitor the animal until it recovers from anesthesia.

  • Assessment:

    • Monitor for any signs of respiratory distress or other adverse effects.

    • Conduct specific efficacy or safety assessments as required by the study design.

Mandatory Visualizations

Aclidinium_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Bromide M3R M3 Muscarinic Receptor This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates ACh Acetylcholine ACh->M3R Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: this compound bromide blocks acetylcholine-induced M3 receptor signaling.

Experimental_Workflow start Start: Animal Model Selection (e.g., Mouse, Rat) protocol Experimental Protocol Design (e.g., Asthma, COPD) start->protocol dose_prep Dose Preparation (Solubilization, Concentration) protocol->dose_prep admin Administration (Nebulization, i.t., i.v.) dose_prep->admin monitoring Post-Administration Monitoring (Adverse Effects) admin->monitoring assessment Efficacy/Safety Assessment (Plethysmography, BAL, Histology) monitoring->assessment analysis Data Analysis and Interpretation assessment->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

References

Troubleshooting inconsistent results in aclidinium bronchodilation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aclidinium bronchodilation assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound bromide and how does it induce bronchodilation?

This compound bromide is a long-acting muscarinic antagonist (LAMA).[1][2] Its primary mechanism of action involves competitively and reversibly inhibiting the binding of acetylcholine to muscarinic receptors in the airway smooth muscle.[3] It has a high affinity for all five muscarinic receptor subtypes (M1-M5).[4][5] The bronchodilatory effect is primarily mediated through the blockade of M3 muscarinic receptors on bronchial smooth muscle, which prevents acetylcholine-induced bronchoconstriction. This compound has a kinetic selectivity for M3 receptors over M2 receptors, which may contribute to its favorable cardiovascular safety profile.

This compound Signaling Pathway

This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Blocks Bronchodilation Bronchodilation This compound->Bronchodilation Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: this compound's blockade of the M3 receptor signaling cascade.

Q2: I am observing lower than expected potency (higher IC50) for this compound in my isolated organ bath experiment. What are the potential causes?

Several factors could contribute to a lower than expected potency of this compound in an isolated organ bath setup. These can be broadly categorized into issues with the compound, the tissue preparation, or the experimental conditions.

Potential Cause Troubleshooting Steps
This compound Solution Instability This compound bromide can undergo hydrolysis. Prepare fresh solutions for each experiment and avoid prolonged storage, especially in aqueous buffers. A stability-indicating HPLC method can be used to check the integrity of the stock solution.
Tissue Desensitization Repeated exposure to high concentrations of contractile agonists (e.g., carbachol, acetylcholine) can lead to receptor desensitization and reduced responsiveness. Ensure an adequate washout period between agonist additions.
Poor Tissue Viability Improper dissection or handling can damage the tracheal rings, leading to a diminished contractile response and affecting the apparent potency of the antagonist. Handle tissues gently and maintain them in oxygenated physiological salt solution.
Incorrect Buffer Composition The composition of the physiological salt solution (e.g., Krebs-Henseleit buffer) is critical. Ensure the correct concentrations of salts, glucose, and a stable pH (typically 7.4) are maintained through continuous gassing with 95% O2 / 5% CO2.
Suboptimal Temperature The organ bath should be maintained at a constant physiological temperature (typically 37°C). Fluctuations can affect enzyme activity and tissue responsiveness.
Presence of Endogenous Agonists Inadequate washing of the tissue can leave residual neurotransmitters that may interfere with the assay. Ensure thorough and consistent washing procedures.

Troubleshooting Workflow for Low this compound Potency

Caption: A logical approach to troubleshooting low this compound potency.

Q3: My cell-based assay for bronchodilation shows high variability between wells. How can I improve consistency?

High variability in cell-based assays can originate from several sources, including cell culture inconsistencies, reagent handling, and plate reader settings.

Potential Cause Troubleshooting Steps
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Inconsistent Cell Seeding Uneven cell distribution in the microplate is a common source of variability. Ensure a homogenous cell suspension before and during plating. Automated cell seeding can improve consistency.
Edge Effects Evaporation from the outer wells of a microplate can lead to "edge effects". To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile buffer/media.
Reagent Pipetting Errors Inaccurate or inconsistent pipetting of this compound or stimulating agents will lead to variable responses. Use calibrated pipettes and consider automated liquid handlers for high-throughput screening.
Incomplete Drug Mixing Ensure thorough but gentle mixing of reagents in each well after addition.
Incubation Time and Temperature Precisely control the incubation times and maintain a stable, uniform temperature across the plate.
Signal Detection Issues For assays measuring second messengers like cAMP, ensure the plate reader is properly calibrated and that the settings (e.g., gain, read height) are optimized for your assay plate and reagents.

Experimental Protocols

Protocol 1: Isolated Guinea Pig Tracheal Ring Assay

This protocol describes a common method for assessing the bronchodilator effect of this compound bromide in an ex vivo setting.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the trachea.

    • Immediately place the trachea in ice-cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 117.5, KCl 5.6, MgSO4 1.18, CaCl2 2.5, NaH2PO4 1.28, NaHCO3 25.0, glucose 5.5).

    • Carefully dissect the trachea into rings, each 2-3 mm in width. The epithelium can be left intact or removed by gentle rubbing of the luminal surface.

  • Mounting:

    • Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

    • Induce a submaximal contraction with a contractile agonist such as carbachol or acetylcholine (e.g., 1 µM).

  • This compound Application:

    • Once a stable contractile plateau is reached, add cumulative concentrations of this compound bromide to the organ bath.

    • Allow the tissue to reach a new steady-state tension after each addition before adding the next concentration.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curve and calculate the IC50 (the concentration of this compound that causes 50% of the maximal relaxation).

Isolated Tracheal Ring Assay Workflow

Start Start Dissect Dissect Tracheal Rings Start->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Submaximal Contraction Equilibrate->Contract Add_this compound Add Cumulative Concentrations of this compound Contract->Add_this compound Record Record Relaxation Add_this compound->Record Analyze Analyze Data (IC50) Record->Analyze End End Analyze->End

Caption: Workflow for an isolated tracheal ring bronchodilation assay.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound bromide from in vitro and preclinical studies.

Table 1: this compound Bromide Muscarinic Receptor Binding Affinities

Receptor SubtypeBinding Affinity (Ki, nM)
M1Subnanomolar
M2Subnanomolar
M3Subnanomolar
M4Subnanomolar
M5Subnanomolar

Data compiled from studies demonstrating high affinity for all five muscarinic receptor subtypes.

Table 2: In Vitro Potency of this compound Bromide in Guinea Pig Trachea

ParameterValue
Onset of ActionFaster than tiotropium
Duration of ActionSimilar to tiotropium, significantly longer than ipratropium
Potency (vs. Acetylcholine-induced bronchoconstriction)Comparable to ipratropium and tiotropium

Based on data from isolated guinea pig trachea experiments.

Table 3: Stability of this compound Bromide in Plasma

SpeciesHalf-life (minutes)
Human2.4
Dog1.8
Rat11.7
Guinea Pig38

Demonstrates rapid hydrolysis of this compound in plasma.

References

Validation & Comparative

Aclidinium vs. Tiotropium: A Preclinical Comparative Analysis in COPD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two long-acting muscarinic antagonists (LAMAs), aclidinium bromide and tiotropium bromide, in models of Chronic Obstructive Pulmonary Disease (COPD). The information presented is supported by experimental data from various preclinical studies, with a focus on receptor binding kinetics, bronchoprotective effects, and anti-inflammatory properties.

Executive Summary

Both this compound and tiotropium are potent antagonists of the M3 muscarinic receptor, the primary mediator of acetylcholine-induced bronchoconstriction in the airways.[1] Preclinical evidence indicates that while both compounds exhibit high affinity for the M3 receptor, they differ in their kinetic profiles. Tiotropium generally displays a slower dissociation from the M3 receptor, contributing to a longer duration of action.[2][3][4] In contrast, this compound has a faster onset of action.[5] These differences in pharmacokinetic and pharmacodynamic properties may have implications for their clinical use in managing COPD symptoms.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinity and Dissociation
CompoundReceptor SubtypeBinding Affinity (pKi)Dissociation Half-Life (t½)SpeciesReference
This compound M19.1-Human
M29.02.6 minHuman
M39.417.8 minHuman
M49.2-Human
M59.0-Human
Tiotropium M19.5-10.0Very SlowHuman
M211.0More RapidHuman
M310.8> 24 hoursHuman
Table 2: In Vivo Bronchoprotective Effects
CompoundAnimal ModelChallenge AgentKey FindingsReference
This compound Anesthetized DogAcetylcholine21% bronchoprotection at 24h post-dose.
Guinea PigAcetylcholineFaster onset of action than tiotropium.
Tiotropium Anesthetized DogAcetylcholine35% bronchoprotection at 24h post-dose.
Guinea PigAcetylcholineSlower onset but longer duration of action than this compound.
Mouse (Cigarette Smoke Model)AcetylcholineIC50 of 0.045 mg/mL for bronchodilation.
Table 3: Anti-inflammatory Effects in Preclinical Models
CompoundAnimal ModelKey FindingsReference
Tiotropium Guinea Pig (LPS-induced)Inhibited increase in neutrophils, goblet cells, and collagen deposition.
Mouse (Cigarette Smoke Model)Concentration-dependently inhibited pulmonary neutrophilic inflammation (IC50 = 0.058 mg/mL). Reduced levels of LTB4, IL-6, KC, MCP-1, MIP-1α, MIP-2, and TNF-α.

Experimental Protocols

Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This in vivo model is commonly used to assess the efficacy and duration of action of bronchodilators.

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A cannula is inserted into the trachea for artificial ventilation, and the jugular vein is cannulated for intravenous administration of substances.

  • Measurement of Bronchoconstriction: Airway resistance is measured continuously.

  • Experimental Procedure:

    • A baseline level of airway resistance is established.

    • Acetylcholine is administered intravenously to induce bronchoconstriction.

    • The test compound (this compound or tiotropium) or vehicle is administered, often via inhalation or intratracheal instillation, prior to the acetylcholine challenge.

    • The ability of the test compound to inhibit the acetylcholine-induced increase in airway resistance is quantified. The onset and duration of this protective effect are monitored over time.

Lipopolysaccharide (LPS)-Induced Airway Inflammation in Guinea Pigs

This model is utilized to investigate the anti-inflammatory properties of drug candidates.

  • Induction of Inflammation: Guinea pigs are repeatedly exposed to intranasal instillation of LPS (from E. coli) over a period of several weeks to induce chronic airway inflammation, a key feature of COPD.

  • Treatment: Animals are treated with the test compound (e.g., tiotropium via inhalation) or vehicle during the period of LPS exposure.

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage (BAL): At the end of the study period, BAL is performed to collect cells from the airways. The total and differential cell counts (neutrophils, macrophages, etc.) are determined.

    • Histology: Lung tissue is collected, fixed, and sectioned. Histological staining (e.g., Hematoxylin and Eosin, Periodic acid-Schiff) is used to assess inflammatory cell infiltration, goblet cell hyperplasia, and airway remodeling (e.g., collagen deposition).

Mandatory Visualization

M3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to ACh Acetylcholine ACh->M3R Binds & Activates Aclidinium_Tiotropium This compound / Tiotropium Aclidinium_Tiotropium->M3R Antagonizes Preclinical_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Comparison receptor_binding Receptor Binding Assays (Affinity & Kinetics) isolated_tissue Isolated Tissue Studies (e.g., Guinea Pig Trachea) receptor_binding->isolated_tissue animal_model COPD Animal Model Selection (e.g., Guinea Pig, Mouse) isolated_tissue->animal_model bronchoprotection Bronchoprotection Assay (e.g., ACh Challenge) animal_model->bronchoprotection inflammation_model Inflammation Model (e.g., LPS or Smoke Exposure) animal_model->inflammation_model safety_pharmacology Safety Pharmacology (Cardiovascular Effects) animal_model->safety_pharmacology data_analysis Quantitative Data Analysis (IC50, Efficacy, Duration) bronchoprotection->data_analysis anti_inflammatory_assessment Anti-inflammatory Assessment (BAL, Histology) inflammation_model->anti_inflammatory_assessment anti_inflammatory_assessment->data_analysis safety_pharmacology->data_analysis comparison Comparison of this compound vs. Tiotropium data_analysis->comparison

References

Aclidinium vs. Glycopyrronium: An In Vitro Potency Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of long-acting muscarinic antagonists (LAMAs), a detailed understanding of the in vitro potency and receptor binding kinetics is crucial. This guide provides an objective comparison of aclidinium and glycopyrronium, focusing on their performance in preclinical experimental settings. The information herein is compiled to assist in the informed selection and application of these compounds in respiratory research.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

This compound and glycopyrronium are both potent muscarinic receptor antagonists, yet they exhibit distinct profiles in their interaction with the five human muscarinic acetylcholine receptor subtypes (M1-M5). These differences in binding affinity (pKi), functional antagonism (pA2), and dissociation kinetics are critical determinants of their efficacy and duration of action.

This compound generally demonstrates a higher binding affinity across all five muscarinic receptor subtypes when compared to glycopyrronium[1][2]. Both compounds, however, exhibit a kinetic selectivity for the M3 receptor over the M2 receptor, a desirable characteristic for bronchodilator agents as M3 receptors mediate bronchoconstriction while M2 receptors are involved in cardiac function and feedback inhibition of acetylcholine release.

Notably, this compound possesses a longer dissociation half-life from the M3 receptor compared to glycopyrronium, suggesting a more sustained target engagement[2]. Conversely, glycopyrronium has been reported to have a 3 to 5-fold higher relative affinity for the M3 receptor over the M1 and M2 subtypes[3][4]. The onset of action for both this compound and glycopyrronium is generally considered to be faster than that of tiotropium.

The following table summarizes the available quantitative data on the in vitro potency of this compound and glycopyrronium. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

ParameterThis compoundGlycopyrroniumReceptor SubtypeReference
Binding Affinity (pKi) ~9.0~8.8 (rat)M3,
~8.8~8.7 (rat)M2,
High affinity for M1-M5High affinity for M1-M3M1-M5
Functional Potency (pA2) Data not availableData not availableM3
Dissociation Half-life (t½) from M3 Receptor LongerShorterM3

Experimental Protocols

To provide a comprehensive understanding of how the comparative data are generated, detailed methodologies for key experiments are outlined below.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity of a test compound (e.g., this compound or glycopyrronium) to muscarinic receptors by measuring its ability to displace a radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured in appropriate media (e.g., Ham's F-12K with 10% FBS and a selection antibiotic).

  • Cells are grown to confluence, harvested, and then homogenized in a cold buffer.

  • The cell homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

2. Competitive Binding Assay:

  • Cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or glycopyrronium).

  • The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with cold buffer to remove non-specific binding.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis CHO_cells CHO-K1 Cells Expressing Muscarinic Receptor Membrane_prep Cell Membrane Preparation CHO_cells->Membrane_prep Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_prep->Incubation Radioligand Radiolabeled Ligand ([³H]-NMS) Radioligand->Incubation Test_compound Test Compound (this compound or Glycopyrronium) Test_compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_analysis Data Analysis (IC50 -> pKi) Scintillation->Data_analysis

Radioligand Binding Assay Workflow
Functional Antagonism Assay via Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the intracellular calcium increase induced by a muscarinic agonist, providing a measure of functional potency.

1. Cell Culture and Plating:

  • CHO-K1 cells stably expressing the human M3 muscarinic receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.

3. Compound Addition and Measurement:

  • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • The test antagonist (this compound or glycopyrronium) at various concentrations is added to the wells and incubated for a specific period.

  • A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the M3 receptors.

  • The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

4. Data Analysis:

  • The antagonist's effect is quantified by the reduction in the agonist-induced calcium response.

  • Dose-response curves are generated, and the IC50 value is determined.

  • The Schild equation is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

M3_Receptor_Antagonism_Pathway This compound This compound or Glycopyrronium M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor blocks Gq_protein Gq Protein M3_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Ca_release Ca²⁺ Release ER->Ca_release releases Bronchoconstriction Bronchoconstriction Ca_release->Bronchoconstriction leads to

M3 Receptor Antagonism Signaling Pathway

Conclusion

References

Comparing aclidinium and tiotropium M3 receptor dissociation rates

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Aclidinium and Tiotropium: M3 Receptor Dissociation Rates for Researchers

For drug development professionals and researchers in respiratory pharmacology, understanding the kinetic profiles of long-acting muscarinic antagonists (LAMAs) at the M3 receptor is crucial for predicting their duration of action and clinical efficacy. This guide provides a detailed comparison of the M3 receptor dissociation rates of two prominent LAMAs, this compound and tiotropium, supported by experimental data and methodologies.

Quantitative Comparison of M3 Receptor Kinetics

The therapeutic duration of inhaled antagonists like this compound and tiotropium is closely linked to their dissociation kinetics from the target receptor. Slower dissociation rates generally correlate with a longer duration of action. The following table summarizes the key kinetic parameters for this compound and tiotropium at the human M3 muscarinic receptor.

Kinetic ParameterThis compoundTiotropiumReference
Dissociation Half-Life (t½) from M3 Receptor Shorter than tiotropium~35 hours[1]
Dissociation from M3 Receptor Slightly faster than tiotropiumVery slow[2][3]
Association Rate to M3 Receptor 2.6 times faster than tiotropiumSlower than this compound[2][3]
Kinetic Selectivity Demonstrates kinetic selectivity for M3 over M2 receptorsExhibits kinetic selectivity for M3 over M2 receptors

This compound bromide and tiotropium both exhibit high affinity for muscarinic M3 receptors. However, their kinetic profiles differ significantly. Tiotropium is characterized by its very slow dissociation from the M3 receptor, which is a primary contributor to its long-lasting, 24-hour bronchodilatory effect, allowing for once-daily dosing. Studies have confirmed that tiotropium's dissociation half-life from the M3 receptor is approximately 35 hours.

In contrast, this compound dissociates from the M3 receptor at a slightly faster rate than tiotropium, but significantly slower than the short-acting muscarinic antagonist, ipratropium. This kinetic profile results in a long duration of action, although comparatively shorter than that of tiotropium. Notably, this compound has a faster association rate to the M3 receptor compared to tiotropium.

Both compounds demonstrate kinetic selectivity, meaning they dissociate more slowly from the M3 receptor than from the M2 receptor. This property is considered advantageous as it may minimize potential cardiac side effects associated with M2 receptor blockade.

Experimental Protocols

The determination of dissociation rates for this compound and tiotropium from the M3 receptor is primarily accomplished through kinetic radioligand binding assays. These assays are considered the gold standard for quantifying the binding affinity of a ligand to its receptor.

Kinetic Radioligand Binding Assay for Dissociation Rate (k-off) Determination

Objective: To measure the rate at which a radiolabeled antagonist (e.g., [³H]this compound or [³H]tiotropium) dissociates from the M3 receptor.

Materials:

  • Membrane preparations from cells recombinantly expressing the human M3 muscarinic receptor (e.g., CHO cells).

  • Radiolabeled antagonist ([³H]this compound or [³H]tiotropium).

  • A high concentration of an unlabeled competing antagonist (e.g., atropine) to prevent re-association of the radioligand.

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Equilibration: The receptor-containing membranes are incubated with the radiolabeled antagonist at a single concentration until binding equilibrium is reached. This is typically done at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes).

  • Initiation of Dissociation: Dissociation is initiated by adding a high concentration of an unlabeled antagonist (e.g., 10 µM atropine). This effectively prevents the radioligand that dissociates from the receptor from re-binding.

  • Time-Course Sampling: At various time points following the addition of the unlabeled antagonist, samples are taken.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: The filters containing the receptor-bound radioligand are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity is then measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is plotted against time. The data are then fitted to a monoexponential decay curve to determine the dissociation rate constant (k-off) and the dissociation half-life (t½ = ln(2)/k-off).

Visualizing the Mechanisms

To better understand the context of these kinetic comparisons, the following diagrams illustrate the M3 receptor signaling pathway and the experimental workflow for determining dissociation rates.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2->Response Contributes to PKC->Response

Caption: M3 muscarinic receptor signaling pathway.

Dissociation_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReceptorPrep Prepare M3 Receptor Membranes Incubate 1. Equilibrate Membranes with Radioligand ReceptorPrep->Incubate RadioligandPrep Prepare Radiolabeled Antagonist Solution RadioligandPrep->Incubate AddCompetitor 2. Initiate Dissociation with Excess Unlabeled Ligand Incubate->AddCompetitor TimeSample 3. Collect Samples at Various Time Points AddCompetitor->TimeSample Filter 4. Rapid Vacuum Filtration to Separate Bound/Free TimeSample->Filter Wash 5. Wash Filters with Ice-Cold Buffer Filter->Wash Count 6. Quantify Radioactivity (Scintillation Counting) Wash->Count Plot Plot Specific Binding vs. Time Count->Plot Fit Fit Data to Exponential Decay Curve Plot->Fit Result Determine k-off and t½ Fit->Result

Caption: Experimental workflow for a radioligand dissociation assay.

References

A Head-to-Head In Vivo Comparison of Aclidinium and Other Long-Acting Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of aclidinium bromide with other long-acting muscarinic antagonists (LAMAs), including tiotropium, glycopyrronium, and umeclidinium. The information presented is based on preclinical experimental data to assist researchers and drug development professionals in evaluating the pharmacological profile of these compounds.

Mechanism of Action: M3 Receptor Antagonism

Long-acting muscarinic antagonists exert their bronchodilatory effects by blocking the action of acetylcholine on muscarinic receptors in the airways. The primary target for bronchodilation is the M3 muscarinic receptor, which is coupled to Gq proteins. Activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction. By competitively inhibiting this receptor, LAMAs prevent bronchoconstriction.[1]

Below is a diagram illustrating the M3 receptor signaling pathway and the mechanism of action of LAMAs.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to LAMA This compound & Other LAMAs LAMA->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

M3 receptor signaling pathway and LAMA intervention.

Comparative In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in direct comparison with other LAMAs in various preclinical models. The primary endpoints in these studies typically include the potency and duration of action in preventing agonist-induced bronchoconstriction.

Bronchodilator Potency and Onset of Action

In a study comparing this compound, glycopyrronium, and tiotropium, all compounds were found to be equipotent in reversing acetylcholine-induced bronchoconstriction in vivo. However, this compound and glycopyrronium demonstrated a faster onset of bronchodilator action compared to tiotropium.[2]

Duration of Action

This compound exhibits a long duration of action. In vivo studies have shown that this compound has a longer duration of bronchodilator effect than glycopyrronium. The time to 50% recovery of effect (t½ offset) for this compound was 29 hours, compared to 13 hours for glycopyrronium and 64 hours for tiotropium.[2] Preclinical studies on umeclidinium also demonstrate a long duration of action, comparable to tiotropium, with 50% bronchoprotection lasting for over 24 hours in conscious guinea pigs after intratracheal administration.[3]

Quantitative Comparison of In Vivo Pharmacodynamics

The following table summarizes the key in vivo pharmacodynamic parameters of this compound in comparison to other LAMAs from preclinical studies.

ParameterThis compoundGlycopyrroniumTiotropiumUmeclidiniumAnimal Model
Onset of Action Faster than TiotropiumFaster than TiotropiumSlowerNot directly comparedGuinea Pig
Duration of Action (t½ offset) 29 hours13 hours64 hours>24 hoursGuinea Pig
Potency (vs. Acetylcholine) EquipotentEquipotentEquipotentComparable to TiotropiumGuinea Pig

Safety Profile: Systemic Side Effects

A key differentiator for this compound is its rapid hydrolysis in plasma to two inactive metabolites.[2] This pharmacokinetic property is thought to contribute to a lower potential for systemic anticholinergic side effects compared to other LAMAs.

Effects on Salivation

In a preclinical model of pilocarpine-induced salivation in conscious rats, this compound was significantly less potent at inhibiting salivation compared to glycopyrronium and tiotropium. The dose required to produce a half-maximal effect (ED50) was 38 µg/kg for this compound, whereas it was 0.74 µg/kg for glycopyrronium and 0.88 µg/kg for tiotropium, indicating a wider therapeutic window for this compound with respect to this systemic side effect.

Quantitative Comparison of In Vivo Safety Parameters

The following table summarizes the in vivo data related to a common systemic anticholinergic side effect.

ParameterThis compoundGlycopyrroniumTiotropiumAnimal Model
Inhibition of Salivation (ED50) 38 µg/kg0.74 µg/kg0.88 µg/kgRat

Anti-Inflammatory and Anti-Remodeling Effects

Beyond its bronchodilator activity, preclinical studies suggest that this compound may possess anti-inflammatory and anti-remodeling properties. In a guinea pig model of COPD induced by chronic exposure to cigarette smoke, treatment with this compound was shown to abrogate smooth muscle enlargement in small airways and attenuate neutrophilic infiltration in alveolar septa.

Experimental Protocols

Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This experimental model is used to assess the potency and duration of action of bronchodilators.

Bronchoconstriction_Workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Guinea Pig Cannulation Tracheal Cannulation Anesthesia->Cannulation Ventilation Mechanical Ventilation Cannulation->Ventilation Baseline Record Baseline Airway Pressure Ventilation->Baseline LAMA_Admin Administer LAMA (Intratracheal) Baseline->LAMA_Admin ACh_Challenge Administer Acetylcholine (Intravenous) LAMA_Admin->ACh_Challenge Measurement Measure Increase in Airway Pressure ACh_Challenge->Measurement Inhibition Calculate % Inhibition of Bronchoconstriction Measurement->Inhibition Potency Determine Potency (ED50) Inhibition->Potency Duration Assess Duration of Action Inhibition->Duration

Workflow for acetylcholine-induced bronchoconstriction assay.

Methodology:

  • Male Dunkin-Hartley guinea pigs are anesthetized.

  • The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for intravenous administration of acetylcholine.

  • A stable baseline of airway pressure is established.

  • The test LAMA (this compound, tiotropium, glycopyrronium, or umeclidinium) or vehicle is administered intratracheally.

  • At various time points after LAMA administration, acetylcholine is injected intravenously to induce bronchoconstriction, which is measured as an increase in airway pressure.

  • The percentage inhibition of the acetylcholine-induced bronchoconstriction is calculated to determine the potency and duration of action of the LAMA.

Pilocarpine-Induced Salivation in Rats

This model is used to evaluate the systemic anticholinergic side effects of LAMAs.

Methodology:

  • Male Wistar rats are used in the study.

  • The test LAMA (this compound, glycopyrronium, or tiotropium) or vehicle is administered subcutaneously.

  • After a set period, pilocarpine is administered to induce salivation.

  • Pre-weighed cotton pads are placed in the animals' mouths to collect saliva over a specific time.

  • The amount of saliva produced is determined by the change in weight of the cotton pads.

  • The dose of the LAMA that inhibits salivation by 50% (ED50) is calculated.

Logical Relationships of this compound's Pharmacological Profile

The following diagram illustrates the key pharmacological attributes of this compound and their implications.

Aclidinium_Profile cluster_efficacy Efficacy cluster_safety Safety Profile This compound This compound M3_Antagonism Potent M3 Receptor Antagonism This compound->M3_Antagonism Rapid_Hydrolysis Rapid Plasma Hydrolysis This compound->Rapid_Hydrolysis Bronchodilation Effective Bronchodilation M3_Antagonism->Bronchodilation Long_Duration Long Duration of Action M3_Antagonism->Long_Duration Inactive_Metabolites Formation of Inactive Metabolites Rapid_Hydrolysis->Inactive_Metabolites Low_Systemic_Exposure Low Systemic Exposure Inactive_Metabolites->Low_Systemic_Exposure Reduced_Side_Effects Reduced Systemic Side Effects Low_Systemic_Exposure->Reduced_Side_Effects

Pharmacological attributes of this compound.

References

Aclidinium in Combination with Formoterol: A Comparative Guide Based on Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the long-acting muscarinic antagonist (LAMA) aclidinium bromide in combination with the long-acting β2-agonist (LABA) formoterol fumarate. Due to a notable scarcity of published in vivo animal studies for this specific combination, this guide presents available in vitro data for this compound/formoterol and contextualizes its potential efficacy through comparison with preclinical animal data for other LAMA/LABA and inhaled corticosteroid (ICS)/LABA combinations.

Executive Summary

Data Presentation

In Vitro Efficacy of this compound/Formoterol Combination

The primary preclinical evidence for the this compound/formoterol combination comes from in vitro studies on isolated human airways. These studies are crucial for demonstrating the direct pharmacological effects on the target tissue.

Experimental Model Key Findings Reference
Isolated Human BronchiThe combination of this compound and formoterol demonstrated a synergistic effect in relaxing acetylcholine-induced contractions in both segmental bronchi and smaller bronchioles. The observed relaxation was significantly greater than the expected additive effect of the individual drugs.[1]Cazzola et al.
Human Bronchial TissuesThis compound and formoterol, when administered together, showed a moderate to strong synergistic interaction in relaxing pre-contracted human isolated bronchial tissues.[3]Cazzola et al.
Comparative In Vivo Efficacy of Other Combination Therapies in Animal Models

In the absence of in vivo data for this compound/formoterol, this section presents data from animal models for other LAMA/LABA and ICS/LABA combinations to provide a comparative context. It is important to note that direct comparisons are challenging due to variations in experimental models and protocols.

Drug Combination Animal Model Key Efficacy Endpoints and Findings Reference
LAMA/LABA Combinations
Tiotropium/OlodaterolNot specified in abstractThe complementary modes of action were demonstrated in animal models, supporting the rationale for the combination therapy.Mentioned in a review by Buhl et al.
ICS/LABA Combinations
Budesonide/FormoterolRat model of COPD induced by cigarette smokeCombination therapy significantly reduced the number of severe exacerbations compared to formoterol and placebo. It also improved FEV1 compared to placebo and budesonide alone.Szafranski et al.
Budesonide/FormoterolRat model of smoke-induced COPDInhaled budesonide/formoterol attenuated pulmonary inflammatory response and improved lung function.Mentioned in a review by Hanania et al.

Experimental Protocols

In Vitro Human Bronchial Smooth Muscle Relaxation

Objective: To assess the synergistic interaction between this compound and formoterol on airway smooth muscle relaxation.

Methodology:

  • Tissue Preparation: Human bronchial tissues are obtained from patients undergoing lung resection surgery. The bronchi are dissected, and bronchial rings are prepared.

  • Contraction Induction: Bronchial rings are mounted in organ baths and contracted with a submaximal concentration of acetylcholine to induce a stable muscle tone.

  • Drug Administration: Increasing concentrations of this compound, formoterol, or a combination of both are added to the organ baths.

  • Measurement of Relaxation: The relaxation of the bronchial rings is measured isometrically and expressed as a percentage of the pre-contracted tone.

  • Data Analysis: The interaction between the two drugs is analyzed using the Bliss Independence criterion to determine if the effect is additive or synergistic.

General Protocol for a Cigarette Smoke-Induced COPD Animal Model

Objective: To induce a COPD-like phenotype in rodents to evaluate the efficacy of therapeutic interventions.

Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • COPD Induction: Animals are exposed to cigarette smoke (e.g., 4 cigarettes/day, 5 days/week) for a period of 4 to 12 weeks in a whole-body exposure chamber. Control animals are exposed to room air.

  • Treatment: Following the induction period, animals are treated with the test compounds (e.g., this compound/formoterol combination, monotherapies, or vehicle) via inhalation or intratracheal administration for a specified duration.

  • Outcome Measures:

    • Lung Function: Assessed using techniques such as whole-body plethysmography to measure parameters like tidal volume, respiratory rate, and Penh (a measure of airway hyperreactivity).

    • Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid is collected to quantify the number of inflammatory cells (neutrophils, macrophages, lymphocytes).

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid or lung homogenates are measured by ELISA.

    • Histopathology: Lung tissues are collected for histological analysis to assess emphysema (mean linear intercept), airway remodeling, and inflammation.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound and Formoterol

G cluster_0 Airway Smooth Muscle Cell This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction Formoterol Formoterol Beta2AR β2-Adrenergic Receptor Formoterol->Beta2AR Activates Gs Gs protein Beta2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation G cluster_0 Experimental Phases cluster_1 Assessment Endpoints Induction COPD Induction (e.g., Cigarette Smoke Exposure) Treatment Treatment Administration (e.g., this compound/Formoterol) Induction->Treatment Assessment Efficacy Assessment Treatment->Assessment LungFunction Lung Function Tests (Plethysmography) Assessment->LungFunction Inflammation Inflammatory Cell Count (BAL Fluid) Assessment->Inflammation Cytokines Cytokine Analysis (ELISA) Assessment->Cytokines Histology Histopathology (Lung Tissue) Assessment->Histology

References

Aclidinium's Anti-Inflammatory Effects In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Aclidinium bromide, a long-acting muscarinic antagonist (LAMA), has demonstrated anti-inflammatory properties in preclinical in vivo models, positioning it as a subject of interest for researchers in respiratory diseases. This guide provides a comparative analysis of this compound's anti-inflammatory effects against other LAMAs, supported by available experimental data. While direct head-to-head in vivo comparisons of anti-inflammatory endpoints are limited, this document synthesizes the existing evidence to facilitate objective evaluation.

Executive Summary

This compound and other LAMAs exert their primary effect through bronchodilation by blocking M3 muscarinic receptors on airway smooth muscle. However, emerging evidence suggests that LAMAs also modulate airway inflammation. This is thought to occur through the "non-neuronal cholinergic system," where acetylcholine (ACh) produced by non-neuronal cells, including immune and epithelial cells, can drive inflammatory processes. By antagonizing muscarinic receptors on these cells, LAMAs may inhibit pro-inflammatory signaling.

This guide summarizes in vivo experimental data on the anti-inflammatory effects of this compound and provides a comparative perspective with tiotropium, the most studied LAMA in this context. Data for glycopyrronium and umeclidinium in preclinical inflammatory models are less prevalent in the reviewed literature.

Comparative Analysis of In Vivo Anti-inflammatory Effects

The following tables summarize the key in vivo findings on the anti-inflammatory effects of this compound and tiotropium from preclinical studies. It is important to note that these results are from different experimental models, which makes direct comparison challenging.

Table 1: In Vivo Anti-inflammatory Effects of this compound

Animal ModelKey Inflammatory ChallengeThis compound InterventionKey Anti-inflammatory Outcomes
Murine Model of AsthmaAspergillus fumigatus (Af) allergenNebulized this compound (1 mg/ml)Diminished Af-induced airway eosinophil numbers by 51±4% with no significant change in other immune cell types. Markedly decreased total protein levels in bronchoalveolar lavage fluid (BALF). No significant effect on IL-4 or IL-6 levels.

Table 2: In Vivo Anti-inflammatory Effects of Tiotropium

Animal ModelKey Inflammatory ChallengeTiotropium InterventionKey Anti-inflammatory Outcomes
Rat Model of Resistive BreathingInspiratory resistive breathingInhaled tiotropium (1 mg/mL)Prevented the overexpression of IL-1β and IL-6 in lung tissue. Reduced total inflammatory cell, macrophage, and neutrophil counts in BALF.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of LAMAs are hypothesized to be mediated through the blockade of muscarinic receptors on various non-neuronal cells involved in the inflammatory cascade. The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating these effects.

Cholinergic_Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., Allergen, Pathogen) cluster_1 Non-Neuronal Cells cluster_2 Cholinergic Signaling cluster_3 Inflammatory Response Inflammatory_Stimulus Inflammatory Stimulus Epithelial_Cells Epithelial Cells Inflammatory_Stimulus->Epithelial_Cells activates Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells activates ACh Acetylcholine (ACh) Synthesis & Release Epithelial_Cells->ACh induces Immune_Cells->ACh induces M_Receptors Muscarinic Receptors (M1, M3) ACh->M_Receptors binds to Pro_inflammatory_Mediators Release of Pro-inflammatory Mediators (Cytokines, Chemokines) M_Receptors->Pro_inflammatory_Mediators activates signaling for This compound This compound (LAMA) This compound->M_Receptors blocks Inflammatory_Cell_Recruitment Inflammatory Cell Recruitment (e.g., Eosinophils, Neutrophils) Pro_inflammatory_Mediators->Inflammatory_Cell_Recruitment promotes

Proposed mechanism of this compound's anti-inflammatory action.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_treatment Treatment Groups cluster_endpoints Assessment of Inflammatory Endpoints Animal_Model Animal Model of Airway Inflammation (e.g., Murine Asthma Model) Control Vehicle Control Animal_Model->Control Randomized into This compound This compound Animal_Model->this compound Randomized into Comparator Comparator (e.g., Tiotropium) Animal_Model->Comparator Randomized into BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis - Cell Counts (Eosinophils, Neutrophils) - Cytokine Levels (IL-1β, IL-6, etc.) - Total Protein Control->BALF_Analysis Endpoint Measurement Lung_Histology Lung Histology - Inflammatory Infiltrates - Goblet Cell Hyperplasia Control->Lung_Histology Endpoint Measurement Lung_Function Lung Function - Airway Hyperresponsiveness Control->Lung_Function Endpoint Measurement This compound->BALF_Analysis Endpoint Measurement This compound->Lung_Histology Endpoint Measurement This compound->Lung_Function Endpoint Measurement Comparator->BALF_Analysis Endpoint Measurement Comparator->Lung_Histology Endpoint Measurement Comparator->Lung_Function Endpoint Measurement

General experimental workflow for in vivo validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols from the key studies cited.

1. Murine Model of Aspergillus fumigatus-Induced Airway Inflammation (for this compound)

  • Animals: Specific pathogen-free mice.

  • Sensitization and Challenge: Mice were sensitized with an intraperitoneal injection of Aspergillus fumigatus (Af) allergen extract. Subsequently, mice were challenged intranasally with Af extract to induce airway inflammation.

  • Drug Administration: Nebulized this compound (1 mg/ml) was administered to the mice.

  • Bronchoalveolar Lavage (BAL): Following the final challenge, mice were euthanized, and a tracheal cannula was inserted. The lungs were lavaged with phosphate-buffered saline (PBS).

  • Cell Differentials: The collected BAL fluid (BALF) was centrifuged, and the cell pellet was resuspended. Total cell counts were determined, and cytospins were prepared and stained for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

  • Cytokine and Protein Analysis: The supernatant from the BALF was used to measure cytokine levels (e.g., IL-4, IL-6) using enzyme-linked immunosorbent assay (ELISA) and total protein concentration.

  • Lung Function: Airway hyperresponsiveness to methacholine was assessed by measuring lung resistance and dynamic compliance.

2. Rat Model of Resistive Breathing-Induced Lung Inflammation (for Tiotropium)

  • Animals: Healthy adult rats.

  • Inflammatory Challenge: Rats were subjected to inspiratory resistive breathing to induce mechanical stress and inflammation in the lungs.

  • Drug Administration: Tiotropium (1 mg/mL) was administered via inhalation prior to the resistive breathing challenge.

  • Bronchoalveolar Lavage (BAL): After the challenge, BAL was performed to collect fluid and cells from the lungs.

  • Cellular and Protein Analysis: Total and differential cell counts (macrophages, neutrophils) and total protein concentration in the BALF were determined.

  • Tissue Cytokine Analysis: Lung tissue was homogenized to measure the levels of pro-inflammatory cytokines such as IL-1β and IL-6.

Conclusion

The available in vivo evidence suggests that this compound possesses anti-inflammatory properties, notably in reducing eosinophilic inflammation in an allergen-induced asthma model. Tiotropium has also demonstrated anti-inflammatory effects in a model of mechanically-induced lung inflammation, reducing neutrophil and macrophage infiltration and pro-inflammatory cytokine levels.

However, a significant gap in the literature exists regarding direct, head-to-head in vivo comparisons of the anti-inflammatory effects of this compound against other LAMAs like tiotropium, glycopyrronium, and umeclidinium. Such studies, employing standardized models of airway inflammation and consistent endpoint measurements, are crucial for a definitive comparative assessment. Future research should focus on these direct comparisons to better elucidate the relative anti-inflammatory potential of different LAMAs and inform their therapeutic applications beyond bronchodilation.

Aclidinium/LABA Combination Therapy vs. Aclidinium Monotherapy: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research for chronic obstructive pulmonary disease (COPD), the exploration of combination therapies holds a significant position. This guide provides a comparative analysis of a combination therapy involving aclidinium, a long-acting muscarinic antagonist (LAMA), and a long-acting β2-agonist (LABA) against this compound monotherapy. The focus is on preclinical data from ex vivo studies on human bronchial tissues, offering insights into the synergistic potential of this combination at the tissue level.

Efficacy in Human Bronchial Tissue Relaxation

Preclinical investigations into the bronchodilatory effects of this compound in combination with the LABA formoterol have been conducted on isolated human bronchial tissues. These studies are crucial for determining the potential for synergistic or additive effects when these two classes of drugs are co-administered. The data indicates that while both this compound and formoterol are potent bronchodilators individually, their combination leads to a greater-than-additive relaxation of airway smooth muscle.

A key study demonstrated that both this compound and formoterol, when administered alone, effectively relaxed human bronchial tissues that were pre-contracted with acetylcholine.[1] The potency of each compound was determined by calculating the EC50 value, which represents the concentration of the drug that elicits 50% of the maximal response. The combination of this compound and formoterol resulted in a synergistic interaction, indicating that the combined effect is greater than the sum of their individual effects.[1]

Treatment GroupAgonistPotency (EC50, nM)
This compound MonotherapyThis compound4.64 ± 0.78
LABA MonotherapyFormoterol2.71 ± 0.21
Combination TherapyThis compound + FormoterolModerate to strong synergism

Signaling Pathways and Mechanism of Action

The synergistic effect observed between this compound and LABAs can be attributed to the interplay between their respective signaling pathways. This compound, as a muscarinic antagonist, primarily blocks the M3 muscarinic receptors on airway smooth muscle, thereby inhibiting acetylcholine-induced bronchoconstriction. LABAs, on the other hand, stimulate β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

The interaction between these two pathways is believed to occur at multiple levels. For instance, β2-agonist-induced increases in cAMP can lead to the phosphorylation of proteins that reduce intracellular calcium concentrations, counteracting the calcium-mobilizing effects of muscarinic receptor activation.[2][3] Additionally, there is evidence of crosstalk between the G-proteins coupled to these receptors, where the activation of Gs by LABAs can counteract the Gq-mediated signaling of muscarinic agonists.[2] This functional antagonism at the cellular level provides a strong rationale for the enhanced bronchodilation seen with combination therapy.

cluster_laba LABA Pathway cluster_lama LAMA Pathway laba LABA b2ar β2-Adrenergic Receptor laba->b2ar binds gs Gs Protein b2ar->gs activates ac Adenylyl Cyclase gs->ac activates camp ↑ cAMP ac->camp produces pka Protein Kinase A camp->pka activates relax Smooth Muscle Relaxation pka->relax ca2 ↑ Intracellular Ca2+ pka->ca2 ↓ Ca2+ sensitivity ach Acetylcholine m3r M3 Muscarinic Receptor ach->m3r binds gq Gq Protein m3r->gq activates plc Phospholipase C gq->plc activates ip3 ↑ IP3 plc->ip3 produces ip3->ca2 releases contract Smooth Muscle Contraction ca2->contract lama This compound (LAMA) lama->m3r blocks

Synergistic signaling pathways of LAMA and LABA.

Experimental Protocols

The preclinical assessment of this compound and formoterol, both alone and in combination, was conducted using an ex vivo model of isolated human bronchi. This methodology allows for the direct measurement of drug effects on the target tissue in a controlled environment.

Tissue Preparation and Mounting:

  • Human bronchial tissue is obtained from surgical resections.

  • The bronchi are dissected into rings, ensuring the cartilage and epithelium remain intact.

  • These rings are then mounted in organ baths containing a physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • The bronchial rings are connected to isometric force transducers to record changes in muscle tension.

Experimental Procedure:

  • The tissues are allowed to equilibrate under a resting tension.

  • A sub-maximal contraction is induced using acetylcholine to mimic bronchoconstriction.

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated for this compound and formoterol individually.

  • For the combination therapy, a fixed ratio of this compound and formoterol is added cumulatively to the pre-contracted tissues.

  • The relaxant effect of the drugs is measured as the percentage reversal of the acetylcholine-induced contraction.

  • The type of interaction (additive, synergistic, or antagonistic) is then determined by analyzing the combined effect against the individual drug effects.

cluster_treatments Treatment Arms start Start: Obtain Human Bronchial Tissue prep Prepare Bronchial Rings start->prep mount Mount Rings in Organ Bath prep->mount equilibrate Equilibrate under Resting Tension mount->equilibrate contract Induce Sub-maximal Contraction (Acetylcholine) equilibrate->contract mono_acli This compound Monotherapy contract->mono_acli mono_laba LABA Monotherapy contract->mono_laba combo Combination (this compound + LABA) contract->combo measure Measure Relaxation (Concentration-Response Curves) mono_acli->measure mono_laba->measure combo->measure analyze Analyze Interaction (e.g., Unified Theory) measure->analyze end End: Determine Synergy, Additivity, or Antagonism analyze->end

Experimental workflow for ex vivo bronchial tissue studies.

Conclusion

The preclinical evidence from studies on isolated human airways strongly suggests that the combination of this compound with a LABA, such as formoterol, results in a synergistic bronchodilatory effect. This synergism is rooted in the complementary mechanisms of action at the cellular signaling level. While this compound monotherapy is an effective bronchodilator, the addition of a LABA provides a greater and potentially more rapid relaxation of airway smooth muscle. These preclinical findings provide a solid pharmacological rationale for the clinical development and use of fixed-dose combinations of this compound and LABAs for the management of COPD.

References

A Comparative Guide to Aclidinium, Tiotropium, and Glycopyrronium for COPD

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of three long-acting muscarinic antagonists (LAMAs)—aclidinium, tiotropium, and glycopyrronium—used in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD). The information is based on a network meta-analysis of clinical trial data, offering an objective overview for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the comparative efficacy and safety of this compound, tiotropium, and glycopyrronium based on network meta-analysis of randomized controlled trials.

Table 1: Comparative Efficacy of this compound, Tiotropium, and Glycopyrronium
Outcome MeasureComparisonMean Difference (95% Credible Interval)Conclusion
Trough FEV1 (L) at 24 weeks This compound 400µg BID vs. Tiotropium 18µg OD0.02 (-0.05, 0.08)Comparable efficacy[1]
This compound 400µg BID vs. Glycopyrronium 50µg OD0.00 (-0.07, 0.07)Comparable efficacy[1]
Glycopyrronium 50µg OD vs. Tiotropium 18µg OD0.03 (-0.08, 0.14)Comparable efficacy
SGRQ Total Score at 24 weeks This compound 400µg BID vs. Tiotropium 18µg OD-1.80 (-4.52, 0.14)Comparable efficacy[1]
This compound 400µg BID vs. Glycopyrronium 50µg OD-1.52 (-4.08, 1.03)Comparable efficacy[1]
Glycopyrronium 50µg OD vs. Tiotropium 18µg OD0.28 (-2.28, 2.84)Comparable efficacy
TDI Focal Score at 24 weeks This compound 400µg BID vs. Tiotropium 18µg OD0.20 (-0.48, 0.88)Comparable efficacy
This compound 400µg BID vs. Glycopyrronium 50µg OD-0.01 (-0.68, 0.66)Comparable efficacy
Glycopyrronium 50µg OD vs. Tiotropium 18µg OD0.21 (-0.45, 0.87)Comparable efficacy

FEV1: Forced Expiratory Volume in 1 second; SGRQ: St. George's Respiratory Questionnaire; TDI: Transition Dyspnea Index. A lower SGRQ score indicates better health status. A higher TDI score indicates less dyspnea.

Table 2: Safety Profile and Adverse Events

A network meta-analysis specifically comparing the safety profiles of these three drugs with comprehensive adverse event data was not identified in the literature search. However, individual clinical trials and broader meta-analyses of anticholinergics provide insights into their safety profiles. The incidence of common anticholinergic side effects such as dry mouth is generally low and comparable among the three agents. Cardiovascular safety is a key consideration for this class of drugs, and large-scale trials have generally demonstrated a good cardiovascular safety profile for all three medications.

Adverse EventThis compoundTiotropiumGlycopyrronium
Dry Mouth Low incidence, similar to placebo in some studies.Most common anticholinergic side effect, generally mild to moderate.Low incidence, comparable to placebo.
Cardiovascular Events No significant increase in cardiovascular risk identified in major trials.Large-scale trials (e.g., UPLIFT) have established long-term cardiovascular safety.No significant cardiovascular safety concerns identified in pivotal trials.
Serious Adverse Events Incidence generally similar to placebo in clinical trials.Incidence comparable to placebo in long-term studies.Incidence similar to placebo and active comparators.

Experimental Protocols

The data for the network meta-analysis are derived from numerous randomized controlled trials (RCTs). The general methodologies for the pivotal trials of each drug are outlined below.

This compound Bromide (ATTAIN and ACCORD COPD I Trials)
  • Study Design: The ATTAIN and ACCORD COPD I trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Patient Population: Patients aged 40 years or older with a clinical diagnosis of moderate to severe COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1/FVC ratio of less than 0.70.

  • Intervention: Patients were randomized to receive this compound bromide (at varying doses, including 400µg twice daily) or placebo via a dry powder inhaler.

  • Primary Endpoints: The primary efficacy endpoint was typically the change from baseline in trough FEV1 at 12 or 24 weeks.

  • Secondary Endpoints: Included peak FEV1, health status (measured by the SGRQ), and dyspnea (measured by the TDI).

Tiotropium Bromide (UPLIFT Trial)
  • Study Design: The UPLIFT (Understanding Potential Long-term Impacts on Function with Tiotropium) trial was a large-scale, long-term (4-year), randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Patients aged 40 years and older with a diagnosis of COPD, a smoking history of 10 pack-years or more, and a post-bronchodilator FEV1 of 70% or less of the predicted value.

  • Intervention: Patients were randomized to receive tiotropium 18µg once daily via the HandiHaler device or placebo. Other respiratory medications, except for other inhaled anticholinergics, were permitted.

  • Primary Endpoints: The co-primary endpoints were the rate of decline in pre- and post-bronchodilator FEV1.

  • Secondary Endpoints: Included changes in health-related quality of life (SGRQ), exacerbation frequency, and mortality.

Glycopyrronium Bromide (GLOW1 and GLOW2 Trials)
  • Study Design: The GLOW1 and GLOW2 trials were randomized, double-blind, placebo-controlled (GLOW1) and active-controlled (GLOW2, with open-label tiotropium) parallel-group studies.

  • Patient Population: Patients aged 40 years or older with moderate to severe COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1 between 30% and 80% of the predicted value.

  • Intervention: Patients were randomized to receive glycopyrronium 50µg once daily via the Breezhaler device, placebo, or open-label tiotropium 18µg once daily.

  • Primary Endpoint: The primary endpoint for both studies was the trough FEV1 at 12 weeks.

  • Secondary Endpoints: Included other spirometry parameters, health status (SGRQ), dyspnea (TDI), and the rate of COPD exacerbations.

Visualizations

Network of LAMA Comparisons

The following diagram illustrates the network of direct and indirect comparisons between this compound, tiotropium, glycopyrronium, and placebo in the network meta-analysis.

G This compound This compound Tiotropium Tiotropium This compound->Tiotropium Placebo Placebo This compound->Placebo Glycopyrronium Glycopyrronium Tiotropium->Glycopyrronium Tiotropium->Placebo Glycopyrronium->Placebo

Caption: Network of treatment comparisons for LAMAs in COPD.

Workflow of a Network Meta-Analysis

This diagram outlines the typical workflow for conducting a network meta-analysis.

G cluster_0 Evidence Gathering cluster_1 Analysis cluster_2 Synthesis & Reporting Systematic Literature Search Systematic Literature Search Study Selection Study Selection Systematic Literature Search->Study Selection Data Extraction Data Extraction Study Selection->Data Extraction Network Geometry Assessment Network Geometry Assessment Data Extraction->Network Geometry Assessment Bayesian Network Meta-Analysis Bayesian Network Meta-Analysis Network Geometry Assessment->Bayesian Network Meta-Analysis Consistency Assessment Consistency Assessment Bayesian Network Meta-Analysis->Consistency Assessment Summary of Findings Summary of Findings Consistency Assessment->Summary of Findings Quality of Evidence Assessment Quality of Evidence Assessment Summary of Findings->Quality of Evidence Assessment Publication Publication Quality of Evidence Assessment->Publication

Caption: Generalized workflow for a network meta-analysis.

References

Safety Operating Guide

Proper Disposal of Aclidinium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of aclidinium in a laboratory setting. The procedural, step-by-step guidance is intended to assist researchers, scientists, and drug development professionals in managing this chemical waste safely and in compliance with general laboratory standards.

Environmental and Safety Profile of this compound

This compound bromide, an anticholinergic agent used in the treatment of chronic obstructive pulmonary disease (COPD), is not expected to pose a significant risk to the environment due to its low potential for bioaccumulation.[1] The predicted environmental concentration (PEC) of this compound bromide is below the European Medicines Agency's action limit of 0.01 µg/L, suggesting a low environmental risk.[1] Following inhalation, this compound bromide is rapidly cleared from the body through hydrolysis.[1][2] While systemic side effects from therapeutic use are uncommon, appropriate handling and disposal in a laboratory setting are crucial to ensure personnel safety and minimize environmental introduction.[2]

Quantitative Data on Environmental Risk

ParameterValueSource
Predicted Environmental Concentration (PEC)0.00094 µg/LAstraZeneca Environmental Risk Assessment
EU PEC Action Limit0.01 µg/LEuropean Medicines Agency
Bioaccumulation PotentialLow (low octanol-water partition coefficient)AstraZeneca Environmental Risk Assessment

General Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste, including this compound, is regulated to protect public health and the environment. Key regulations are established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). A significant recent change, under Subpart P of the RCRA, is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).

For laboratory settings, this means all chemical waste, including unused or expired this compound, must be managed as hazardous waste unless specifically determined to be non-hazardous by the institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol is based on best practices for the disposal of non-controlled, potentially hazardous laboratory chemicals and pharmaceuticals. Researchers must consult their institution's EHS department and adhere to all local, state, and federal regulations.

1. Hazard Assessment and Personal Protective Equipment (PPE)

  • Review Safety Data Sheet (SDS): Before handling this compound waste, consult the manufacturer's SDS for specific hazard information.

  • Wear Appropriate PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: To protect from spills.

2. Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, wipes, gloves).

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Store the waste container in a designated satellite accumulation area within the laboratory.

3. Container Management

  • Keep Closed: The waste container must be kept securely closed except when adding waste.

  • Do Not Overfill: Fill the container to no more than 75-80% of its capacity to prevent spills.

4. Disposal Procedure

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.

  • Incineration: Most pharmaceutical waste is treated by incineration at a licensed facility. Your EHS department will arrange for the transfer of the waste to an approved environmental management vendor for proper disposal.

  • Documentation: Ensure that a manifest or certificate of destruction is obtained and kept on record, as per your institution's policy and regulatory requirements.

5. Empty Container Disposal

  • Rinsing: Empty this compound containers should be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.

  • Defacing Labels: All labels on the empty container must be defaced or removed before disposal in the regular trash or recycling, as per institutional guidelines.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Aclidinium_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Obtain Labeled Hazardous Waste Container ppe->container transfer Transfer this compound Waste (Pure, Solutions, Contaminated Materials) container->transfer segregate Segregate from Other Incompatible Waste transfer->segregate close_container Securely Close Container segregate->close_container store Store in Designated Satellite Accumulation Area close_container->store check_full Container Full? store->check_full check_full->store No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_full->contact_ehs Yes pickup EHS Collects Waste contact_ehs->pickup transport Transport to Licensed Waste Facility pickup->transport incineration Incineration transport->incineration end End: Disposal Complete incineration->end Aclidinium_Mechanism_of_Action This compound This compound M3_Receptor M3 Muscarinic Receptor (on Airway Smooth Muscle) This compound->M3_Receptor Blocks Relaxation Smooth Muscle Relaxation (Bronchodilation) This compound->Relaxation Leads to ACh Acetylcholine ACh->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclidinium
Reactant of Route 2
Reactant of Route 2
Aclidinium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。